Tridecyl stearate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tridecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAVWWCJCPVMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027967 | |
| Record name | Octadecanoic acid, tridecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecanoic acid, tridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31556-45-3, 120525-96-4 | |
| Record name | Tridecyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31556-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, tridecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031556453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, C11-14-isoalkyl esters, C13-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120525964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIDECYL STEARATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, tridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, tridecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8OE252M6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tridecyl Stearate (CAS: 31556-45-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecyl stearate (CAS No. 31556-45-3) is the ester formed from the reaction of tridecyl alcohol and stearic acid.[1][2] As a long-chain alkyl ester, it is a hydrophobic, oily substance valued for its emollient, skin-conditioning, and lubricating properties.[3][4] While its primary application domain has historically been in the cosmetics and personal care industry, its physicochemical characteristics—such as high thermal stability, low volatility, and compatibility with lipidic matrices—present significant opportunities for its use as a specialty excipient in pharmaceutical formulations and advanced drug delivery systems.[3][5] This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, synthesis and characterization, mechanisms of action, and current and prospective applications in drug development, supported by detailed experimental protocols and safety assessments.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name tridecyl octadecanoate, is a large, non-polar molecule. Its structure combines a saturated 18-carbon fatty acid (stearic acid) with a 13-carbon alcohol (tridecyl alcohol), resulting in a compound with significant hydrophobicity and an oily or waxy texture.[3]
Core Properties
The key physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental to its function as a formulation excipient, influencing texture, stability, and release characteristics in both topical and oral dosage forms.
| Property | Value | Reference(s) |
| CAS Number | 31556-45-3 | [5] |
| Molecular Formula | C₃₁H₆₂O₂ | |
| Molecular Weight | 466.82 g/mol | |
| Appearance | Clear, colorless to pale yellow oily liquid or waxy solid at room temperature. | [6][7] |
| Melting Point | 37-40°C (estimated) | [6] |
| Boiling Point | ~496 °C at 760 mmHg (estimated) | [6] |
| Density | ~0.858 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents. | |
| LogP (o/w) | > 5.9 (estimated for similar long-chain esters) | [8] |
Solubility Profile
This compound's high lipophilicity dictates its solubility. It is practically insoluble in aqueous media but readily soluble in non-polar organic solvents and oils. While quantitative data is sparse, its solubility in common pharmaceutical solvents can be inferred. It is expected to be soluble in solvents like isopropyl myristate and other esters, and sparingly soluble in polar solvents like ethanol.[9] For instance, stearic acid, a component of this compound, shows increased solubility in ethanol with rising temperature (e.g., from 2.25 g/100g at 20°C to 22.7 g/100g at 40°C), a trend that this compound would likely follow.[10]
Synthesis and Quality Control
The principal route for synthesizing this compound is through the direct esterification of tridecyl alcohol and stearic acid. This reaction is a reversible equilibrium-driven process, necessitating the removal of water to drive the reaction to completion.[5]
Reaction Mechanism and Workflow
Acid-catalyzed esterification, often referred to as Fischer esterification, proceeds via a nucleophilic acyl substitution mechanism. The process begins with the protonation of the stearic acid's carbonyl group by an acid catalyst, which enhances its electrophilicity. The nucleophilic oxygen of tridecyl alcohol then attacks the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the this compound ester and regenerates the catalyst.
Laboratory-Scale Synthesis Protocol
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
Stearic Acid (1 mole equivalent)
-
Tridecyl Alcohol (1.1 mole equivalent, slight excess to drive reaction)
-
p-Toluenesulfonic acid (p-TSA) (0.01-0.02 mole equivalent, catalyst)
-
Toluene (solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add stearic acid, tridecyl alcohol, p-TSA, and toluene.
-
Esterification: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected (theoretical amount = 1 mole equivalent). The reaction typically takes 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. For high purity, the resulting crude ester can be further purified by vacuum distillation to remove unreacted tridecyl alcohol.[5]
-
Characterization: Confirm the product identity and purity using the analytical methods described in Section 2.3. A typical yield under optimized conditions is >85%.[9]
Analytical Quality Control
A suite of analytical techniques is employed to verify the identity, purity, and thermal properties of the synthesized this compound.
-
FTIR Spectroscopy: The most prominent feature is the appearance of a strong carbonyl (C=O) stretching band for the ester group, typically around 1740 cm⁻¹.[5] The disappearance of the broad O-H band from the carboxylic acid reactant is also indicative of reaction completion.
-
NMR Spectroscopy: ¹H NMR will show a characteristic triplet at approximately 4.0 ppm corresponding to the -CH₂- group of the alcohol moiety adjacent to the ester oxygen. ¹³C NMR will show a peak for the ester carbonyl carbon around 174 ppm.
-
Chromatography (GC/HPLC): These methods are essential for quantifying purity and detecting residual starting materials (stearic acid, tridecyl alcohol) or byproducts.[9]
Applications in Pharmaceutical Development
The properties of this compound make it an attractive candidate for several pharmaceutical applications, primarily leveraging its lipidic nature and safety profile established in the cosmetics industry.
Topical and Transdermal Formulations
As a well-established emollient, this compound's primary role is in topical formulations.[5]
-
Mechanism of Action: When applied to the skin, it forms a thin, hydrophobic film on the stratum corneum.[5] This film acts as an occlusive barrier, reducing transepidermal water loss (TEWL) and thereby increasing skin hydration. It also fills in the spaces between corneocytes, smoothing the skin surface and enhancing its barrier function.[5]
-
Formulation Advantages: Its non-greasy, velvety feel improves the sensory characteristics of creams and lotions.[7] It can act as a texture enhancer and viscosity modifier, contributing to the stability of emulsions.[6] Its compatibility with many active pharmaceutical ingredients (APIs) makes it a versatile vehicle for dermatological products.
Lipid-Based Drug Delivery Systems
This compound is a promising candidate for use as a solid lipid in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[5] These systems are designed to improve the bioavailability of poorly soluble drugs.
-
Role in SLNs/NLCs: In these formulations, the API is dissolved or dispersed within a solid lipid matrix. This compound, with its defined melting point and biocompatibility, can serve as this matrix. In NLCs, a liquid lipid is blended with the solid lipid to create imperfections in the crystal lattice, which can increase drug loading and prevent drug expulsion during storage.[11]
-
Exemplary Protocol for NLC Preparation (Hot Homogenization):
-
Lipid Phase Preparation: Melt this compound (solid lipid) and an appropriate liquid lipid (e.g., oleic acid or isopropyl myristate) at a temperature approximately 10°C above the melting point of the this compound.
-
Drug Incorporation: Dissolve the hydrophobic API in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Polysorbate 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 1000 bar).[8]
-
NLC Formation: Cool the resulting nanoemulsion rapidly in an ice bath or by allowing it to cool to room temperature. The lipid droplets solidify, forming the NLCs.
-
Oral Solid Dosage Forms
Long-chain fatty acid esters are known to function as lubricants in tablet manufacturing.[12][13] They act as boundary lubricants, forming a film between the tablet surface and the die wall, which reduces friction during tablet ejection.
-
Potential as a Tablet Lubricant: this compound could serve as an alternative to commonly used lubricants like magnesium stearate. Fatty acid esters have been shown to have fewer adverse effects on tablet hardness and disintegration time compared to magnesium stearate, due to their lower hydrophobicity.[14] This can be particularly advantageous for formulations where rapid tablet disintegration and drug dissolution are critical.
Safety and Toxicology
The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic formulations when they are designed to be non-irritating.[15] While specific regulatory limits for pharmaceutical use are not established, this history provides a strong foundation for its evaluation as a low-risk excipient.
| Toxicological Endpoint | Result/Observation | Reference(s) |
| Acute Oral Toxicity | Low. An analogue, tridecyl trimellitate, showed an LD₅₀ > 5000 mg/kg in rats. | [8] |
| Dermal Irritation | Generally non-irritating to mildly irritating at use concentrations. Products should be formulated to be non-irritating. | [16][17][18] |
| Ocular Irritation | Formulations can range from non-irritating to mildly irritating. | [17] |
| Skin Sensitization | Not a sensitizer in human and animal studies. | [18][19] |
| Genotoxicity | An analogue, octyldodecyl stearoyl stearate, was not mutagenic in an Ames test. | [17] |
Metabolism: When used in topical products, dermal penetration is expected to be very low due to its high molecular weight and lipophilicity.[16][17] If ingested as part of an oral dosage form, this compound would be subject to hydrolysis by gastrointestinal lipases.[12][20] This enzymatic action would break the ester bond, releasing stearic acid and tridecyl alcohol, which would then be absorbed and enter their respective metabolic pathways.[3][21]
Regulatory Status
-
Cosmetics: this compound is listed in the International Nomenclature of Cosmetic Ingredients (INCI) and its use is compliant with cosmetic regulations in the US and the European Union.[3]
-
Pharmaceuticals: this compound is not currently listed in the U.S. Food and Drug Administration's (FDA) Generally Recognized as Safe (GRAS) database for direct food use, nor is it found in the FDA's Inactive Ingredient Database for approved drug products.[6][17] Its use as a novel pharmaceutical excipient would require appropriate qualification and regulatory submission, demonstrating its safety and functionality within a specific formulation.
Conclusion
This compound is a well-characterized, multi-functional ingredient with a strong safety record in the cosmetics industry. Its emollient and lubricating properties, combined with its lipid nature, make it a highly promising candidate for advanced pharmaceutical applications. For drug development professionals, it offers potential as a matrix-forming agent in lipid-based nanoparticle systems for enhanced delivery of poorly soluble drugs, as a specialty lubricant in tablet manufacturing, and as a safe and effective vehicle in topical dermatological products. Further research into its performance in specific drug formulations is warranted to fully exploit its potential as a versatile pharmaceutical excipient.
References
-
Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Safety Assessment of TRIDECYL STEARATEas Used in Cosmetics. 2023 Final Report from CIR. (2023). Greenwing. Retrieved January 21, 2026, from [Link]
-
Glycerin fatty acid esters as a new lubricant of tablets. (2005). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2012 Annual Report. (2012). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]
-
View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. (n.d.). Open Chemistry. Retrieved January 21, 2026, from [Link]
-
Glycerin fatty acid esters as a new lubricant of tablets. (2005). PubMed. Retrieved January 21, 2026, from [Link]
-
Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]
-
New insights into the molecular mechanism of intestinal fatty acid absorption. (2014). PMC. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
-
Safety assessment of trialkyl trimellitates as used in cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]
-
Inactive Ingredients Database Download. (2026). FDA. Retrieved January 21, 2026, from [Link]
-
This compound Supplier | 22766-83-2. (n.d.). UPIglobal. Retrieved January 21, 2026, from [Link]
-
Fatty acid metabolism digestion and transport. (2017). YouTube. Retrieved January 21, 2026, from [Link]
-
Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate. (2012). PubMed. Retrieved January 21, 2026, from [Link]
-
Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (2020). PMC. Retrieved January 21, 2026, from [Link]
-
This compound | C31H62O2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Safety Assessment of Alkyl Esters in Cosmetics. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
What is this compound?. (n.d.). Paula's Choice. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
-
PUBLIC REPORT 1,2,4-Benzenetricarboxylic acid, 1,2,4-tritridecyl ester (INCI name: Tridecyl Trimellitate). (2013). Australian Industrial Chemicals Introduction Scheme. Retrieved January 21, 2026, from [Link]
-
1 SAFETY ASSESSMENT Product Name: Roc project New Night Formula. (n.d.). Innovant Research. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
-
Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. (2019). Cosmetic Ingredient Review. Retrieved January 21, 2026, from [Link]
-
Stearic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fatty Acid- and Cholesterol Transporter Protein Expression along the Human Intestinal Tract | PLOS One [journals.plos.org]
- 5. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. paulaschoice.it [paulaschoice.it]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 10. Stearic acid - Wikipedia [en.wikipedia.org]
- 11. cir-safety.org [cir-safety.org]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. ewg.org [ewg.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cir-safety.org [cir-safety.org]
- 17. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.media-amazon.com [m.media-amazon.com]
- 19. cir-safety.org [cir-safety.org]
- 20. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Tridecyl Stearate (C31H62O2): A Comprehensive Technical Guide for Drug Development Professionals
Executive Summary
Tridecyl stearate (C31H62O2), a long-chain saturated ester, is emerging as a highly versatile excipient in the pharmaceutical sciences. Traditionally utilized in cosmetics for its emollient properties, its unique physicochemical characteristics—lipophilicity, thermal stability, and solid-state nature—position it as a valuable tool for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental molecular attributes to its advanced applications in drug delivery systems. We will explore its synthesis, analytical characterization, and its functional roles in enhancing drug solubility, controlling release profiles, and improving the stability of pharmaceutical formulations. This document is intended to serve as a core resource, providing both foundational knowledge and actionable, field-proven insights to harness the full potential of this compound in modern drug development.
Core Molecular and Physicochemical Profile
A deep understanding of a material's intrinsic properties is fundamental to its effective application in pharmaceutical formulations. This compound's utility is a direct consequence of its molecular structure and resulting physical characteristics.
Chemical Identity and Structure
This compound is the ester product of the reaction between stearic acid (a C18 saturated fatty acid) and tridecyl alcohol (a C13 saturated fatty alcohol). Its long, saturated hydrocarbon chains are responsible for its pronounced lipophilicity and waxy texture.
Key Physicochemical Data
For ease of reference, the critical physicochemical properties of this compound are summarized below. This data is essential for formulation design, process development, and quality control.
| Property | Value | Reference(s) |
| Molecular Formula | C31H62O2 | [1] |
| Molecular Weight | 466.82 g/mol | [1] |
| CAS Number | 31556-45-3 | N/A |
| Appearance | White to off-white waxy solid or clear, oily liquid | [2] |
| Melting Point | Not definitively established, but related long-chain esters are solid at room temperature. | [2] |
| Solubility | Insoluble in water; soluble in oils and organic solvents. |
Synthesis and Analytical Characterization: Ensuring Quality and Purity
The reliable performance of this compound in a pharmaceutical formulation is predicated on its purity and consistent quality. This section details its synthesis and the analytical methods required for its characterization.
Synthesis of this compound via Fischer Esterification
The most common and industrially scalable method for synthesizing this compound is Fischer esterification. This reaction involves the acid-catalyzed esterification of stearic acid with tridecyl alcohol. The choice of catalyst and the removal of water are critical for driving the reaction to completion.
Caption: Fischer esterification workflow for this compound synthesis.
Detailed Experimental Protocol for Synthesis and Purification
The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials:
-
Stearic Acid (1.0 equivalent)
-
Tridecyl Alcohol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount, ~0.02 equivalents)
-
Toluene (reaction solvent)
-
5% Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane and Ethyl Acetate (for chromatography)
-
Silica Gel
Procedure:
-
Reaction Setup: Combine stearic acid, tridecyl alcohol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalysis: Add p-toluenesulfonic acid to the mixture.
-
Esterification: Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture and wash with 5% sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization for Quality Control
A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized this compound.
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of the ester functional group. The key characteristic peaks for a long-chain aliphatic ester like this compound are:
-
C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹.[3][4]
-
C-O Stretch: Two or more distinct bands in the 1300-1000 cm⁻¹ region.[3]
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the long alkyl chains.
The absence of a broad O-H stretch from the starting carboxylic acid and alcohol is a key indicator of reaction completion.
¹H and ¹³C NMR spectroscopy provide definitive structural confirmation.
-
¹H NMR: The spectrum will be dominated by signals from the methylene (-CH₂-) and methyl (-CH₃) groups of the long alkyl chains. A key diagnostic signal is the triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂-), which typically appears around δ 4.0 ppm.
-
¹³C NMR: The carbonyl carbon of the ester will give a characteristic signal in the range of δ 170-180 ppm. The carbon of the methylene group attached to the ester oxygen will appear around δ 60-70 ppm. The remaining alkyl chain carbons will produce a series of signals in the upfield region of the spectrum.
Pharmaceutical Applications: Leveraging Lipophilicity and Solid-State Properties
The unique properties of this compound make it a valuable excipient in a range of pharmaceutical dosage forms, from topical preparations to advanced oral drug delivery systems.
Topical and Transdermal Formulations: Enhancing Skin Permeation
As an emollient, this compound can enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[5][6][7][8][9] By forming an occlusive layer on the skin, it increases skin hydration, which can facilitate the diffusion of drugs into the deeper layers of the epidermis. Its lubricating properties also improve the sensory feel and spreadability of topical formulations.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound is an excellent candidate for the lipid matrix in SLNs and NLCs, which are promising delivery systems for poorly water-soluble drugs.[10][11][12][13][14][15][16] The solid lipid core can encapsulate the API, protecting it from degradation and providing a controlled release profile.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Oral Solid Dosage Forms: A Multifunctional Excipient
In tablet and capsule formulations, long-chain fatty acid esters like this compound can serve multiple functions.
-
Controlled-Release Matrix Former: The hydrophobic nature of this compound can be utilized to create a matrix that controls the release of the API through diffusion and erosion mechanisms.[17][18][19]
-
Lubricant: It can act as a lubricant to reduce friction between the tablet and the die wall during the compression process, although its efficiency may vary compared to standard lubricants like magnesium stearate.[20][21][22][23][24]
-
Binder: Its waxy nature can contribute to the binding of particles in granulation and direct compression processes.
Future Perspectives and Conclusion
This compound represents a compelling example of how a well-characterized excipient with a history in other industries can be repurposed and optimized for advanced pharmaceutical applications. Its biocompatibility and versatile physicochemical properties make it a valuable tool for formulation scientists. Future research will likely focus on exploring its use in amorphous solid dispersions to enhance the solubility of poorly soluble drugs and in the development of long-acting injectable formulations. As the pharmaceutical industry continues to seek innovative solutions for complex drug delivery challenges, the role of multifunctional lipid-based excipients like this compound is poised to expand significantly.
References
A comprehensive list of references is provided for further reading and verification of the claims made in this guide.
- The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. (2025). Journal of the American Oil Chemists' Society.
- FT-IR data of fatty alcohols, adipic acid and long-chain diesters. (n.d.).
- IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.
- Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formul
- This compound. (n.d.).
- Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs.
- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.
- Solid lipid nanoparticles preparation and characteriz
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science.
- Fatty acid and water-soluble polymer-based controlled release drug delivery system. (2010). Journal of Pharmaceutical Sciences.
- View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administr
- Preparation and characterization of topical solid lipid nanoparticles containing Deferoxamine. (n.d.). Avicenna Journal of Medical Biotechnology.
- This compound. (n.d.).
- The Influence of Emollients on Dermal and Transdermal Drug Delivery. (n.d.). Request PDF.
- Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (n.d.). MDPI.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Impact of alternative lubricants on process and tablet quality for direct compression. (n.d.). European Journal of Pharmaceutics and Biopharmaceutics.
- Tridecyl Stearoyl Stearate | C49H96O3 | CID 87208535. (n.d.). PubChem.
- Nanostructured Lipid Carriers for Improved Delivery of Therapeutics via the Oral Route. (2023). Pharma Excipients.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827). (n.d.).
- This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal. (n.d.). UPI.
- Fatty Acid and Water-Soluble Polymer-Based Controlled Release Drug Delivery System. (n.d.). Request PDF.
- Lubricant potential of stearic acid and derivatives for the production tablets by direct compression. (n.d.). Request PDF.
- Penetr
- Synthesis method of tridecyl trimellitate. (n.d.).
- Effects of Filler-Binders and Lubricants on Physicochemical Properties of Tablets Obtained by Direct Compression. (n.d.).
- Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (n.d.). MDPI.
- Transdermal Drug Delivery Enhancement by Compounds of N
- The Effect of Lubricants on Powder Flowability for Pharmaceutical Applic
- The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. (n.d.). Semantic Scholar.
- Influence of Different Lubricants on Tableting Characteristics and Dissolution Behavior. (n.d.). Pharma Excipients.
- TRIDECYL STEAR
- An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. (n.d.).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. japsonline.com [japsonline.com]
- 12. jddtonline.info [jddtonline.info]
- 13. scielo.isciii.es [scielo.isciii.es]
- 14. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid and water-soluble polymer-based controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tabletingtechnology.com [tabletingtechnology.com]
- 21. researchgate.net [researchgate.net]
- 22. latamjpharm.org [latamjpharm.org]
- 23. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
A Comprehensive Technical Guide to the Synthesis of Tridecyl Stearate
An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecyl stearate, the ester of tridecyl alcohol and stearic acid, is a valuable compound with widespread applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its properties as an emollient, lubricant, and skin-conditioning agent make it a key ingredient in numerous formulations.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the direct acid-catalyzed esterification and the emerging enzymatic routes. This document is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and drug development, offering detailed protocols, mechanistic insights, and robust analytical methodologies for the production and characterization of high-purity this compound.
Introduction: Chemical Identity and Applications
This compound (CAS Number: 31556-45-3) is a long-chain fatty acid ester with the molecular formula C₃₁H₆₂O₂.[2] It is typically a clear, colorless to light-yellow oily liquid at room temperature.[2] The synthesis of this compound involves the formation of an ester linkage between the hydroxyl group of tridecyl alcohol and the carboxyl group of stearic acid.
Key Applications:
-
Pharmaceuticals and Cosmetics: Widely used as an emollient and skin-conditioning agent in creams, lotions, and other topical formulations due to its moisturizing and texture-enhancing properties.[2]
-
Industrial Lubricants: Acts as a lubricity additive and friction modifier in various industrial applications.[2]
-
Research: Serves as a model compound for studying the synthesis and properties of long-chain fatty acid esters.
Synthesis of this compound: A Tale of Two Methodologies
The production of this compound can be broadly categorized into two primary approaches: classical acid-catalyzed esterification and modern enzymatic synthesis. The choice of methodology often depends on factors such as desired purity, scalability, and environmental considerations.
Direct Acid-Catalyzed Esterification (Fischer Esterification)
The most common and well-established method for synthesizing this compound is the Fischer esterification.[1][2] This reversible reaction involves heating a mixture of tridecyl alcohol and stearic acid in the presence of an acid catalyst.[3][4]
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the stearic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of tridecyl alcohol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[3][4]
The reaction is an equilibrium process. To drive the reaction towards the formation of this compound, it is essential to remove the water byproduct as it is formed.[3][4] This is typically achieved through azeotropic distillation using a Dean-Stark apparatus. The use of an excess of one of the reactants, usually the less expensive one, can also shift the equilibrium to favor product formation.[3]
Diagram: Fischer Esterification of this compound
Caption: Mechanism of Fischer Esterification.
The choice of acid catalyst is a critical parameter in the synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | High catalytic activity, mild reaction conditions.[1] | Difficult to separate from the reaction mixture, corrosive, requires neutralization and washing steps leading to wastewater generation.[1][2] |
| Heterogeneous | Acidic ion-exchange resins (e.g., Amberlyst-15), Zeolites, Sulfated zirconia | Easily separable and recyclable, non-corrosive, reduced environmental impact.[1][5] | Lower catalytic activity compared to homogeneous catalysts, potential for pore diffusion limitations with long-chain substrates.[5] |
For laboratory-scale synthesis where high conversion is prioritized and post-reaction workup is manageable, homogeneous catalysts like p-TSA are often preferred. For industrial-scale production, the benefits of catalyst recyclability and reduced waste streams make heterogeneous catalysts an attractive option.
This protocol provides a step-by-step method for the laboratory-scale synthesis of this compound using p-toluenesulfonic acid as the catalyst.
Materials:
-
Stearic Acid (1.0 eq)
-
Tridecyl Alcohol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene (solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hexane (for purification)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add stearic acid (1.0 eq) and tridecyl alcohol (1.2 eq). Dissolve the reactants in a minimal amount of toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.
-
Azeotropic Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.
-
Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with hexane. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude this compound can be further purified by vacuum distillation to remove any unreacted starting materials and other impurities.
Diagram: Experimental Workflow for Acid-Catalyzed Synthesis
Caption: Workflow for acid-catalyzed synthesis.
Enzymatic Synthesis: The "Green" Alternative
Enzymatic synthesis of esters, utilizing lipases as biocatalysts, has gained significant attention as a more environmentally friendly alternative to traditional chemical methods.[6] Lipases can catalyze esterification reactions under mild conditions, often in the absence of organic solvents, leading to high-purity products with minimal byproducts.[7]
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats and oils. In non-aqueous or low-water environments, the equilibrium of the reaction they catalyze shifts towards synthesis. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, improving the economic viability of the process.
This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound. Optimization of reaction parameters such as the specific lipase, temperature, and reaction time may be necessary depending on the chosen enzyme.
Materials:
-
Stearic Acid (1.0 eq)
-
Tridecyl Alcohol (1.0 - 1.5 eq)
-
Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Anhydrous hexane (optional, as solvent)
Equipment:
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel, combine stearic acid (1.0 eq) and tridecyl alcohol (1.0 - 1.5 eq). For a solvent-free system, gently heat the mixture to melt the reactants. Alternatively, the reactants can be dissolved in a minimal amount of an anhydrous solvent like hexane.
-
Enzyme and Water Removal: Add the immobilized lipase to the reaction mixture. To further drive the reaction towards product formation, activated molecular sieves can be added to adsorb the water produced.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with continuous agitation (shaking or stirring).
-
Reaction Monitoring: Monitor the conversion of stearic acid to this compound by analyzing aliquots of the reaction mixture using techniques such as gas chromatography (GC) or by determining the acid value of the mixture.
-
Catalyst Recovery: Upon completion of the reaction, separate the immobilized lipase from the reaction mixture by filtration. The recovered lipase can be washed and reused in subsequent batches.
-
Product Isolation: If a solvent was used, remove it from the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation if necessary.
Diagram: Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for enzymatic synthesis.
Purification and Characterization
Purification by Vacuum Distillation
Due to its high molecular weight and correspondingly high boiling point, this compound is purified by vacuum distillation.[8][9] This technique allows for the distillation of the compound at a lower temperature, thus preventing thermal degradation.[8]
Typical Parameters for Vacuum Distillation of Long-Chain Esters:
-
Vacuum Pressure: 1-10 mmHg
-
Column Type: Short path distillation apparatus or a packed column for fractional distillation.[10][11]
-
Temperature: The boiling point will depend on the applied vacuum. It is crucial to use a nomograph or pressure-temperature conversion tools to estimate the boiling point at the desired pressure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
FTIR spectroscopy is a powerful tool for confirming the formation of the ester functional group and the disappearance of the carboxylic acid starting material.
Expected Characteristic FTIR Peaks for this compound:
| Wavenumber (cm⁻¹) | Assignment |
| ~2915-2850 | C-H stretching of alkyl chains |
| ~1740 | C=O stretching of the ester carbonyl group |
| ~1170 | C-O stretching of the ester linkage |
The disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) is a key indicator of a complete reaction.[12][13]
¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the synthesized this compound.
Expected Characteristic ¹H NMR Chemical Shifts for this compound (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.05 | triplet | -O-CH₂ - (methylene group of the alcohol adjacent to the ester oxygen) |
| ~2.28 | triplet | -CH₂ -C=O (methylene group of the acid adjacent to the carbonyl) |
| ~1.62 | multiplet | Methylene groups β to the ester functionalities |
| ~1.25 | broad singlet | Bulk of the methylene groups in the alkyl chains |
| ~0.88 | triplet | Terminal methyl groups (-CH₃) |
The integration of the peaks should correspond to the number of protons in each environment.[14][15]
Conclusion
The synthesis of this compound from tridecyl alcohol and stearic acid can be effectively achieved through both acid-catalyzed and enzymatic methods. The choice between these approaches depends on the specific requirements of the application, including scale, purity, and environmental considerations. This guide has provided detailed protocols and theoretical background to aid researchers and professionals in the successful synthesis, purification, and characterization of this important ester. The methodologies described herein are robust and can be adapted for the synthesis of other long-chain fatty acid esters.
References
- Esterification of Free Fatty Acid by Selected Homogeneous and Solid Acid Catalysts for Biodiesel Production. (2016). CORE.
- Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. (2021). ACS Sustainable Chemistry & Engineering.
- This compound.
- Comparison of Homogeneous and Heterogeneous catalysts.
- CN101353303B - Preparation of isotridecanol stearate.
- This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich. The Good Scents Company.
- Fractional Distillation. VTA Verfahrenstechnische Anlagen GmbH & Co. KG.
- 5.
- Fischer Esterific
- Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. (2023). PMC - PubMed Central.
- Application of high vacuum fractional distillation to complex mixtures of methyl esters of polyunsaturated f
- Step-by-Step Mechanism of Fischer Esterific
- This compound | C31H62O2 | CID 35847. PubChem - NIH.
- CN1085251C - Esterification method of carboxylic acid and tertiary alcohol.
- Purification: Fractional Distillation. University of Rochester Department of Chemistry.
- FTIR spectra of stearic acid powder (curve a) and thin films on the mesh surface (curve b).
- Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. (2022). NIH.
- FTIR spectra of selected samples in Table 2. Marker peaks were labelled.
- This compound.
- Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). http:/ /ejournal.upi. edu.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
Sources
- 1. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2671053A - Method and apparatus for high vacuum distillation - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sci-Hub. Application of high vacuum fractional distillation to complex mixtures of methyl esters of polyunsaturated fatty acids / Journal of the American Oil Chemists' Society, 1969 [sci-hub.box]
- 10. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Tridecyl Octadecanoate for Advanced Research and Development
This guide serves as a comprehensive technical resource on Tridecyl Octadecanoate (CAS No: 31556-45-3), designed for researchers, scientists, and professionals in drug development and formulation. It moves beyond basic data to provide actionable insights into the synthesis, characterization, and application of this versatile ester, with a focus on the causal relationships that govern its functionality.
Molecular Identity and Physicochemical Landscape
Tridecyl octadecanoate, also known as tridecyl stearate, is the ester formed from the condensation of stearic acid (a C18 saturated fatty acid) and tridecanol (a C13 fatty alcohol).[1] Its long alkyl chains impart significant hydrophobicity and a characteristically oily or waxy texture, which is central to its function in various applications.
The causality behind its utility lies in its molecular structure: a long, flexible 31-carbon chain ester.[2] This structure results in a non-polar molecule with a very low solubility in water but good solubility in oils and organic solvents.[3] These properties are fundamental to its role as an emollient, lubricant, and lipid-phase component in complex formulations.
Table 1: Physicochemical Properties of Tridecyl Octadecanoate
| Property | Value | Source(s) |
| IUPAC Name | Tridecyl octadecanoate | [2][4] |
| Synonyms | This compound, Octadecanoic acid, tridecyl ester | |
| CAS Number | 31556-45-3 | [2][5] |
| Molecular Formula | C₃₁H₆₂O₂ | [2][5] |
| Molecular Weight | 466.82 g/mol | [4][6] |
| Appearance | White solid or clear, oily liquid | [7] |
| Boiling Point | ~496 °C at 760 mmHg (estimated) | [3][8] |
| Density | ~0.858 g/cm³ | [6][8] |
| Flash Point | ~262.7 °C (estimated) | [3][8] |
| Water Solubility | Insoluble (1.011e-009 mg/L @ 25 °C, est.) | [3] |
Synthesis Pathway: Acid-Catalyzed Esterification
The most common and industrially scalable method for producing tridecyl octadecanoate is through the direct esterification of stearic acid with tridecanol.[1] This reaction is typically catalyzed by an acid to increase the electrophilicity of the carboxylic acid's carbonyl carbon, thereby accelerating the nucleophilic attack by the alcohol.
The choice of an acid catalyst, such as sodium hydrogen sulfate as detailed in related patent literature, is a deliberate one.[9] Strong mineral acids like sulfuric acid are effective but can cause charring and require a neutralization step that generates waste salts.[10][11] Solid acid catalysts or milder alternatives can simplify purification and improve the environmental profile of the process.[9] The reaction is governed by Le Chatelier's principle; therefore, the continuous removal of water, a byproduct, is critical to drive the equilibrium towards the formation of the ester product. This is typically achieved by applying a vacuum and maintaining a temperature above the boiling point of water but below the decomposition point of the reactants.[9]
Caption: High-level workflow for the synthesis of Tridecyl Octadecanoate.
Protocol 2.1: Laboratory-Scale Synthesis of Tridecyl Octadecanoate
This protocol is a self-validating system where progress is monitored by titrating the acid number, ensuring the reaction proceeds to completion before initiating purification.
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head connected to a vacuum source.
-
Reactant Charging: Charge the flask with stearic acid (1 molar equivalent) and tridecanol (1.1 molar equivalents). The slight excess of alcohol helps to drive the reaction to completion.
-
Catalyst Addition: Add the acid catalyst (e.g., sodium hydrogen sulfate, 0.5-1% of the total reactant weight).[9]
-
Esterification: Begin stirring and gradually heat the mixture to 115-125 °C while slowly applying a vacuum.[9] Water will begin to distill off as the reaction proceeds.
-
In-Process Control (Self-Validation): After 3-4 hours, cool the mixture slightly, release the vacuum, and take a small sample to determine the acid number via titration. The target is an acid number below 4 mg KOH/g, indicating that most of the stearic acid has been consumed.[9] Continue the reaction if the acid number is too high.
-
Neutralization: Once the target acid number is reached, cool the crude product to 70-80 °C. Add a calculated amount of sodium carbonate (soda ash) to neutralize the remaining acid catalyst and any unreacted stearic acid.[9] Stir for 1-2 hours.
-
Purification - Filtration: Cool the mixture to below 60 °C to allow the catalyst and resulting salts to precipitate. Filter the mixture to remove these solids.[9]
-
Purification - Dealcoholization: Transfer the filtrate to a distillation apparatus. Heat to approximately 140 °C under a strong vacuum (<15 mmHg) to distill off any excess tridecanol.[9]
-
Final Product: The remaining product is purified tridecyl octadecanoate. Confirm purity and identity using the analytical methods described in Section 4.
Applications in Research and Drug Development
While tridecyl octadecanoate is widely used in cosmetics as a non-comedogenic emollient and skin-conditioning agent, its properties are highly relevant to pharmaceutical formulations, particularly in topical and transdermal drug delivery.[1][12]
-
Topical Drug Formulations: As an emollient, it can improve the sensory feel of creams and lotions, which is critical for patient compliance.[13] It forms an occlusive film on the skin that can reduce transepidermal water loss and potentially enhance the penetration of active pharmaceutical ingredients (APIs).[12] Its quick absorption and velvety after-feel make it an elegant vehicle for dermatological products.
-
Lipid-Based Drug Delivery Systems: The core value for drug development professionals lies in its application as a lipid excipient. Its well-defined chemical structure, hydrophobicity, and solid nature at room temperature make it a candidate for forming the matrix of Solid Lipid Nanoparticles (SLNs) or as a component in Nanostructured Lipid Carriers (NLCs). These nanocarriers can encapsulate poorly water-soluble drugs, protect them from degradation, and provide controlled or targeted release.[14][15]
Caption: Conceptual role of Tridecyl Octadecanoate in a drug delivery system.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to validate the identity, purity, and properties of synthesized tridecyl octadecanoate. This ensures batch-to-batch consistency and performance in final formulations.
Caption: A comprehensive analytical workflow for characterizing Tridecyl Octadecanoate.
Protocol 4.1: Standard Analytical Workflow
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of the ester functional group.
-
Methodology: Acquire a spectrum of the sample.
-
Self-Validation: Look for a strong characteristic absorbance peak around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. The absence of a broad -OH peak from the starting carboxylic acid indicates a high degree of conversion.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine purity and identify any volatile impurities (e.g., residual alcohol).
-
Methodology: Dissolve the sample in an appropriate solvent (e.g., hexane) and inject it into the GC-MS system.
-
Self-Validation: A single major peak corresponding to the molecular weight of tridecyl octadecanoate (466.8 g/mol ) should be observed.[2] The area percentage of this peak provides a measure of purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide definitive structural confirmation.
-
Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Self-Validation: The ¹H NMR spectrum should show a characteristic triplet at ~4.05 ppm for the -O-CH₂- protons of the ester. The ¹³C NMR should show a peak around 174 ppm for the carbonyl carbon. Integration of the proton signals should match the expected ratio for the molecule's structure.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine thermal properties such as melting point and phase transitions.
-
Methodology: Heat a small, weighed sample in a DSC pan under a controlled temperature program.
-
Self-Validation: Observe a distinct endothermic peak corresponding to the melting point of the substance. This is a critical parameter for applications in solid lipid nanoparticles.
-
Safety, Handling, and Regulatory Standing
Tridecyl octadecanoate is generally considered to be of low toxicity.[16] The Cosmetic Ingredient Review (CIR) Expert Panel concluded it is safe for use in cosmetic products when formulated to be non-irritating.[16][17]
-
Chemical Stability: The compound is stable under recommended storage conditions but can be hydrolyzed under strong acidic or basic conditions to its constituent acid and alcohol.[7]
-
Incompatibilities: It should be kept away from strong oxidizing agents.
-
Handling: Standard laboratory personal protective equipment, including safety goggles and gloves, should be used. Handle in a well-ventilated area.
-
Regulatory: It is listed on major chemical inventories, including the EPA's TSCA list.[2][16]
References
-
Octadecanoic acid, tridecyl ester - Substance Details - SRS | US EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Octadecanoic acid,tridecyl ester, 95% Purity, C31H62O2, 100 mg - CP Lab Safety . Source: CP Lab Safety. [Link]
-
This compound - Ataman Kimya . Source: Ataman Kimya. [Link]
-
This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich . Source: The Good Scents Company. [Link]
- CN101353303B - Preparation of isotridecanol stearate - Google Patents.
-
Octadecanoic acid,tridecyl ester | CAS#:31556-45-3 | Chemsrc . Source: Chemsrc. [Link]
-
This compound | C31H62O2 | CID 35847 - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]
-
This compound | - atamankimya.com . Source: Ataman Kimya. [Link]
-
Octadecanoic acid, isotridecyl ester - Substance Details - SRS | US EPA . Source: U.S. Environmental Protection Agency. [Link]
-
This compound - Surfactant - 表面活性剂百科 . Source: Surfactant Encyclopedia. [Link]
-
This compound - Ataman Kimya . Source: Ataman Kimya. [Link]
-
This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal . Source: Universal Preserv-A-Chem Inc. [Link]
-
Cas 31556-45-3,this compound - LookChem . Source: LookChem. [Link]
- CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents.
-
Isothis compound | C31H62O2 | CID 160206 - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]
-
ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS . Source: Journal of the Serbian Chemical Society. [Link]
-
This compound in skincare, What is? - Lesielle . Source: Lesielle. [Link]
-
This compound | Substance - EWG's Guide to Healthy Cleaning . Source: Environmental Working Group. [Link]
-
Acid to Ester - Common Conditions . Source: Organic Chemistry Portal. [Link]
-
(PDF) Esterification of stearic acid with lower monohydroxylic alcohols - ResearchGate . Source: ResearchGate. [Link]
-
This compound - FlavScents . Source: FlavScents. [Link]
-
Esterification of stearic acid for biod - JOCPR . Source: Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical Quality by Design: Achieving Robustness of an LC-CAD Method for the Analysis of Non-Volatile Fatty Acids - MDPI . Source: MDPI. [Link]
-
Organic Nanocarriers for Bevacizumab Delivery: An Overview of Development, Characterization and Applications - MDPI . Source: MDPI. [Link]
-
Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PubMed Central . Source: National Center for Biotechnology Information, PubMed Central. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound, 31556-45-3 [thegoodscentscompany.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 8. Octadecanoic acid,tridecyl ester | CAS#:31556-45-3 | Chemsrc [chemsrc.com]
- 9. CN101353303B - Preparation of isotridecanol stearate - Google Patents [patents.google.com]
- 10. ache.org.rs [ache.org.rs]
- 11. jocpr.com [jocpr.com]
- 12. lesielle.com [lesielle.com]
- 13. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 14. mdpi.com [mdpi.com]
- 15. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ewg.org [ewg.org]
"Tridecyl stearate" structural formula and molecular geometry
An In-Depth Technical Guide to the Structural Formula and Molecular Geometry of Tridecyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (IUPAC name: tridecyl octadecanoate) is a long-chain ester increasingly utilized in advanced formulations within the pharmaceutical and cosmetic industries for its unique physicochemical properties.[1][2] As an emollient and skin-conditioning agent, its performance is intrinsically linked to its molecular architecture. This guide provides a comprehensive analysis of the structural formula and molecular geometry of this compound, exploring the relationship between its chemical makeup and its functional characteristics. We will deconstruct its constituent moieties, analyze the critical ester linkage, discuss its conformational flexibility, and contextualize these features within its synthesis and application.
Chemical Identity and Molecular Structure
This compound is formally defined as the ester formed from the condensation of stearic acid and 1-tridecanol.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | tridecyl octadecanoate | [1][4][5] |
| Molecular Formula | C₃₁H₆₂O₂ | [1][6] |
| Molecular Weight | 466.8 g/mol | [1][4] |
| CAS Number | 31556-45-3 | [1][5] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC | [1][4] |
Deconstruction of the Structural Formula
The structure of this compound is best understood by examining its two primary components, linked by an ester functional group.
-
Stearoyl (Acyl) Group: Derived from stearic acid (octadecanoic acid), this component is an 18-carbon saturated fatty acid.[7][8] Its long, unbranched alkyl chain (CH₃(CH₂)₁₆–) is responsible for the molecule's significant nonpolar, hydrophobic (lipophilic) character. The stability of this saturated chain makes it less susceptible to oxidation compared to unsaturated fatty acids.[7]
-
Tridecyl (Alkoxy) Group: Derived from 1-tridecanol, a 13-carbon primary fatty alcohol, this group (–O(CH₂)₁₂CH₃) further extends the molecule's hydrocarbon length, reinforcing its lipophilicity.[9][10]
The combination of these two long, saturated chains results in a molecule with a dominant nonpolar character, which is fundamental to its role as an emollient and lubricant.[11]
Caption: Fischer esterification synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
Objective: To synthesize this compound and validate its formation.
Materials:
-
Stearic Acid (1.0 eq)
-
1-Tridecanol (1.1 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.02 eq)
-
Toluene (as solvent and for azeotropic removal of water)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Methodology:
-
Reaction Setup: Charge a round-bottom flask with stearic acid, 1-tridecanol, and toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Catalysis: Carefully add the catalytic amount of concentrated sulfuric acid to the flask.
-
Esterification: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction until the theoretical amount of water is collected.
-
Causality Insight: The removal of water is critical. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium to favor further product formation, thereby maximizing the yield of the ester.
-
-
Work-up & Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): If necessary, the crude product can be purified via vacuum distillation to yield the final clear, oily liquid this compound. Validation: The identity of the product can be confirmed using Fourier-Transform Infrared (FTIR) Spectroscopy. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch characteristic of an ester (~1740 cm⁻¹) confirms the successful formation of the ester linkage.
Conclusion: Linking Structure to Function
The molecular architecture of this compound is the cornerstone of its utility in high-performance formulations. The molecule's defining features—two long, saturated, and flexible alkyl chains flanking a central ester group—endow it with a unique combination of properties. Its significant lipophilicity and conformational adaptability allow it to form a smooth, non-greasy, and occlusive film, making it an exceptional emollient for skin conditioning. [1][11]For professionals in drug development, its nonpolar nature makes it a valuable excipient for solubilizing lipophilic active pharmaceutical ingredients (APIs) in topical and transdermal delivery systems. This in-depth understanding of its structural formula and molecular geometry is paramount for rational formulation design and the optimization of product performance.
References
-
National Institute of Standards and Technology (n.d.). n-Tridecan-1-ol. In NIST Chemistry WebBook. Available at: [Link]
-
Study.com (n.d.). Video: Ester Bond | Definition & Chemical Formula. Available at: [Link] [12]20. Study.com (n.d.). Ester Bond | Definition & Chemical Formula - Lesson. Available at: [Link] [13]21. Study Mind (n.d.). Ester Bonding (A-Level Biology). Available at: [Link]
Sources
- 1. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pishrochem.com [pishrochem.com]
- 8. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. 1-Tridecanol - Wikipedia [en.wikipedia.org]
- 11. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 12. study.com [study.com]
- 13. study.com [study.com]
Tridecyl Stearate: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of Its Properties, Synonyms, Trade Names, and Pharmaceutical Applications
Introduction
Tridecyl stearate, the ester of tridecyl alcohol and stearic acid, is a versatile compound with a growing profile of interest within the pharmaceutical sciences. While extensively utilized in the cosmetics and personal care industry for its emollient and lubricating properties, its potential as a pharmaceutical excipient is an area of increasing exploration for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental chemical and physical characteristics, synonyms and trade names, and a detailed examination of its current and prospective applications in drug delivery and formulation.
This guide is designed to serve as a foundational resource for scientists and researchers, offering not only a compilation of existing knowledge but also a framework for future investigation into the utility of this compound in novel drug delivery systems and solid dosage forms.
Chemical Identity and Nomenclature
A clear understanding of the nomenclature of this compound is essential for navigating the scientific and commercial literature.
Synonyms:
-
Stearic acid, tridecyl ester
-
Octadecanoic acid, tridecyl ester
-
Tridecyl octadecanoate
-
Tridecanol stearate
-
C13 stearyl ester
-
Stearic acid, C13 alkyl ester
Trade Names:
Physicochemical Properties
The utility of this compound as a pharmaceutical excipient is intrinsically linked to its physicochemical properties. These characteristics influence its behavior in various formulation processes and its interaction with active pharmaceutical ingredients (APIs).
| Property | Value | Reference |
| Molecular Formula | C31H62O2 | [1] |
| Molecular Weight | 466.8 g/mol | [1] |
| CAS Number | 31556-45-3 | [1] |
| Appearance | Clear, oily liquid; may have a light-yellow hue. Described as a waxy or oily substance that is solid at room temperature. | [2] |
| Solubility | Soluble in oils and organic solvents; not highly soluble in water. | [2] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. |
Synthesis and Manufacturing
This compound is synthesized through the esterification of tridecyl alcohol with stearic acid. This reaction can be achieved through several methods, each with its own advantages and considerations for pharmaceutical-grade production.
Common Synthesis Pathways:
-
Acid-catalyzed esterification: A traditional method involving the use of a strong acid catalyst.
-
Enzymatic synthesis: Utilizes lipases as biocatalysts, offering a greener and more specific reaction pathway.
-
Solvent-free synthesis: An environmentally friendly approach that avoids the use of organic solvents.
The choice of synthesis route can impact the purity profile of the final product, a critical consideration for pharmaceutical applications where residual catalysts or by-products must be strictly controlled. Post-reaction purification steps, such as distillation and crystallization, are essential to achieve the high purity required for an excipient.
Pharmaceutical Applications: Current Understanding and Future Prospects
While direct, extensive research on this compound as a pharmaceutical excipient is still emerging, its properties, and the established roles of similar lipids like stearic acid, point towards significant potential in several areas of drug development.
Topical and Transdermal Drug Delivery
This compound's emollient and skin-conditioning properties make it a prime candidate for topical and transdermal formulations. Its ability to form a non-greasy, occlusive film on the skin can enhance the penetration of APIs and improve the local bioavailability of topically applied drugs.
Potential Mechanisms of Action:
-
Enhanced Skin Hydration: By reducing transepidermal water loss, this compound can hydrate the stratum corneum, potentially increasing the permeability of the skin to certain APIs.
-
Solubilization of Lipophilic Drugs: Its oily nature can aid in the solubilization of poorly water-soluble drugs within the formulation, improving drug loading and release.
-
Improved Formulation Aesthetics: The velvety after-feel of this compound can improve patient compliance with topical medications by providing a more pleasant sensory experience.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
The structural similarity of this compound to lipids commonly used in the formulation of SLNs and NLCs suggests its potential as a core lipid matrix component. These lipid-based nanoparticles are promising drug delivery systems for both topical and systemic applications.[3][4]
Rationale for Use:
-
Biocompatibility: As an ester of naturally occurring fatty acids and alcohols, this compound is expected to be biocompatible and well-tolerated.[5]
-
Controlled Release: The solid lipid matrix can encapsulate APIs and provide for their sustained release, which can reduce dosing frequency and improve therapeutic outcomes.[6]
-
Enhanced Stability: Encapsulation within a lipid matrix can protect sensitive APIs from degradation.[6]
Experimental Protocol: Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization
This protocol is a generalized methodology based on established techniques for SLN preparation and should be optimized for specific APIs and desired particle characteristics.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to approximately 5-10°C above its melting point.
-
Disperse the API in the molten lipid. If the API is heat-sensitive, a cold homogenization technique may be more appropriate.
-
-
Preparation of the Aqueous Phase:
-
Heat the purified water to the same temperature as the lipid phase.
-
Dissolve the surfactant in the heated water.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed stirrer (e.g., Ultra-Turrax) at a suitable RPM for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Shear Homogenization:
-
Immediately subject the hot pre-emulsion to high-shear homogenization at an optimized speed (e.g., 10,000-20,000 rpm) and duration (e.g., 15-30 minutes).
-
-
Nancrystallization:
-
Dispense the resulting hot nanoemulsion into cold water (e.g., 2-5°C) under gentle stirring. This rapid cooling facilitates the solidification of the lipid droplets into SLNs.
-
-
Characterization:
-
Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Diagram of SLN Formulation Workflow:
Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.
Solid Dosage Forms: A Potential Lubricant
The lubricating properties of this compound, well-established in the cosmetics industry, suggest its potential as a lubricant in the manufacturing of tablets and capsules. Lubricants are crucial for reducing friction between the tablet surface and the die wall during ejection, preventing sticking, and ensuring a smooth manufacturing process.
Causality Behind Lubricant Selection:
The effectiveness of a lubricant is dependent on its ability to form a thin, durable film on the surfaces of the granules or powder particles. This film reduces the shear strength at the tablet-die wall interface. The long alkyl chain of this compound suggests it could function as an effective boundary lubricant, similar to magnesium stearate, which is widely used in the pharmaceutical industry.[7][8]
Self-Validating Protocol for Evaluating Lubricant Efficiency:
To assess the lubricant efficiency of this compound, a systematic study comparing it to a standard lubricant like magnesium stearate is necessary.
Experimental Protocol: Evaluation of this compound as a Tablet Lubricant
Materials:
-
Model excipient (e.g., microcrystalline cellulose)
-
This compound (at various concentrations, e.g., 0.5%, 1%, 2% w/w)
-
Magnesium Stearate (as a control, at the same concentrations)
Procedure:
-
Blending:
-
Blend the model excipient with the lubricant for a defined period in a V-blender or a turbula mixer. The blending time is a critical parameter and should be systematically varied to assess its impact on lubrication.
-
-
Tableting:
-
Compress the lubricated blends into tablets using an instrumented tablet press at a fixed compression force.
-
-
Evaluation of Lubrication:
-
Measure the ejection force during the tableting process. A lower ejection force indicates better lubrication.
-
-
Tablet Characterization:
-
Measure the tablet hardness, friability, and disintegration time. Over-lubrication can negatively impact these properties.
-
-
Data Analysis:
-
Compare the ejection forces and tablet properties for the different concentrations of this compound and magnesium stearate.
-
Logical Relationship Diagram for Lubricant Evaluation:
Caption: Logical flow for the evaluation of this compound as a tablet lubricant.
API-Excipient Compatibility
A critical step in pre-formulation studies is to assess the compatibility of the API with the chosen excipients.[9] Incompatibility can lead to degradation of the API, altering its efficacy and safety profile.[9]
Methodologies for Compatibility Screening:
-
Differential Scanning Calorimetry (DSC): This technique can detect interactions between the API and excipient by observing changes in their thermal profiles, such as shifts in melting points or the appearance of new peaks.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify chemical interactions by detecting changes in the characteristic vibrational frequencies of the functional groups in the API and excipient.
-
Isothermal Stress Testing: This involves storing mixtures of the API and excipient at elevated temperatures and humidity and analyzing for the appearance of degradation products over time using techniques like High-Performance Liquid Chromatography (HPLC).
Regulatory Considerations
The use of any new excipient in a pharmaceutical formulation requires careful consideration of the regulatory landscape. While this compound has a history of safe use in cosmetics, its introduction into a pharmaceutical product would necessitate a thorough safety evaluation as per the guidelines of regulatory bodies like the U.S. Food and Drug Administration (FDA).[10] It is important to note that the inclusion of an excipient in a non-FDA document does not automatically imply FDA approval for its use in drug products.[10]
Conclusion
This compound presents a compelling profile for consideration by drug development professionals. Its well-defined physicochemical properties, coupled with its established safety and functionality in the cosmetics industry, provide a strong foundation for its exploration as a pharmaceutical excipient. The potential applications in topical drug delivery, as a lipid matrix in nanocarrier systems, and as a lubricant in solid dosage forms are particularly promising. However, further research is imperative to establish its efficacy and safety in these specific pharmaceutical contexts. The experimental frameworks outlined in this guide offer a starting point for such investigations, which will be crucial in unlocking the full potential of this compound in the advancement of drug delivery and formulation.
References
- Preparation and characterization of topical solid lipid nanoparticles containing Deferoxamine. (URL not available)
- Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administr
-
This compound | - atamankimya.com. [Link]
-
This compound - Ataman Kimya. [Link]
- Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (URL not available)
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science, 10(6), 145-155.
- This compound -
- A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2025). International Journal of Biological & Pharmaceutical Sciences, 14(4).
- Lubricants in Pharmaceutical Solid Dosage Forms - Pharma Excipients. (2014). Lubricants, 2(1), 21-43.
- Effects of Lubricants on The Dissolution of Tablets. (2021). American Journal of PharmTech Research, 8(1).
- PREPARATION AND CHARACTERIZATION OF SOLID LIPID NANOPARTICLES THROUGH RAPID EXPANSION OF SUPERCRITICAL SOLUTION. (2024). International Journal of Pharmaceutical Sciences and Research, 5(5).
-
Regulatory Guidelines for API-Excipient Compatibility Studies - Labinsights. (2023). [Link]
- A Comprehensive Review on Nanostructured Lipid Carriers. (2025). Journal of Drug Delivery and Therapeutics, 15(10).
- Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - FDA. (URL not available)
-
This compound | C31H62O2 | CID 35847 - PubChem - NIH. [Link]
-
API Excipient Compatibility Study - Veeprho. (2024). [Link]
- Investigation of Dispersion Kinetics of Particulate Lubricants and their Effect on the Mechanical Strength of MCC Tablets - NIH. (2023). Pharmaceutics, 15(10), 2411.
- A Comprehensive Review on Nanostructured Lipid Carriers - ResearchGate. (2025). Journal of Drug Delivery and Therapeutics, 15(10).
- Evaluation of the suitability of various lubricants for direct compaction of sorbilol tablet formulations. (2013). International Journal of Pharmaceutical Excipients.
- Nanostructure Lipid Carriers: Innovation in Drug Delivery Systems - IJNRD. (2024). International Journal of Novel Research and Development, 9(10).
- Lubrication potential of magnesium stearate studied on instrumented rotary tablet press - ResearchGate. (2025). AAPS PharmSciTech, 8(4), E89.
Sources
- 1. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. jddtonline.info [jddtonline.info]
- 7. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biodegradability and Environmental Impact of Tridecyl Stearate
This guide provides a comprehensive technical overview of the biodegradability and environmental impact of Tridecyl stearate (CAS No. 31556-45-3). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the environmental profile of this long-chain fatty acid ester. This document synthesizes available data, established scientific principles, and regulatory guidance to present a thorough analysis of this compound's fate and effects in the environment.
Chemical Identity and Physicochemical Properties of this compound
This compound is the ester of tridecyl alcohol and stearic acid. Its chemical structure and properties are fundamental to understanding its environmental behavior.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Tridecyl octadecanoate | |
| CAS Number | 31556-45-3 | [1] |
| Molecular Formula | C31H62O2 | [1] |
| Molecular Weight | 466.83 g/mol | |
| Appearance | Clear, oily liquid | [2] |
| Water Solubility | Very low (estimated at 1.011e-09 mg/L @ 25°C) | [3] |
| logP (o/w) | 14.541 (estimated) | [3] |
The long alkyl chains of both the fatty acid and alcohol moieties render this compound highly hydrophobic, as indicated by its extremely low water solubility and very high estimated octanol-water partition coefficient (logP). These properties are critical determinants of its environmental distribution and bioavailability.
Biodegradability Assessment
Principle of Read-Across
Expected Biodegradation Pathway
The initial and rate-determining step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction, catalyzed by microbial esterases, cleaves the molecule into its constituent parts: tridecyl alcohol and stearic acid.[4]
Caption: Predicted aerobic biodegradation pathway of this compound.
Following hydrolysis, both tridecyl alcohol and stearic acid are readily metabolized by microorganisms through well-established pathways, primarily β-oxidation, to yield shorter-chain fatty acids and alcohols, which are ultimately mineralized to carbon dioxide and water via the tricarboxylic acid (TCA) cycle.
Evidence from Structurally Similar Substances
Studies on other long-chain fatty acid esters support the expectation of ready biodegradability for this compound. For instance, many long-chain esters are known to be biodegradable.[8][9] The OECD 301F test, a stringent test for ready biodegradability, has been successfully used to evaluate the fate of chemicals in aquatic environments.[10][11][12] While direct data for this compound is unavailable, the general class of fatty acid esters is considered to be readily biodegradable.
Environmental Fate and Transport
The environmental fate and transport of this compound are governed by its physicochemical properties.
-
Partitioning: Due to its high hydrophobicity (high logP) and low water solubility, if released into an aquatic environment, this compound is expected to partition strongly from the water column to suspended solids, sediment, and biota.
-
Volatilization: With a high molecular weight and low vapor pressure, volatilization from water or soil surfaces is not anticipated to be a significant fate process.
-
Hydrolysis: Abiotic hydrolysis of long-chain alkyl esters under neutral environmental pH conditions is generally slow. However, it can be catalyzed by acidic or basic conditions.[4] The primary route of hydrolysis in the environment is expected to be microbial-mediated.
Ecotoxicological Profile
A comprehensive assessment of the ecotoxicological profile of this compound is limited by the lack of specific experimental data for this compound. However, an evaluation based on data for similar long-chain esters and Quantitative Structure-Activity Relationship (QSAR) principles provides valuable insights.
Aquatic Toxicity
For highly hydrophobic substances like this compound, the effective concentration in the water phase is very low, which generally leads to low acute aquatic toxicity. The toxicity of long-chain esters to aquatic organisms is often limited by their water solubility.
Table 2: Predicted Aquatic Toxicity of this compound (based on general data for long-chain esters)
| Trophic Level | Endpoint | Predicted Toxicity | Rationale |
| Fish | 96-hr LC50 | > 100 mg/L (Low toxicity) | The extremely low water solubility limits the exposure concentration to below toxic levels.[13] |
| Invertebrates (e.g., Daphnia) | 48-hr EC50 | > 100 mg/L (Low toxicity) | Similar to fish, the low water solubility is the limiting factor for toxicity. |
| Algae | 72-hr EC50 | > 100 mg/L (Low toxicity) | The bioavailability of the substance to algae is minimal due to its hydrophobicity. |
It is important to note that while the parent ester is expected to have low aquatic toxicity, the hydrolysis products, tridecyl alcohol and stearic acid, have their own toxicological profiles. However, these are also expected to be readily biodegradable and are common biological molecules, suggesting a low overall risk.
Bioaccumulation Potential
The high estimated logP of this compound (14.541) suggests a potential for bioaccumulation in aquatic organisms.[3] The bioconcentration factor (BCF) is a key parameter for assessing bioaccumulation potential.[14][15] Substances with a log Kow ≥ 5.0 are often considered to have a potential for bioaccumulation.
However, for substances with very high logP values (typically > 6.5), a decrease in the bioaccumulation tendency is often observed.[16][17] This is attributed to several factors, including:
-
Reduced bioavailability due to strong adsorption to organic matter.
-
Limited ability to cross biological membranes due to large molecular size.
-
Rapid metabolism (hydrolysis) of the ester within the organism.
Therefore, despite the high logP, the actual bioaccumulation potential of this compound is likely to be lower than predicted by this single parameter.
Environmental Risk Assessment
An environmental risk assessment integrates the exposure and effects data to characterize the potential risk to the environment.
Caption: Workflow for the environmental risk assessment of this compound.
Given the available information, a qualitative risk assessment suggests a low environmental risk for this compound:
-
Exposure: Due to its anticipated ready biodegradability, environmental concentrations of this compound are expected to be low. Its strong adsorption to sludge in wastewater treatment plants will also limit its release into aquatic environments.
-
Effects: The ecotoxicological effects are predicted to be low, primarily due to its very low water solubility and bioavailability.
-
Risk: The combination of low expected environmental concentrations and low predicted toxicity indicates that the risk quotient (PEC/PNEC) is likely to be well below 1, suggesting that adverse environmental effects are unlikely.
Experimental Protocols
For a definitive assessment of the biodegradability and aquatic toxicity of this compound, the following standard OECD test guidelines are recommended.
Ready Biodegradability: OECD 301F (Manometric Respirometry Test)
Objective: To determine the ready biodegradability of this compound by measuring the oxygen consumption of microorganisms in a closed respirometer.
Methodology:
-
Test Substance Preparation: Due to its low water solubility, this compound should be adsorbed onto an inert support, such as silica gel, before being added to the test medium.
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum.
-
Test System: Set up sealed vessels containing a defined mineral medium, the inoculum, and the test substance.
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: Continuously monitor the oxygen consumption in each vessel using a respirometer.
-
Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of this compound.
-
Pass Criteria: The substance is considered readily biodegradable if it reaches ≥ 60% biodegradation within a 10-day window during the 28-day test period.[12]
Acute Toxicity to Fish: OECD 203 (Fish, Acute Toxicity Test)
Objective: To determine the acute lethal toxicity of this compound to fish.[18]
Methodology:
-
Test Species: Use a standard freshwater fish species (e.g., Zebrafish, Danio rerio).
-
Test Substance Preparation: Prepare a saturated solution of this compound in the test water. Due to its low solubility, a water-accommodated fraction (WAF) should be prepared.
-
Test Design: Expose groups of fish to a range of concentrations of the WAF for 96 hours in a semi-static or flow-through system.
-
Observation: Record mortality and any sublethal effects at regular intervals.
-
Data Analysis: Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms).[17][18][19]
Conclusion
Based on a comprehensive review of the available data and the application of established scientific principles of read-across and QSAR, this compound is expected to have a favorable environmental profile. It is anticipated to be readily biodegradable, with low potential for bioaccumulation and low aquatic toxicity. The primary environmental degradation pathway is through microbial hydrolysis of the ester linkage, followed by the mineralization of the resulting fatty acid and alcohol. While specific experimental data for this compound would provide a more definitive assessment, the weight of evidence strongly suggests a low risk to the environment under current use patterns.
References
-
Ataman Kimya. This compound. [Link]
-
Fiume, M. M., et al. (2015). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology, 34(2_suppl), 5S-69S. [Link]
-
Kameya, T., et al. (2020). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Environmental Science and Health, Part A, 55(10), 1185-1192. [Link]
-
EOSCA. (2001). Bioaccumulation Potential of Surfactants: A Review. [Link]
-
US EPA. (2012). Sustainable Futures / P2 Framework Manual. [Link]
-
Pillai, K. S., et al. (2021). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Ecotoxicology and Environmental Contamination, 16(1), 89-93. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 35847, this compound. [Link]
-
Tolls, J., et al. (2007). Bioconcentration Factors of Surfactants. Tenside Surfactants Detergents, 44(2), 77-84. [Link]
-
Request PDF. Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]
-
Ataman Kimya. This compound. [Link]
-
ResearchGate. (2020). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. [Link]
-
Cosmetic Ingredient Review. (2012). CIR Expert Panel Meeting December 10-11, 2012. [Link]
-
Government of Canada. (2022). Persistence and Bioaccumulation Potential. [Link]
-
ChemSafetyPro. (2016). Aquatic Toxicity. [Link]
-
Kijchavengkul, T., et al. (2010). Biodegradation and hydrolysis rate of aliphatic aromatic polyester. Polymer Degradation and Stability, 95(12), 2641-2647. [Link]
-
Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology, 34(2_suppl), 5S-69S. [Link]
-
UNECE. (2012). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]
-
Arnot, J. A., & Gobas, F. A. (2003). Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential. Environmental science & technology, 37(11), 2580-2586. [Link]
-
Christeyns. (2025). OECD 301 Guideline: Ready biodegradability for the cosmetics industry. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
Cosmetic Ingredient Review. (2012). PINK CIR EXPERT PANEL MEETING SEPTEMBER 10-11, 2012. [Link]
-
Proactive. (2021). SAFETY DATA SHEET B088HRWYDT Proactive- Cleansers 4 oz. [Link]
-
Concawe. (2018). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). [Link]
-
Ma, J., et al. (2016). Inhibitory Effect of Long-Chain Fatty Acids on Biogas Production and the Protective Effect of Membrane Bioreactor. BioMed research international, 2016. [Link]
-
European Commission. (2012). Revision of the European Ecolabel and Green Public Procurement (GPP) Criteria for Textile Products. [Link]
-
Pillai, K. S., et al. (2021). Use of LC50 in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals. Ecotoxicology and Environmental Contamination, 16(1), 91-95. [Link]
-
Cosmetic Ingredient Review. (2014). BUFF Memo/Agenda Minutes 2014 Draft Priority List. [Link]
-
The Good Scents Company. This compound. [Link]
Sources
- 1. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. paulaschoice.it [paulaschoice.it]
- 3. This compound, 31556-45-3 [thegoodscentscompany.com]
- 4. atamankimya.com [atamankimya.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
- 9. cir-safety.org [cir-safety.org]
- 10. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. concawe.eu [concawe.eu]
- 13. epa.gov [epa.gov]
- 14. cefas.co.uk [cefas.co.uk]
- 15. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eosca.eu [eosca.eu]
- 17. researchgate.net [researchgate.net]
- 18. chemsafetypro.com [chemsafetypro.com]
- 19. researchgate.net [researchgate.net]
Tridecyl Stearate: A Technical Guide to Regulatory Compliance and Safe Handling
Introduction
Tridecyl stearate is the ester formed from the reaction of tridecyl alcohol and stearic acid.[1][2] In its raw form, it is a clear, colorless to light-yellow oily liquid.[1][2] Valued for its rapid absorption and non-greasy, velvety after-feel, this compound serves primarily as an emollient, skin-conditioning agent, and texture enhancer in a variety of cosmetic and personal care formulations.[1][2][3] Its utility extends from skincare products like lotions and creams to color cosmetics, where it improves spreadability and provides a smooth finish.[2] This guide provides an in-depth analysis of the regulatory landscape, safety profile, and handling guidelines for this compound, designed for researchers, formulators, and drug development professionals.
Regulatory Landscape: A Global Overview
The use of this compound in consumer products is subject to oversight by various international regulatory bodies. Compliance with these regulations is mandatory for legal market access.
United States: In the United States, the Food and Drug Administration (FDA) regulates cosmetics.[2] The safety of this compound for cosmetic use has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR panel concluded that this compound is safe for use in cosmetics when formulated to be non-irritating.[1][4][5] This assessment is a critical benchmark for formulators targeting the US market. While not listed as a direct food additive, related fatty acids and esters have established regulations for indirect food contact, which can be a useful reference for assessing broader safety.
European Union: Within the EU, this compound is governed by Regulation (EC) No 1223/2009 on cosmetic products. It is listed in the CosIng database with the functions of skin conditioning and emollient. Its International Nomenclature of Cosmetic Ingredients (INCI) name is this compound, which must be used for labeling purposes.[2]
Other Regions: In Australia, chemical substances are regulated under the Australian Industrial Chemicals Introduction Scheme (AICIS), where this compound is listed.[5] Researchers and manufacturers must ensure compliance with the specific standards and inventories of each target country.
Data Presentation: Regulatory & Identification
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| INCI Name | This compound | [2] |
| CAS Number | 31556-45-3 | [6] |
| EC Number | 250-696-7 | [6][7] |
| Molecular Formula | C₃₁H₆₂O₂ | [6] |
| Molecular Weight | 466.8 g/mol | [5] |
| Synonyms | Tridecyl octadecanoate, Stearic acid, tridecyl ester |[5] |
Experimental Protocols: Regulatory Compliance Workflow
To ensure the compliant use of this compound in product development, a systematic approach is necessary. The following workflow outlines the key validation steps.
Caption: Workflow for ensuring regulatory compliance when using this compound.
Toxicological Profile and Safety Guidelines
The scientific consensus, supported by regulatory reviews, indicates a favorable safety profile for this compound. Safety Data Sheets (SDS) generally report no known significant effects or critical hazards.[8]
Acute Toxicity: Studies on analogous compounds suggest a low order of acute oral toxicity.[9]
Sensitization: Animal studies have shown no evidence of sensitization potential.[9]
Chronic Toxicity and Genotoxicity: Long-term feeding studies and genotoxicity tests (e.g., Ames test) on structurally related ingredients have not revealed adverse effects, suggesting a low potential for chronic toxicity or mutagenicity.[9]
Environmental Fate: It is not suspected to be persistent or bioaccumulative in the environment.[10]
Data Presentation: Toxicological Summary
Table 2: Key Toxicological Endpoints
| Endpoint | Result | Comments | Source |
|---|---|---|---|
| Acute Oral Toxicity | Low | Based on data from analogous esters. | [9] |
| Skin Irritation | Non-irritating to mildly irritating | Safe when formulated to be non-irritating. | [4][5][10] |
| Eye Irritation | Non-irritating | Based on data from analogous esters. | [9] |
| Sensitization | Not a sensitizer | No evidence of sensitization potential in animal tests. | [9] |
| Genotoxicity | No evidence of genotoxic effects | Based on data from analogous esters. |[9] |
Laboratory and Manufacturing Safety Protocols
Adherence to good laboratory practice (GLP) and standard industrial hygiene is essential when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a faceshield should be worn.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.
-
Body Protection: Wear a standard laboratory coat.
Engineering Controls:
-
Handle in a well-ventilated area to avoid inhalation of vapor or mist.
-
Provide safety showers and eyewash stations in areas of use.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Containers that have been opened must be resealed carefully and kept upright to prevent leakage.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.
Experimental Protocols: Risk Assessment & Handling Workflow
The following diagram illustrates a standard protocol for the safe handling of this compound from receipt to disposal.
Caption: Standard operating procedure for handling this compound in a lab setting.
Conclusion
This compound possesses a well-documented safety profile and is approved for use in major global markets. Its primary risk is the potential for mild irritation when used in high concentrations, a factor that is easily mitigated through proper formulation design. For research and drug development professionals, adherence to standard chemical handling protocols, including the use of appropriate PPE and engineering controls, is sufficient to ensure safe use. The key to successful and compliant application lies in sourcing high-purity material, adhering to regulatory guidelines on concentration, and validating the final formulation to be non-irritating.
References
-
Cosmetic Ingredient Review. (2023). Safety Assessment of this compound as Used in Cosmetics. Retrieved from [Link]
-
EWG's Skin Deep. What is this compound. Retrieved from [Link]
-
EWG's Guide to Healthy Cleaning. This compound. Retrieved from [Link]
-
INCIDecoder. This compound (Explained + Products). Retrieved from [Link]
-
Innovant Research. (Date not available). Review of Ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]
-
Paula's Choice. What is this compound?. Retrieved from [Link]
-
The Good Scents Company. This compound. Retrieved from [Link]
-
U.S. Food & Drug Administration. (Date not available). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]
-
atamankimya.com. This compound. Retrieved from [Link]
-
Ataman Kimya. This compound. Retrieved from [Link]
-
CIR Report Data Sheet. Safety assessment of trialkyl trimellitates as used in cosmetics. Retrieved from [Link]
-
GSRS. This compound. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2019). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]
Sources
- 1. paulaschoice.it [paulaschoice.it]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. ewg.org [ewg.org]
- 5. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Safety Assessment of TRIDECYL STEARATEas Used in Cosmetics. 2023 Final Report from CIR - 绿翊化妆品安全评估中心 [lv-1.cn]
- 8. avient.com [avient.com]
- 9. m.media-amazon.com [m.media-amazon.com]
- 10. ewg.org [ewg.org]
Methodological & Application
Application Notes and Protocols: Tridecyl Stearate as a Skin-Conditioning Agent
Introduction
Tridecyl stearate, the ester of tridecyl alcohol and stearic acid, is a versatile emollient and skin-conditioning agent widely utilized in the cosmetic and pharmaceutical industries.[1][2][3][4] Its unique sensory profile, characterized by rapid absorption and a velvety, non-greasy after-feel, makes it a preferred choice for elegant and effective topical formulations.[1][2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its mechanism of action, provide detailed protocols for formulation and efficacy testing, and offer insights into its role in maintaining and improving skin barrier function.
Physicochemical Properties and Identification
| Property | Value | Reference |
| INCI Name | This compound | [5] |
| CAS Number | 31556-45-3 | |
| Molecular Formula | C31H62O2 | |
| Appearance | Clear, colorless to light-yellow oily liquid | [1][2][4] |
| Solubility | Soluble in oils and organic solvents; not highly soluble in water |
This compound is synthesized through the esterification of tridecyl alcohol with stearic acid.[3] Stearic acid is a common fatty acid found in vegetable oils like palm kernel and soy oil.[6]
Mechanism of Action as a Skin-Conditioning Agent
The primary function of this compound as a skin-conditioning agent is rooted in its emollient properties, which directly impact the stratum corneum, the outermost layer of the skin.[1][7][8]
Reinforcement of the Skin's Lipid Barrier
The stratum corneum is often described as a "brick-and-mortar" structure, where the corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar).[7][9] This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, is crucial for preventing excessive transepidermal water loss (TEWL) and protecting against environmental aggressors.[7][8][10][11]
This compound, being a lipid-soluble molecule, integrates into this lipid matrix.[1] It fills the intercellular spaces between corneocytes, effectively reinforcing the skin's natural barrier.[6] This action helps to reduce TEWL and maintain skin hydration.[1][6]
Occlusive and Emollient Effects
As an emollient, this compound forms a thin, non-greasy film on the skin's surface.[6] This film provides a dual benefit:
-
Occlusion: It creates a barrier that slows down the evaporation of water from the skin, a key factor in maintaining hydration.[1]
-
Emollience: It lubricates the skin's surface, resulting in a smoother, softer feel and appearance.[4]
The unique molecular structure of this compound allows it to provide these benefits without the heavy, greasy feel associated with some other occlusive agents.[4]
Caption: Mechanism of this compound in skin barrier reinforcement.
Formulation Development with this compound
This compound is a versatile ingredient that can be incorporated into various topical formulations, including creams, lotions, gels, and sunscreens.[5][6]
Solubility and Compatibility
This compound is soluble in a wide range of cosmetic oils and esters, making it easy to incorporate into the oil phase of emulsions. It is compatible with common formulation ingredients such as other emollients, thickeners, emulsifiers, and active ingredients.
"Cascading Emollients" for Optimal Sensory Experience
To achieve a sophisticated sensory profile, formulators often employ the "cascading emollients" technique.[12] This involves combining esters with different spreadabilities and absorption rates to create a dynamic and pleasant application experience. This compound, with its medium feel and velvety after-feel, can be a key component in such a system.
Example of a Cascading Emollient System:
| Emollient Type | Example | Function |
| Fast-spreading, light ester | Isopropyl Myristate | Provides initial slip and easy application.[13] |
| Medium-feel ester | This compound | Contributes to a soft, cushioned feel without greasiness. |
| Slower-spreading, richer emollient | Shea Butter | Offers long-lasting moisturization and a protective finish. |
Protocol for a Basic Oil-in-Water (O/W) Moisturizing Cream
This protocol outlines the preparation of a simple O/W cream to demonstrate the incorporation of this compound.
Phase A: Water Phase
| Ingredient | Function | % w/w |
| Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.00 |
| Xanthan Gum | Thickener | 0.20 |
Phase B: Oil Phase
| Ingredient | Function | % w/w |
| This compound | Emollient, Skin-Conditioning Agent | 5.00 |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 3.00 |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 4.00 |
| Dimethicone | Emollient | 1.00 |
Phase C: Cool-Down Phase
| Ingredient | Function | % w/w |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Fragrance | Fragrance | q.s. |
Procedure:
-
Phase A: In a suitable vessel, combine deionized water and glycerin. Slowly sprinkle in xanthan gum while mixing with a propeller mixer until fully hydrated and uniform. Heat to 75°C.
-
Phase B: In a separate vessel, combine all Phase B ingredients and heat to 75°C while mixing until all components are melted and uniform.
-
Emulsification: Slowly add Phase B to Phase A with continuous homogenization. Homogenize for 3-5 minutes.
-
Cooling: Switch to a sweep-style mixer and begin cooling the emulsion.
-
Phase C: Once the temperature reaches 40°C or below, add the Phase C ingredients and mix until uniform.
-
Final QC: Check pH and viscosity.
Caption: Workflow for preparing an O/W cream with this compound.
Efficacy Testing and Protocols
To substantiate claims of skin conditioning, a combination of instrumental and sensory evaluations should be performed.
Instrumental Evaluation
4.1.1. Skin Hydration Assessment (Corneometry)
Principle: Corneometry measures the electrical capacitance of the skin, which is directly related to its water content. Higher capacitance values indicate higher levels of skin hydration.[14][15]
Protocol:
-
Subject Acclimatization: Subjects should acclimatize in a controlled environment (e.g., 21°C, 50% RH) for at least 20 minutes before measurements.[16]
-
Baseline Measurement: Take baseline corneometer readings on designated test sites on the forearm or lower leg.
-
Product Application: Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the test sites. A control site with no product application should also be included.
-
Post-Application Measurements: Take corneometer readings at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Compare the change in skin hydration from baseline for the test product versus the control.
4.1.2. Transepidermal Water Loss (TEWL) Measurement
Principle: TEWL measurement assesses the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.[16][17][18][19] A lower TEWL value suggests a more intact and effective skin barrier.[20][21]
Protocol:
-
Subject Acclimatization: As with corneometry, subjects must be acclimatized in a controlled environment.[16][18]
-
Baseline Measurement: Measure baseline TEWL at the designated test sites. The probe of the TEWL meter should be held gently against the skin until a stable reading is obtained.[17]
-
Product Application: Apply the test formulation as described for corneometry.
-
Post-Application Measurements: Measure TEWL at the same time points as the corneometry readings.
-
Data Analysis: Evaluate the reduction in TEWL for the product-treated sites compared to the control.
In-Vitro Skin Models
For preliminary efficacy and safety screening, in-vitro 3D human skin models, such as Reconstructed Human Epidermis (RHE) or full-thickness skin models, can be utilized.[22][23][24][25] These models offer a more ethical and controlled environment for testing compared to animal models.[22][23][25] They can be used to assess changes in barrier function (e.g., by measuring TEWL) and cellular responses to the formulation.[23]
Sensory Analysis
The sensory properties of a topical product are critical for consumer acceptance and adherence to treatment.[26][27] Sensory analysis should be conducted by a trained panel to objectively evaluate various attributes.[26][27][28]
Protocol for Descriptive Sensory Analysis:
-
Panel Training: A panel of 10-15 individuals should be trained on the standardized terminology and evaluation techniques for cosmetic products.[26][27]
-
Product Evaluation: Panelists apply a standardized amount of the test product to a designated area of their skin.
-
Attribute Assessment: Panelists rate the intensity of various sensory attributes at different stages of application (initial feel, during rub-out, and after-feel) using a defined scale (e.g., a 10-point scale).[27][29][30]
-
Key Sensory Attributes for a this compound Formulation:
-
Spreadability: Ease of spreading the product on the skin.[29][30]
-
Greasiness: The perception of an oily residue during and after application.[29]
-
Absorption: The speed at which the product appears to penetrate the skin.
-
Tackiness: The sticky or adhesive feeling after application.
-
Smoothness: The feeling of the skin's surface after the product has been applied.
-
Velvety After-Feel: A characteristic desirable attribute of this compound.[1]
-
-
Data Analysis: The results are statistically analyzed to create a sensory map or profile of the product.[26]
Caption: A comprehensive pipeline for efficacy testing of a this compound formulation.
Safety and Regulatory Information
This compound has been deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel when formulated to be non-irritating.[1][2][31] It is generally considered non-comedogenic, making it suitable for formulations for acne-prone skin. As with any cosmetic ingredient, formulators should adhere to good manufacturing practices and ensure the final product is stable and safe for consumer use.[5]
Conclusion
This compound is a highly effective and aesthetically pleasing skin-conditioning agent. Its ability to reinforce the skin's lipid barrier, reduce transepidermal water loss, and provide a desirable sensory experience makes it a valuable ingredient in a wide array of dermatological and cosmetic products. By following the detailed protocols for formulation and efficacy testing outlined in these application notes, researchers and developers can effectively harness the benefits of this compound to create innovative and high-performing topical products.
References
-
Ataman Kimya. This compound. [Link]
-
Gattefossé. Sensory analysis for topical drugs. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
Karger Publishers. Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis Patients. [Link]
-
PubMed - NIH. Structure and function of the stratum corneum extracellular matrix. [Link]
-
PubMed. Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis Patients. [Link]
-
A&T Formulation. Transepidermal Water Loss. [Link]
-
Lesielle. This compound in skincare, What is?. [Link]
-
UPIglobal. This compound Supplier | 22766-83-2 | Your Reliable Distributor. [Link]
-
PubMed. In vivo transepidermal water loss and skin surface hydration in assessment of moisturization and soap effects. [Link]
-
MDPI. In Vivo Assessment of Water Content, Trans-Epidermial Water Loss and Thickness in Human Facial Skin. [Link]
-
ResearchGate. Comparison between sensory and instrumental characterization of topical formulations: Impact of thickening agents. [Link]
-
Regulations.gov. Review Article Structures and Functions of Stratum Corneum Lipids in the Skin. [Link]
-
Gattefossé. Sensory analysis. [Link]
-
Pharmacy Infoline. Measurement of TEWL (Transepidermal Water Loss). [Link]
-
PubMed. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. [Link]
-
Wikipedia. Transepidermal water loss. [Link]
-
Ataman Kimya. This compound. [Link]
-
PMC - PubMed Central - NIH. The physics of stratum corneum lipid membranes. [Link]
-
Ataman Kimya. This compound. [Link]
-
ResearchGate. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. [Link]
-
Semantic Scholar. In Vivo Evaluation of the Hydration State of the Skin: Measurements and Methods for Claim Support. [Link]
-
SPIE Digital Library. Terahertz probe for real time in vivo skin hydration evaluation. [Link]
-
CD Formulation. Sensory Evaluation of Cosmetics. [Link]
-
Amarrie Cosmetics. Sensory Evaluation of Creams: A Comprehensive Approach. [Link]
-
PubChem - NIH. This compound | C31H62O2 | CID 35847. [Link]
-
Creative Bioarray. In vitro Skin Models. [Link]
-
PubMed. In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
Alcyomics. 3D skin models at Alcyomics - Non-artificial human in vitro skin tests. [Link]
-
Cosmetics & Toiletries. Selecting the Right Emollient Ester. [Link]
-
Soap Chef Blog. ESTERS IN FORMULATION: THE ART OF CASCADING EMOLLIENTS. [Link]
-
Genoskin. The NativeSkin ® live human skin model. [Link]
-
Ataman Kimya. This compound. [Link]
-
The Good Scents Company. This compound. [Link]
-
EWG Skin Deep. What is this compound. [Link]
-
MDPI. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. [Link]
-
ResearchGate. Emollients for cosmetic formulations: Towards relationships between physico-chemical properties and sensory perceptions. [Link]
-
Dermatology Times. Insights From In Vitro Skin Models to Enhance Patient Care. [Link]
-
3V Sigma USA. Emollients: The Key to Nurturing Skin in the Early Stages of Cosmetic Formulation. [Link]
-
Scribd. Formulation Emollient. [Link]
Sources
- 1. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. atamankimya.com [atamankimya.com]
- 6. lesielle.com [lesielle.com]
- 7. karger.com [karger.com]
- 8. Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The physics of stratum corneum lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and function of the stratum corneum extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. soapchefblog.com [soapchefblog.com]
- 13. 3vsigmausa.com [3vsigmausa.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. Transepidermal Water Loss I A&T Formulation Knowledge base [atformulation.com]
- 17. pharmacyinfoline.com [pharmacyinfoline.com]
- 18. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transepidermal water loss - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. alcyomics.com [alcyomics.com]
- 24. mdpi.com [mdpi.com]
- 25. dermatologytimes.com [dermatologytimes.com]
- 26. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
- 27. Sensory analysis ⋅ Gattefossé [gattefosse.com]
- 28. researchgate.net [researchgate.net]
- 29. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 30. amarrie.com [amarrie.com]
- 31. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analysis of Tridecyl Stearate in Complex Matrices Using Gas Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide provides a comprehensive framework for the analysis of Tridecyl Stearate using gas chromatography (GC), primarily focusing on its quantification within complex matrices such as cosmetic and pharmaceutical formulations. While gas chromatography is a key analytical method for characterizing this compound, its direct use as a stationary phase is not documented in current scientific literature. Therefore, this note details the principles and a robust protocol for treating this compound as the target analyte. We will explore the physicochemical properties of this compound, a suitable sample preparation workflow, optimal GC-Mass Spectrometry (GC-MS) conditions, and data analysis procedures. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology, ensuring a self-validating and reproducible protocol for professionals in quality control and product development.
Introduction: The Analytical Challenge
This compound (C₃₁H₆₂O₂) is a long-chain ester of tridecyl alcohol and stearic acid, widely employed as an emollient and skin-conditioning agent in cosmetics and personal care products.[1][2][3] Its physicochemical properties, such as high hydrophobicity and a velvety, non-greasy feel, make it a valuable ingredient in creams, lotions, and makeup.[4][5] Given its role in product performance and sensory experience, accurately quantifying its concentration in a final formulation is critical for quality assurance, stability testing, and regulatory compliance.
Gas chromatography, particularly when coupled with a mass spectrometry detector (GC-MS), is an ideal technique for the characterization and quantification of such compounds.[6] The challenge lies in developing a method that can effectively isolate this non-polar, high-molecular-weight ester from a complex, often emulsion-based, product matrix and achieve sensitive and accurate detection. This document outlines such a method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development. This compound is a large, non-polar molecule, which dictates the choice of extraction solvents and the GC stationary phase.
| Property | Value / Description | Source |
| IUPAC Name | Tridecyl octadecanoate | |
| Molecular Formula | C₃₁H₆₂O₂ | [7] |
| Molecular Weight | 466.8 g/mol | [7] |
| CAS Number | 31556-45-3 | [8] |
| Physical Form | Clear, oily liquid or white to yellow solid | [6][8] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [1] |
| Polarity | Non-polar | Inferred from structure |
Principle of the GC Method: "Like Dissolves Like"
The separation in gas chromatography is governed by the partitioning of analytes between a mobile phase (an inert carrier gas) and a stationary phase (a high-boiling point liquid coated on the column's inner wall).[9] To achieve optimal retention and peak shape for a non-polar analyte like this compound, a non-polar stationary phase is the logical choice. This follows the chromatographic principle of "like dissolves like," where analytes are retained more strongly by a stationary phase of similar polarity.[10]
A common non-polar stationary phase is polydimethylsiloxane (PDMS), often with a small percentage of phenyl groups (e.g., 5% phenyl) to slightly increase polarity and enhance selectivity for aromatic compounds, though a 100% PDMS phase is also suitable.[11] For this application, a 5% phenyl-95% methylpolysiloxane phase is selected for its versatility and robustness.
Experimental Protocol: Quantification of this compound in a Cream Base
This protocol provides a self-validating system through the inclusion of an internal standard and a multi-point calibration curve.
Materials and Reagents
-
This compound analytical standard (Purity ≥95%)
-
Internal Standard (IS): Tetracosane (n-C24) or similar long-chain alkane not present in the sample matrix.
-
Solvents (HPLC or GC grade): Hexane, Isopropanol, Acetone
-
Sample: Cosmetic cream containing this compound
-
Centrifuge tubes: 50 mL, solvent-resistant
-
Syringe filters: 0.45 µm, PTFE
-
GC Vials: 2 mL, with inserts
Preparation of Standards
-
Primary Stock (this compound): Accurately weigh ~50 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with hexane to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Internal Standard Stock (IS): Accurately weigh ~50 mg of Tetracosane into a 50 mL volumetric flask. Dissolve and dilute to volume with hexane to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock. Into separate 10 mL volumetric flasks, add the required volume of primary stock, 100 µL of the IS stock (final concentration of 10 µg/mL), and dilute to volume with hexane. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation: Liquid-Liquid Extraction
Expertise & Experience Insight: The goal of sample preparation is to quantitatively transfer the hydrophobic this compound from a complex oil-in-water or water-in-oil emulsion into a clean organic solvent suitable for GC injection. A dual-solvent system (Isopropanol and Hexane) is used here. Isopropanol acts as a bridge solvent to break the emulsion by disrupting hydrogen bonds, while hexane serves as the non-polar extraction solvent for the analyte.
-
Weighing: Accurately weigh approximately 1.0 g of the cream sample into a 50 mL centrifuge tube.
-
Emulsion Disruption: Add 10 mL of isopropanol to the tube. Vortex vigorously for 2 minutes to disperse the cream and break the emulsion.
-
Extraction & IS Spiking: Add 10.0 mL of hexane and 100 µL of the 1 mg/mL IS stock solution to the tube.
-
Mixing: Cap the tube and mix on a mechanical shaker or vortexer for 10 minutes to ensure complete extraction of the analyte and IS into the hexane layer.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the layers. A clear upper hexane layer should be visible.
-
Final Preparation: Carefully transfer an aliquot of the upper hexane layer into a syringe. Filter it through a 0.45 µm PTFE filter directly into a GC vial.
GC-MS Instrumentation and Conditions
Trustworthiness Insight: The parameters below are selected to ensure robustness. The temperature program allows for the separation of volatile components from the high-boiling analyte. Using MS in Scan mode first allows for positive identification based on the mass spectrum, while subsequent analysis can use Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform |
| MS Detector | Agilent 5977 MSD or equivalent | Provides mass confirmation and sensitivity |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | Non-polar phase compatible with the analyte |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert and provides good efficiency |
| Inlet | Split/Splitless, operated in Split mode (20:1) | Prevents column overloading |
| Inlet Temp | 300°C | Ensures complete vaporization of the high MW analyte |
| Injection Vol. | 1 µL | Standard volume |
| Oven Program | Initial 150°C, hold 1 min; ramp 15°C/min to 320°C; hold 10 min | Separates analyte from solvent and matrix components |
| MS Transfer Line | 325°C | Prevents analyte condensation |
| Ion Source Temp | 230°C | Standard condition for electron ionization |
| Quadrupole Temp | 150°C | Standard condition |
| MS Mode | Electron Ionization (EI), 70 eV | Standard, produces repeatable fragmentation |
| Scan Range | 40 - 550 amu | Allows for identification of analyte and IS |
Analytical Workflow Diagram
Caption: Workflow for this compound analysis by GC-MS.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard (Tetracosane) in the chromatograms based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic fragments.
-
Integration: Integrate the peak areas for both the analyte and the internal standard in all standard and sample chromatograms.
-
Calibration Curve: For the calibration standards, calculate the response factor (RF) by dividing the analyte peak area by the IS peak area. Plot a graph of this Area Ratio (y-axis) against the analyte concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Trustworthiness Check: The R² value must be ≥ 0.995 for the calibration curve to be considered linear and reliable.
-
Quantification: For the unknown samples, calculate the Area Ratio (Analyte Area / IS Area). Use the regression equation from the calibration curve to calculate the concentration of this compound in the prepared sample vial.
-
Final Calculation: Account for the initial sample weight and dilution volumes to report the final concentration in the original cream, typically as a weight/weight percentage (w/w%).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in complex cosmetic matrices using GC-MS. By selecting appropriate extraction solvents, a non-polar GC column, and optimized instrument parameters, this method offers high specificity and accuracy. The inclusion of an internal standard and a rigorous calibration procedure ensures the trustworthiness and reproducibility of the results, making it a valuable tool for quality control, formulation development, and research applications.
References
- Ataman Kimya. This compound. Source: Ataman Kimya, URL: https://www.atamankimya.
- Benchchem. This compound | 31556-45-3. Source: Benchchem, URL: https://www.benchchem.com/product/31556-45-3
- Ataman Kimya. This compound |. Source: Ataman Kimya, URL: https://www.atamankimya.
- Lesielle. This compound in skincare, What is?. Source: Lesielle, URL: https://lesielle.
- National Center for Biotechnology Information. This compound. Source: PubChem Compound Database, URL: https://pubchem.ncbi.nlm.nih.gov/compound/35847
- Phenomenex. Types of stationary phases in gas chromatography. Source: Phenomenex, URL: https://www.phenomenex.
- Paula's Choice. What is this compound?. Source: Paula's Choice, URL: https://www.paulaschoice.
- Ataman Kimya. This compound |. Source: Ataman Kimya, URL: https://www.atamankimya.
- Sigma-Aldrich. This compound | 31556-45-3. Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.
- UPI. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal. Source: Universal Preserv-A-Chem Inc., URL: https://upiglobal.
- SpecialChem. This compound. Source: SpecialChem, URL: https://cosmetics.specialchem.
- Agilent. Recommended GC Columns for USP Phase Classification. Source: Agilent Technologies, URL: https://www.agilent.com/cs/library/selectionguide/public/5991-6714EN_GC_ColSelGuide_USP.pdf
- Restek. Guide to GC Column Selection and Optimizing Separations. Source: Restek, URL: https://www.restek.com/global/library/articles/gc_an1013
- Restek. Restek Capillary Column Installation Guide - Section III: Operational Information. Source: Restek, URL: https://www.restek.com/global/library/articles/gc_an0005
- ResearchGate. (PDF) Effects of Coated Capillary Column, Derivatization, and Temperature Programming on the Identification of Carica papaya Seed Extract Composition Using GC/MS Analysis. Source: ResearchGate, URL: https://www.researchgate.net/publication/332155601_Effects_of_Coated_Capillary_Column_Derivatization_and_Temperature_Programming_on_the_Identification_of_Carica_papaya_Seed_Extract_Composition_Using_GCMS_Analysis
- Restek. How to Condition a New Capillary GC Column. Source: Restek, URL: https://www.restek.com/global/library/articles/gc_an0004
- Benchchem. Application Notes and Protocols for Tetradecamethylcycloheptasiloxane in Gas Chromatography. Source: Benchchem, URL: https://www.benchchem.
- Sigma-Aldrich. Bulletin 855B Analyzing Fatty Acids by Capillary Gas Chromatography. Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/415/933/t403933.pdf
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. lesielle.com [lesielle.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 6. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 7. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 31556-45-3 [sigmaaldrich.com]
- 9. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tridecyl Stearate as a Lubricant and Plasticizer in Industrial Applications
Introduction: The Versatility of a Long-Chain Ester
Tridecyl stearate (TDS), the ester of tridecyl alcohol and stearic acid, is a high molecular weight organic compound valued for its unique physicochemical properties.[1] Its long alkyl chains and ester functionality impart excellent lubricity, hydrophobicity, and compatibility with a range of materials, making it a highly effective lubricant and plasticizer in numerous industrial applications.[2] This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists to effectively evaluate and utilize this compound in their work. We will explore its mechanisms of action and provide step-by-step methodologies for its application and performance assessment in metalworking fluids and polymer systems.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application. The following table summarizes key properties.
| Property | Value | Source |
| Molecular Formula | C31H62O2 | [3] |
| Molecular Weight | 466.83 g/mol | [1] |
| CAS Number | 31556-45-3 | [4] |
| Appearance | Clear, oily liquid to a white/yellow solid | [1][4] |
| Boiling Point | 496 °C at 760 mmHg | [5] |
| Flash Point | 262.7 °C | [5] |
| Density | 0.858 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in oils and organic solvents. | [1] |
Part 1: this compound as a High-Performance Lubricant in Metalworking Fluids
In metalworking operations such as rolling, drawing, and cutting, the reduction of friction and wear at the tool-workpiece interface is critical for ensuring surface quality, extending tool life, and improving process efficiency.[6] this compound, as a fatty acid ester, functions as an excellent boundary lubricity additive in both neat oil and water-based metalworking fluid formulations.[7][8]
Mechanism of Lubrication
This compound operates primarily through a boundary lubrication mechanism.[9] Its polar ester group has a strong affinity for metal surfaces, allowing it to form a tightly adsorbed, monomolecular film.[10] This film acts as a protective barrier, preventing direct metal-to-metal contact and reducing adhesion and friction, particularly under high-pressure conditions where a full hydrodynamic film cannot be maintained.[9][11] The long, non-polar alkyl chains of the stearate molecule provide a low-shear-strength layer, facilitating smooth sliding between surfaces.[12]
Experimental Protocol: Evaluation of this compound as a Lubricity Additive in a Metalworking Fluid Formulation
This protocol outlines the steps to formulate a basic soluble oil metalworking fluid and evaluate the performance enhancement provided by the addition of this compound.
Objective: To quantify the improvement in lubricity and wear resistance of a metalworking fluid upon the addition of this compound.
Materials and Equipment:
-
Base oil (e.g., naphthenic or paraffinic mineral oil)[13]
-
Emulsifiers (e.g., fatty acid esters, sulfonates)[13]
-
Corrosion inhibitors (e.g., sodium sulfonates, alkanolamines)[13]
-
This compound (TDS)
-
Deionized water
-
Beakers, magnetic stirrer, and hot plate
-
Four-Ball Wear Tester (compliant with ASTM D4172)[3][4][5][14]
-
Tapping Torque Test Machine (compliant with ASTM D8288)[15][16]
-
Microscope for wear scar measurement
Formulation Procedure:
-
Prepare the Concentrate:
-
In a beaker, combine the base oil, emulsifiers, and corrosion inhibitors according to your base formulation. A typical starting point for a soluble oil concentrate is 50-70% base oil, 5-15% emulsifiers, and 2-5% corrosion inhibitors.[13]
-
Gently heat the mixture to 40-50°C while stirring to ensure complete homogenization.
-
-
Create Control and Test Formulations:
-
Control Concentrate: The base formulation without this compound.
-
Test Concentrate: Add a specified percentage of this compound (e.g., 2%, 5%, 10% by weight) to the base formulation. Ensure it is fully dissolved.
-
-
Prepare the Emulsions:
-
Slowly add the control and test concentrates to deionized water with constant stirring to form stable emulsions. A typical dilution ratio is 1:20 (5% concentrate in water).[13]
-
Performance Evaluation:
1. Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method): [4][5][14]
-
Principle: This test evaluates a lubricant's ability to prevent wear on steel balls under a specified load, speed, and temperature.[3]
-
Procedure:
-
Assemble the four-ball test apparatus with three stationary steel balls in the test cup and a fourth ball in the chuck.
-
Pour the prepared lubricant emulsion (control or test) into the test cup, ensuring the balls are fully submerged.[14]
-
Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[14]
-
After the test, clean the three stationary balls and measure the diameter of the wear scars using a microscope.[3]
-
-
Data Interpretation: A smaller average wear scar diameter indicates better wear prevention and superior lubricity.[17] Compare the results from the control and this compound-containing formulations.
2. Lubricity Assessment (ASTM D8288 - Tapping Torque Test): [16]
-
Principle: This test measures the torque required to tap threads into a standardized material, providing a relative measure of the lubricant's effectiveness in a cutting operation. Lower torque indicates better lubricity.[15][18]
-
Procedure:
-
Secure a test piece of a representative metal (e.g., aluminum, steel) in the tapping torque tester.
-
Apply the lubricant emulsion to the pre-drilled hole.
-
Perform the tapping operation at a set speed, recording the torque throughout the process.
-
Repeat the test multiple times for each formulation to ensure statistical significance.
-
-
Data Interpretation: Compare the average tapping torque values for the control and test fluids. A significant reduction in torque with the addition of this compound demonstrates its efficacy as a lubricity additive.[16]
Part 2: this compound as a Versatile Plasticizer in Polymer Systems
This compound is an effective plasticizer for various polymers, notably polyvinyl chloride (PVC).[2] Plasticizers are incorporated into polymer matrices to increase flexibility, reduce brittleness, and lower processing temperatures.[1][19][20]
Mechanism of Plasticization
The primary role of a plasticizer is to increase the free volume between polymer chains.[19] The this compound molecules insert themselves between the long polymer chains, disrupting the intermolecular forces (van der Waals forces and hydrogen bonds) that hold the chains together.[19] This separation of polymer chains allows for greater segmental mobility, resulting in a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and ductility.[1][21] The lubricating effect of the stearate also lowers the melt viscosity, which can ease processing.[19]
Experimental Protocol: Evaluating the Plasticizing Efficiency of this compound in Polyvinyl Chloride (PVC)
This protocol details the preparation of plasticized PVC films and their subsequent characterization to determine the effectiveness of this compound as a plasticizer.
Objective: To quantify the effect of this compound concentration on the thermal and mechanical properties of PVC.
Materials and Equipment:
-
Polyvinyl Chloride (PVC) resin
-
This compound (TDS)
-
Tetrahydrofuran (THF) as a solvent
-
Heat stabilizer (e.g., a mixed metal stabilizer)
-
Glass petri dishes
-
Magnetic stirrer and hot plate
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine for tensile testing (compliant with ASTM D882)[22][23][24]
Procedure for Preparation of Plasticized PVC Films (Solvent Casting Method): [25]
-
Solution Preparation:
-
In a sealed container, dissolve a known amount of PVC resin (e.g., 10g) in a suitable volume of THF (e.g., 100 mL) with continuous stirring.
-
Add a heat stabilizer (typically 2 parts per hundred of resin - phr).
-
Prepare separate solutions for different concentrations of this compound (e.g., 10, 20, 30 phr). For a 10 phr formulation, add 1g of TDS to the PVC solution.
-
Stir each solution for at least 2 hours to ensure homogeneity.
-
-
Film Casting:
-
Pour the prepared solutions into clean, level glass petri dishes.
-
Cover the dishes loosely to allow for slow solvent evaporation in a fume hood for 24 hours.
-
-
Drying:
-
Place the petri dishes in a vacuum oven at 60°C for 48 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried films from the petri dishes and store them in a desiccator prior to characterization.
-
Characterization of Plasticized Films:
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).[26][27]
-
Procedure:
-
Seal a small sample (5-10 mg) of the PVC film in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a rate of 10 K/min to erase its thermal history.[28]
-
Cool the sample to a low temperature (e.g., -20°C).
-
Reheat the sample at a controlled rate (e.g., 10 K/min) and record the heat flow.[26][28]
-
-
Data Interpretation: The glass transition is observed as a step change in the heat flow curve.[26] A lower Tg for the TDS-plasticized films compared to unplasticized PVC indicates effective plasticization.[21][29]
-
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.[30]
-
Procedure:
-
Place a small sample (10-15 mg) of the PVC film in a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere.[28]
-
-
Data Interpretation: The onset temperature of weight loss indicates the beginning of thermal degradation. Compare the degradation temperatures of the different formulations. Plasticizers can sometimes slightly lower the initial degradation temperature.[31]
-
2. Mechanical Properties (ASTM D882 - Tensile Testing of Thin Plastic Sheeting): [22][23][24]
-
Principle: This test measures the force required to stretch a plastic film until it breaks, providing key mechanical properties.[23]
-
Procedure:
-
Cut dumbbell-shaped specimens from the cast films according to the dimensions specified in ASTM D882.
-
Mount a specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the force and elongation data.
-
-
Data Interpretation: Calculate the tensile strength, elongation at break, and Young's modulus.[23][32] Effective plasticization will result in a decrease in tensile strength and Young's modulus, and a significant increase in elongation at break, indicating a more flexible and less brittle material.
Visualization of Key Concepts
Workflow for Lubricant Performance Evaluation
Caption: Experimental workflow for formulating and evaluating this compound in metalworking fluids.
Mechanism of Polymer Plasticization
Caption: Schematic representation of this compound increasing the free volume between polymer chains.
Conclusion
This compound is a highly effective and versatile additive for industrial applications, serving as both a high-performance lubricant and an efficient plasticizer. Its unique molecular structure allows it to form protective boundary films on metal surfaces and to increase the flexibility and processability of polymers. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound in specific formulations. By following these methodologies, researchers and formulators can accurately assess its performance benefits and optimize its use to develop superior industrial products.
References
-
Valorem Chemicals Pty Ltd. (2024, February 16). The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. Retrieved from [Link]
-
Savant Labs. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]
-
ASTM International. (2021). ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]
-
ASTM International. Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. Retrieved from [Link]
-
Chorus. (2023, May 8). 4 Ball Lubricant Tester for Lubricant Extreme Pressure (EP) Test. Retrieved from [Link]
-
Ataman Kimya. This compound. Retrieved from [Link]
-
International Journal of Innovations in Engineering Research and Technology (IJIERT). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]
-
NC State University Libraries. Plasticizers and their Effects – Advances in Polymer Science. Retrieved from [Link]
- Belluco, W., & De Chiffre, L. (1998).
-
Stroktol. (2024, May 21). The Impact of Plasticizers on Linear Polymers. Retrieved from [Link]
-
MaTestLab. (2025, October 19). ASTM D882 Tensile Properties of Thin Plastic Sheeting Testing US. Retrieved from [Link]
-
STLE.org. Metalworking fluids: Update on boundary lubricity additives. Retrieved from [Link]
-
Ask this paper. (2004, August 1). action-mechanisms-of-boundary-lubrication-additives-a-review-part-i. Retrieved from [Link]
-
Jinli Chemical. (2025, February 13). What Is the Effect of Temperature on Plasticizer Performance?. Retrieved from [Link]
-
Esti Chem. High-quality metal working fluids for industrial use. Retrieved from [Link]
-
Lubes'N'Greases. (2020, December 1). Tapping into a New Test. Retrieved from [Link]
-
METTLER TOLEDO. PVC Measured by DSC and TGA. Retrieved from [Link]
-
Xometry. (2024, February 13). Coefficient of Friction Testing: Procedure, Application, Benefits, and Challenges. Retrieved from [Link]
-
Kyoritsu-seiyaku. Boundary Lubrication and Lubricants. Retrieved from [Link]
- Google Books. Laboratory Evaluation of Metalworking Fluids.
- Google Books. Metalworking Fluids.
-
ST Instruments. Tapping Torque Tester. Retrieved from [Link]
-
Semantic Scholar. Lubrication of Metal Surfaces by Fatty Acids. Retrieved from [Link]
-
TNU Journal of Science and Technology. (2023, July 25). determination of coefficient of friction during cold ring upsetting process with different lubricants. Retrieved from [Link]
-
DuEPublico. Qualification of metalworking fluids by Tapping Torque Tests and related Acoustic Emission-based classifications. Retrieved from [Link]
-
TA Instruments. THERMAL SOLUTIONS Characterization of Polyvinyl Chloride (PVC) by MDSC. Retrieved from [Link]
-
TestResources. ASTM D882 Tensile Testing of Thin Film & Sheet Plastics. Retrieved from [Link]
-
Infinita Lab. ASTM D882 Tensile Properties of Plastic Sheets. Retrieved from [Link]
-
Tribology in Industry. Study of Effect of Metal Oleates on Mixed and Boundary Lubrication. Retrieved from [Link]
-
ResearchGate. Measurement of the coefficient of friction: a) design of the strip drawing test F c. Retrieved from [Link]
-
Engineering Research Publication. Analysis of Friction Factor & Coefficient Of Friction Using Ring Compression Test under Various Lubricants. Retrieved from [Link]
-
DTIC. DEVELOPMENT OF A METHOD FOR EVALUATING LUBRICANTS FOR COLD WORKING METALS.. Retrieved from [Link]
-
ResearchGate. TGA and DSC data for PVC materials. Retrieved from [Link]
-
Intertek. Tensile Properties (Sheet) ASTM D882. Retrieved from [Link]
-
J. Tribol. Laboratory Evaluation of Lubricants for Cold Rolling Aluminum Alloys. Retrieved from [Link]
-
ResearchGate. (2016, May 10). (PDF) Boundary Lubrication and Boundary Lubricating Films. Retrieved from [Link]
-
Taylor & Francis Online. Full article: Designing a Simple Test to Measure and Rate Lubricant-Controlled Friction Reduction. Retrieved from [Link]
-
ANSI Blog. (2018, October 9). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]
-
ResearchGate. DSC analysis in glass transition temperature for the PVC films with different plasticizers. Retrieved from [Link]
-
Luleå University of Technology. Evaluation of Gear Oils Lubrication Performance in a Rolling/Sliding Contact. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Lubrication Mechanism in Hot Rolling by Newly Developed Simulation Testing Machine | Request PDF. Retrieved from [Link]
-
IJSRD. A Review on Comparison of Lubricants and Development of Optimization Model of Rolling Mill. Retrieved from [Link]
-
Hanser Publications. PVC Handbook (Print-on-Demand). Retrieved from [Link]
-
ResearchGate. Polyvinyl chloride (PVC) film preparation methods of this work. Retrieved from [Link]
Sources
- 1. Plasticizers and their Effects – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. valoremchemicals.com.au [valoremchemicals.com.au]
- 4. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - Savant Labs [savantlab.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. Feature [stle.org]
- 8. High-quality metal working fluids for industrial use | Esti Chem [estichem.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. Action mechanisms of boundary lubrication additives — A review, Part I: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Formulation 101: How to Formulate a Basic Metalworking Fluid - ChemCeed [chemceed.com]
- 14. img.antpedia.com [img.antpedia.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. lubesngreases.com [lubesngreases.com]
- 17. cnlubricantadditive.com [cnlubricantadditive.com]
- 18. stinstruments.com [stinstruments.com]
- 19. repo.ijiert.org [repo.ijiert.org]
- 20. researchgate.net [researchgate.net]
- 21. plasticsengineering.org [plasticsengineering.org]
- 22. infinitalab.com [infinitalab.com]
- 23. Tensile Properties (Sheet) ASTM D882 [intertek.com]
- 24. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 25. researchgate.net [researchgate.net]
- 26. hitachi-hightech.com [hitachi-hightech.com]
- 27. tainstruments.com [tainstruments.com]
- 28. mt.com [mt.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. What Is the Effect of Temperature on Plasticizer Performance?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 32. testresources.net [testresources.net]
Application Note: High-Purity Tridecyl Stearate via Vacuum Distillation
Abstract
Tridecyl stearate, a long-chain ester with significant applications in the cosmetics, personal care, and industrial lubricants sectors, demands high purity for optimal performance and safety.[1][2] Its high boiling point and susceptibility to thermal degradation at atmospheric pressure make conventional distillation methods unsuitable for purification. This application note provides a detailed protocol for the purification of this compound using vacuum distillation. By significantly lowering the boiling temperature, this method effectively separates the target ester from non-volatile impurities and lower-boiling contaminants while preserving its chemical integrity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, theoretical justifications, and expert insights to ensure a safe, efficient, and reproducible purification process.
Introduction: The Rationale for Vacuum Distillation
This compound (C₃₁H₆₂O₂) is an ester synthesized from stearic acid and tridecyl alcohol.[1] Its primary function in formulations is as an emollient, skin-conditioning agent, and lubricant, where it imparts a smooth, non-greasy feel.[1][2][3] The presence of unreacted starting materials, catalysts, or side-products from synthesis can adversely affect its physical properties, stability, and toxicological profile.
Standard atmospheric distillation is fundamentally impractical for purifying this compound. The compound's estimated boiling point at atmospheric pressure (760 mmHg) is approximately 496°C, a temperature at which significant thermal decomposition would occur, leading to charring, reduced yield, and the generation of undesirable byproducts.[4][5][6]
Vacuum distillation is the method of choice for purifying heat-sensitive and high-boiling compounds.[7] The technique operates on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By reducing the system pressure with a vacuum pump, the boiling point can be lowered to a temperature where the compound is thermally stable.[7] For large esters, this prevents decomposition and allows for efficient separation from impurities with different volatilities.[8][9]
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is critical for establishing the correct distillation parameters. The data below has been consolidated from various chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₆₂O₂ | [4][5] |
| Molecular Weight | 466.82 g/mol | [4][5][10] |
| Boiling Point (est.) | 496.0 ± 13.0 °C at 760 mmHg | [1][4][5] |
| Melting Point (est.) | 37-40 °C | [1] |
| Density (est.) | 0.858 g/cm³ | [4][5] |
| Vapor Pressure (est.) | 5.6 x 10⁻¹⁰ mmHg at 25°C | [4] |
| Appearance | Colorless to pale yellow liquid or waxy solid | [1] |
Pre-Distillation Protocol & Safety Precautions
Preparation of Crude Material
Before commencing distillation, it is crucial to prepare the crude this compound to remove any components that could interfere with the process.
-
Solvent Removal: If the crude product is in a solvent, remove the solvent under reduced pressure using a rotary evaporator. Ensure the product is completely dry, as residual volatile solvents can cause pressure fluctuations and bumping during distillation.
-
Degassing: Low molecular weight volatile impurities or dissolved gases in the crude material should be removed. This can be achieved by placing the crude material under a moderate vacuum (e.g., 20-30 mmHg) with gentle stirring at a temperature slightly above its melting point (e.g., 45-50°C) for 30-60 minutes. This step is critical for preventing violent bumping when high vacuum is applied.
-
Neutralization (Optional): If acidic or basic impurities are present (e.g., residual stearic acid or catalyst), a pre-distillation aqueous wash may be necessary. Dissolve the crude ester in a water-immiscible solvent (e.g., diethyl ether or ethyl acetate), wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove acid, followed by a water wash, and finally a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent completely via rotary evaporation.
Safety Considerations
Vacuum distillation involves the risks of high temperatures, high vacuum, and potential implosion. Adherence to strict safety protocols is mandatory.
-
Glassware Inspection: Thoroughly inspect all glassware for cracks, scratches, or star fractures before assembly. Flawed glassware can fail under vacuum stress, leading to a dangerous implosion.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a face shield, and a lab coat. Insulated gloves should be used when handling the hot apparatus.
-
Safety Shield: Conduct the distillation in a fume hood with the sash lowered and/or behind a blast shield.
-
System Venting: Never vent a hot, sealed vacuum system to the atmosphere abruptly. The rapid influx of air can cause thermal shock, cracking the glassware, and can also be an ignition risk if the hot vapor is flammable. Always allow the system to cool before slowly and carefully venting.
-
Cold Trap: A cold trap (ideally using liquid nitrogen or a dry ice/acetone slurry) must be placed between the distillation apparatus and the vacuum pump. This protects the pump from corrosive or condensable vapors that could damage it and contaminate the pump oil.
Experimental Protocol: Short-Path Vacuum Distillation
For a high-boiling, viscous material like this compound, a short-path distillation apparatus is highly recommended. The short distance between the evaporator and condenser surfaces minimizes product loss and pressure drop within the system, ensuring a more efficient and accurate separation.[9]
Materials and Apparatus
-
Crude this compound (pre-treated)
-
Heating mantle with magnetic stirring capabilities
-
Magnetic stir bar
-
Round-bottom flask (distillation pot), appropriately sized (should be 1/2 to 2/3 full)
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and adapter
-
Receiving flask(s) (a "cow" or "pig" type adapter is useful for collecting fractions)
-
Glass wool and aluminum foil for insulation
-
High-vacuum grease
-
Keck clips or other joint clamps
-
Two-stage rotary vane vacuum pump or an oil diffusion pump for high vacuum
-
Cold trap and Dewar flask
-
Vacuum/pressure gauge (e.g., Pirani or McLeod gauge)
Apparatus Setup
-
Place a magnetic stir bar into the round-bottom flask containing the pre-treated crude this compound.
-
Lightly apply high-vacuum grease to all ground-glass joints to ensure an airtight seal.
-
Assemble the apparatus as shown in the diagram below. Start by clamping the distillation pot securely over the heating mantle.
-
Attach the short-path distillation head. Ensure the thermometer bulb is positioned correctly—the top of the bulb should be level with the bottom of the side-arm leading to the condenser.
-
Attach the condenser and receiving flask(s).
-
Use Keck clips to secure all joints.
-
Connect the vacuum outlet on the distillation head to the cold trap, and the cold trap to the vacuum pump using thick-walled vacuum tubing.
-
Wrap the distillation neck (from the top of the flask to the side-arm) with glass wool and then aluminum foil to minimize heat loss and prevent premature condensation.[11]
Caption: Schematic of a short-path vacuum distillation apparatus.
Distillation Procedure
-
Start Cooling and Stirring: Begin coolant flow through the condenser and start the magnetic stirrer at a moderate speed to ensure even heating.
-
Evacuate the System: Ensure all connections are secure. Turn on the vacuum pump and slowly open the system to the vacuum. The pressure should begin to drop. Monitor the gauge. A typical pressure for this type of distillation is between 0.05 and 1.0 mmHg.
-
Initial Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation pot. You may observe some initial bubbling as any remaining volatile impurities or dissolved gases are removed.
-
Initiate Distillation: Gradually increase the temperature of the heating mantle. The temperature of the pot will need to be significantly higher than the boiling point of the liquid at that pressure.
-
Collect Fractions:
-
Forerun: The first condensate to appear will likely be lower-boiling point impurities. Collect this "forerun" in the first receiving flask and isolate it by rotating the cow adapter.
-
Main Fraction: As the temperature of the vapor at the thermometer stabilizes, this indicates the boiling point of this compound at the current pressure. Rotate the cow adapter to a clean receiving flask to collect the main fraction of purified product. Record the stable temperature and the system pressure.
-
Residue: When the rate of distillation slows significantly or the vapor temperature begins to drop or fluctuate, the majority of the product has distilled. Stop collecting the main fraction. The dark, viscous material remaining in the distillation pot is the non-volatile residue.
-
-
Shutdown:
-
Turn off and lower the heating mantle.
-
Allow the system to cool under vacuum to below the boiling point of the distillate.
-
Slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the apparatus.
-
Post-Distillation Analysis
To confirm the purity of the collected fraction(s), several analytical techniques can be employed:
-
Gas Chromatography (GC): Compare the chromatogram of the distilled product to the crude material. The purified product should show a single, sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and absence of impurity signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the presence of the characteristic ester carbonyl stretch (~1740 cm⁻¹) and the absence of hydroxyl peaks from unreacted alcohol or carboxylic acid.
Troubleshooting and Expert Insights
-
Problem: Bumping/Foaming
-
Cause: Rapid boiling of the liquid, often due to superheating or the presence of volatile impurities.
-
Solution: Ensure slow, gradual heating and vigorous stirring. A proper pre-distillation degassing step is the most effective preventative measure. If foaming occurs, temporarily reduce the heat or slightly decrease the vacuum until it subsides.[11]
-
-
Problem: No Distillate at Expected Temperature
-
Cause: The vacuum may not be low enough, or the system may have a leak. Alternatively, the apparatus may not be sufficiently insulated, causing the vapor to condense before reaching the condenser.
-
Solution: Check all joints and tubing for leaks. Verify the vacuum pump is operating correctly and the cold trap is sufficiently cold. Ensure the distillation neck is well-insulated with glass wool and foil.
-
-
Expert Insight: The Importance of a Short Path For molecules as large and heavy as this compound, there is a significant temperature gradient in a traditional, long distillation column. The vapor can cool and condense prematurely, running back into the pot in a process known as "refluxing." While useful for fractional distillation of close-boiling liquids, here it simply requires higher pot temperatures, increasing the risk of degradation. A short-path design minimizes this issue, allowing the vapor to travel a minimal distance to the condenser, which is crucial for maximizing yield and purity.[9]
-
Expert Insight: Estimating the Boiling Point A precise boiling point under vacuum can be estimated using a pressure-temperature nomograph if the atmospheric boiling point is known. As a rule of thumb, for every halving of pressure, the boiling point of many organic compounds drops by about 10-15°C. For high-vacuum work (below 1 mmHg), this effect is more pronounced. The goal is to find a pressure-temperature combination that allows for a steady distillation rate without requiring a pot temperature that exceeds the compound's thermal stability limit.
Conclusion
The vacuum distillation protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By carefully controlling pressure and temperature, and by using an appropriate short-path apparatus, it is possible to obtain a high-purity product, free from non-volatile residues and other contaminants. The key to success lies in meticulous preparation of the crude material, a leak-free and properly insulated apparatus, and a slow, controlled distillation process. This ensures the preservation of the ester's chemical structure, leading to a final product that meets the stringent quality requirements for its intended applications.
References
-
This compound | - atamankimya.com. 1
-
Cas 31556-45-3, this compound - LookChem. 4
-
CAS 31556-45-3 this compound - Surfactant - Alfa Chemistry. 5
-
ISOthis compound - Ataman Kimya.
-
This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich - The Good Scents Company. 6
-
This compound - Ataman Kimya.
-
This compound | C31H62O2 | CID 35847 - PubChem. 10
-
SAFETY DATA SHEET - Avient. 12
-
Safety Data Sheet - Vantage Specialty Chemicals. 13
-
Fatty acid distillation - Kumar Metal Industries. 14
-
Distillation of Natural Fatty Acids and Their Chemical Derivatives - ResearchGate. 15
-
Vacuum Distillation - Oregon State University. 11
-
Distillation of high boiling esters - US Patent US2324088A. 8
-
High Vacuum Distillation Unit And Application On Natural Product Development - LAB1ST. 9
-
Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. 7
-
This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal. 2
-
Dynamic Vacuum Distillation - The Schlenk Line Survival Guide.
-
This compound | 31556-45-3 - ChemicalBook. 3
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 3. This compound | 31556-45-3 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. This compound, 31556-45-3 [thegoodscentscompany.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 9. valveandcontrol.com [valveandcontrol.com]
- 10. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vacuum Distillation [sites.science.oregonstate.edu]
- 12. avient.com [avient.com]
- 13. biohope.com.cn [biohope.com.cn]
- 14. kumarmetal.com [kumarmetal.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Tridecyl Stearate
Introduction
Tridecyl stearate (CAS No: 31556-45-3), the ester of tridecyl alcohol and stearic acid, is a key ingredient in the cosmetics and personal care industry, valued for its emollient and skin-conditioning properties.[1][2] It imparts a quick-absorbing, non-greasy, and velvety after-feel to formulations, making it a popular choice in moisturizers, creams, and lotions.[2] With a molecular formula of C₃₁H₆₂O₂ and a molecular weight of approximately 466.8 g/mol , its chemical identity, purity, and consistency are critical to final product quality and performance.[3]
This comprehensive guide provides detailed application notes and validated protocols for the characterization of this compound using four primary analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are essential for identity confirmation, purity assessment, and stability testing in research, development, and quality control settings.
The protocols outlined herein are designed to be robust and self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[4][5][6]
Gas Chromatography (GC) for Purity and Fatty Acid Profile
Gas chromatography is a powerful technique for assessing the purity of this compound and identifying the constituent fatty alcohol and fatty acid after derivatization. Due to the high boiling point of this compound, high-temperature GC is employed. The analysis can also be used to quantify residual starting materials, such as tridecyl alcohol and stearic acid, or other related impurities.
Principle of GC Analysis
In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. For long-chain esters like this compound, a non-polar capillary column is typically used, and separation is primarily based on boiling point and, to a lesser extent, polarity.[7][8]
Experimental Protocol: Purity Determination by High-Temperature GC-FID
This protocol details the direct analysis of this compound to determine its purity.
Objective: To quantify the percentage purity of this compound and detect any volatile impurities.
Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
High-temperature, non-polar capillary column (e.g., DB-5ms or equivalent)
-
Helium (carrier gas), Hydrogen (FID), and Air (FID)
-
Autosampler vials with inserts
-
Volumetric flasks and pipettes
-
This compound reference standard (≥99% purity)
-
Solvent: Hexane or Dichloromethane (GC grade)
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column provides good separation based on boiling points for high molecular weight esters. |
| Carrier Gas | Helium | Inert gas, provides good resolution. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for capillary columns, ensuring efficient separation. |
| Inlet Temperature | 300 °C | Ensures complete and rapid vaporization of the high-boiling point analyte. |
| Injection Volume | 1 µL | Prevents column overloading. |
| Split Ratio | 50:1 | Prevents detector saturation and maintains sharp peaks. |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 15°C/min to 320°C, hold 10 min | Gradual temperature ramp allows for separation of potential impurities with lower boiling points before the elution of this compound. |
| Detector | FID | Highly sensitive to hydrocarbons. |
| Detector Temp. | 320 °C | Prevents condensation of the analyte in the detector. |
Procedure:
-
Standard Preparation: Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. This yields a 10 mg/mL stock solution. Prepare a working standard of 1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard, using the this compound sample to be analyzed.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Calculate the purity of the sample using the area normalization method, assuming all components have a similar response factor with the FID.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Workflow for GC Purity Analysis
Caption: Workflow for GC Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to thermal instability or in formulations where non-volatile matrix components are present. Reversed-phase HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal.
Principle of HPLC Analysis
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, being a very non-polar molecule, will be strongly retained on the column. Therefore, a non-aqueous, reversed-phase (NARP) method is employed. Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: Assay by RP-HPLC-ELSD
Objective: To determine the assay of this compound in a raw material or formulation.
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and autosampler vials
-
This compound reference standard (≥99% purity)
-
Solvents: Acetonitrile, Isopropanol (IPA), Dichloromethane (DCM) (all HPLC grade)
Chromatographic and Detector Conditions:
| Parameter | Value | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column with good retention for non-polar analytes. |
| Mobile Phase | Isocratic: 90:10 (v/v) Isopropanol:Dichloromethane | A strong, non-aqueous mobile phase is required to elute the highly non-polar this compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Provides good efficiency and reasonable backpressure. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity of the mobile phase. |
| Injection Volume | 10 µL | Standard volume for good sensitivity. |
| ELSD Nebulizer | 40 °C | Optimizes solvent evaporation. |
| ELSD Evaporator | 50 °C | Ensures complete evaporation of the mobile phase. |
| ELSD Gas Flow | 1.5 SLM (Nitrogen) | Standard flow for stable baseline and good sensitivity. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in Dichloromethane. Create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain about 10 mg of this compound into a 10 mL volumetric flask. Dissolve in a small amount of Dichloromethane and dilute to volume with the mobile phase.
-
System Suitability: Inject the mid-point calibration standard (0.5 mg/mL) six times. The RSD of the peak area should be ≤ 2.0%.
-
Calibration: Inject the calibration standards in duplicate. Plot the log of the peak area versus the log of the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Analysis: Inject the sample solution.
-
Data Analysis: Using the calibration curve, determine the concentration of this compound in the sample solution and calculate the assay.
HPLC Analysis and Data Processing Logic
Caption: Decision pathway for FTIR-based identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. [9][10]
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus, allowing for the mapping of the carbon-hydrogen framework of a molecule. [11]
Experimental Protocol: Structural Elucidation by ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for long-chain esters. [12] Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
¹H NMR Data:
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration (Relative) |
| Terminal Methyl (-CH₃) | ~ 0.88 | Triplet | 6H |
| Methylene Chain (-(CH₂)n-) | ~ 1.25 | Multiplet | ~52H |
| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | ~ 1.63 | Multiplet | 2H |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 2.29 | Triplet | 2H |
| Methylene attached to Ester Oxygen (-O-CH₂-) | ~ 4.05 | Triplet | 2H |
¹³C NMR Data:
| Carbon | Chemical Shift (δ) ppm |
| Terminal Methyl (-CH₃) | ~ 14.1 |
| Methylene Chain (-(CH₂)n-) | ~ 22.7 - 31.9 |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 34.4 |
| Methylene attached to Ester Oxygen (-O-CH₂-) | ~ 64.4 |
| Ester Carbonyl (C=O) | ~ 173.9 |
Method Validation and System Suitability
All analytical methods used for quality control must be validated to ensure they are fit for their intended purpose. [5]The validation should be conducted in accordance with ICH Q2(R2) guidelines or equivalent standards for the cosmetics industry, such as ISO 22176. [4][13]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. [6]* Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests are an integral part of any analytical procedure and are used to verify that the system is performing adequately on the day of analysis. [14]
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The application of GC, HPLC, FTIR, and NMR allows for a thorough assessment of identity, purity, and structure. Adherence to these protocols and the principles of analytical method validation will ensure the generation of reliable and reproducible data, which is paramount for maintaining the quality and safety of products in the pharmaceutical and cosmetic industries.
References
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
FILAB. (n.d.). Validation of analytical methods on your cosmetic products according to the iso 22176 standard. Retrieved from [Link]
- Doumenq, P., Guiliano, M., Bertrand, J. C., & Mille, G. (1990). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 44(8), 1355-1359.
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
- ASTM International. (2022). Standard Test Method for Ester Value of Solvents and Thinners. ASTM D1617-22.
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the different tested fatty acid esters. Retrieved from [Link]
- ASTM International. (2002).
- Soares, I. P., Rezende, T. F., Silva, R. C., Castro, E. V. R., & Fortes, I. C. P. (2012). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development, 3(2), 154-157.
- Ministry of Food and Drug Safety (MFDS) of the Republic of Korea. (2024). Analytical Methods of Cosmetic Ingredients in Cosmetic Products.
-
Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]
- Sinclair, R. G., McKay, A. F., & Jones, R. N. (1952). The Infrared Absorption Spectra of Saturated Fatty Acids and Esters. Journal of the American Chemical Society, 74(10), 2570–2575.
- Joint Research Centre (JRC). (n.d.).
-
MDPI. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. Retrieved from [Link]
-
Impact Analytical. (n.d.). Methods for Cosmetics and Pharma. Retrieved from [Link]
- ASTM International. (2010). Standard Test Method for Determination of Fatty Acids and Esters in Glycerin. ASTM D7638-10(2015).
- ASTM International. (2012). Standard Test Method for Ester Value of Solvents and Thinners (Withdrawn 2021). ASTM D1617-07(2012).
- SIS. (n.d.). Standard Test Method for Determination of the Fatty Acid Methyl Ester (FAME) Content of a Blend of Biodiesel and Petroleum-Based Diesel Fuel Oil Using Mid-Infrared Spectroscopy ASTM D7806.
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]
- Kritchanchai, K., & Wattana, C. (2013). Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids.
-
University of Southern California. (n.d.). Lipid analysis. BISC 429. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN101353303B - Preparation of isotridecanol stearate.
-
eScholarship, University of California. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30.
Sources
- 1. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. BISC 429 [sfu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. filab.fr [filab.fr]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: The Role and Formulation of Tridecyl Stearate in Oil-in-Water Emulsions
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of tridecyl stearate's application in the formulation of stable and aesthetically pleasing oil-in-water (O/W) emulsions. We will explore the physicochemical properties of this compound, its mechanism of action as an emollient and co-emulsifier, and provide detailed protocols for the preparation, characterization, and stability testing of O/W emulsions incorporating this versatile ester.
Introduction: Understanding this compound
This compound is the ester of tridecyl alcohol and stearic acid, with the chemical formula C31H62O2.[1] In the realm of cosmetic and pharmaceutical formulations, it is a highly valued ingredient renowned for its emollient and skin-conditioning properties.[2][3][4][5] It is a clear, colorless to pale yellow oily liquid at room temperature, and is soluble in oils and organic solvents but not in water.[1][3] This solubility profile makes it an excellent component for the oil phase of O/W emulsions.
Beyond its primary function as a skin-softening agent, this compound contributes significantly to the overall texture and sensory experience of a product.[3] It is known for its quick absorption into the skin, leaving a non-greasy, velvety after-feel.[3][6][7][8] In the context of emulsions, this compound can also enhance the spreadability of the formulation and contribute to the stability of the emulsion.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| INCI Name | This compound | [3] |
| CAS Number | 31556-45-3 | [1][9][10] |
| Molecular Formula | C31H62O2 | [1][9][10] |
| Molecular Weight | 466.82 g/mol | [1][9] |
| Appearance | Clear, colorless to pale yellow oily liquid | [1][4] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | [9] |
| Primary Functions | Emollient, Skin-Conditioning Agent, Texture Enhancer | [2][4][6][7] |
The Science of Oil-in-Water Emulsions
An oil-in-water (O/W) emulsion is a dispersion of fine oil droplets within a continuous aqueous phase.[11] These systems are fundamental to many cosmetic and pharmaceutical products, including creams, lotions, and injectable drug delivery systems. The stability of an O/W emulsion is paramount and is influenced by factors such as droplet size, the interfacial film formed by the emulsifier, and the viscosity of the continuous phase.[12][13]
Emulsions are thermodynamically unstable systems and will eventually separate into their individual oil and water phases.[14] The role of an emulsifier is to prevent or slow down this process by adsorbing at the oil-water interface, reducing interfacial tension, and forming a protective barrier around the oil droplets.
Mechanism of Action: this compound in O/W Emulsions
While not a primary emulsifier, this compound plays a crucial multifaceted role in the stability and performance of O/W emulsions.
-
Co-emulsifier and Stabilizer: this compound, being a non-ionic ester, can insert itself into the interfacial film created by the primary emulsifier. This enhances the packing of the emulsifier molecules at the oil-water interface, leading to a more rigid and stable film that helps prevent droplet coalescence.[2]
-
Viscosity Modifier: By being part of the dispersed oil phase, this compound can contribute to the overall viscosity of the emulsion.[2] Increased viscosity of the external phase slows down the movement of the oil droplets, thereby inhibiting creaming and sedimentation.[15]
-
Emollient and Sensory Enhancer: The primary role of this compound is often as an emollient.[3] It imparts a smooth, soft, and non-greasy feel to the skin, significantly improving the aesthetic appeal of the final product.[3] Its rapid absorption ensures a pleasant sensory experience for the user.[3][6][7][8]
Figure 1: Molecular interactions of this compound at the oil-water interface.
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of a model O/W emulsion containing this compound.
Formulation of a Model O/W Emulsion
This protocol outlines the preparation of a 100g batch of a simple O/W lotion.
Table 2: Model O/W Emulsion Formulation
| Phase | Ingredient | INCI Name | Weight (%) |
| A (Oil Phase) | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 10.0 |
| This compound | This compound | 5.0 | |
| Cetearyl Alcohol | Cetearyl Alcohol | 3.0 | |
| B (Aqueous Phase) | Deionized Water | Aqua | 79.7 |
| Glycerin | Glycerin | 2.0 | |
| C (Emulsifier) | Ceteareth-20 | Ceteareth-20 | 2.0 |
| D (Preservative) | Phenoxyethanol | Phenoxyethanol | 0.3 |
Step-by-Step Preparation Protocol
-
Phase A Preparation: In a heat-resistant beaker, combine the ingredients of the oil phase (Caprylic/Capric Triglyceride, this compound, and Cetearyl Alcohol). Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate heat-resistant beaker, combine the deionized water and glycerin. Heat to 70-75°C.
-
Emulsification: Slowly add the oil phase (A) to the aqueous phase (B) while homogenizing at a moderate speed (e.g., 5000-10000 rpm) using a high-shear mixer.[16] Continue homogenization for 3-5 minutes to form a fine emulsion.
-
Addition of Emulsifier: Add the Ceteareth-20 (Phase C) to the emulsion and continue homogenization for another 2-3 minutes.
-
Cooling: Begin to cool the emulsion while stirring gently with an overhead stirrer.
-
Preservation: When the temperature of the emulsion is below 40°C, add the phenoxyethanol (Phase D) and stir until completely dispersed.
-
Final Adjustments: Adjust the pH if necessary and continue to stir until the emulsion reaches room temperature.
Figure 2: Workflow for the preparation of the model O/W emulsion.
Characterization of the O/W Emulsion
Thorough characterization is essential to ensure the quality, stability, and desired performance of the formulated emulsion.[17]
Droplet Size Analysis
The size of the oil droplets is a critical parameter affecting emulsion stability and appearance.[18][19] Smaller and more uniform droplet sizes generally lead to more stable emulsions.
Protocol:
-
Instrumentation: Utilize a laser diffraction particle size analyzer or dynamic light scattering (DLS) instrument.[18]
-
Sample Preparation: Dilute a small amount of the emulsion with deionized water to an appropriate concentration for the instrument. Gentle inversion is recommended for mixing to avoid altering the droplet size.
-
Measurement: Perform the measurement according to the instrument's standard operating procedure.
-
Data Analysis: Determine the mean droplet size and the droplet size distribution (e.g., polydispersity index).
Viscosity Measurement
Viscosity is a key indicator of an emulsion's consistency and its resistance to creaming or sedimentation.[20][21]
Protocol:
-
Instrumentation: Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., cone and plate, parallel plate).
-
Sample Preparation: Place an adequate amount of the emulsion in the instrument's sample holder, ensuring no air bubbles are trapped.
-
Measurement: Measure the viscosity at a controlled temperature (e.g., 25°C) and a defined shear rate or over a range of shear rates to assess the rheological behavior (e.g., shear-thinning).[22]
-
Data Analysis: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Stability Testing
Emulsion stability testing predicts the shelf-life and robustness of the formulation under various conditions.[12][13][14]
Accelerated Stability Testing Protocol:
-
Centrifugation:
-
Freeze-Thaw Cycling:
-
Store the emulsion at -15°C for 24 hours.
-
Allow the emulsion to thaw at room temperature for 24 hours.
-
Repeat this cycle three times.[12]
-
After each cycle, visually inspect the emulsion for signs of instability such as graininess, phase separation, or significant changes in viscosity.
-
-
Elevated Temperature Stability:
-
Store the emulsion at an elevated temperature (e.g., 45°C) for a specified period (e.g., 4, 8, and 12 weeks).
-
At each time point, evaluate the emulsion for changes in appearance, pH, viscosity, and droplet size.
-
Figure 3: Workflow for assessing the stability of the O/W emulsion.
Conclusion
This compound is a valuable multifunctional ingredient in the formulation of oil-in-water emulsions. Its primary role as an emollient provides a desirable skin feel, while its contribution to the stability and texture of the emulsion makes it a versatile tool for formulators. By understanding the principles of emulsion science and following systematic preparation and characterization protocols, researchers and drug development professionals can effectively utilize this compound to create stable, high-performance O/W emulsions for a wide range of cosmetic and pharmaceutical applications.
References
- Ataman Kimya.
- Benchchem.
- UPIglobal. This compound Supplier | 22766-83-2 | Your Reliable Distributor.
- Int J Pharm. 2003 Sep 16;263(1-2):85-94.
- AAPS. (2024-02-06). Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing.
- ACS Publications. Characterization of Oil−Water Emulsion and Its Use in Enhanced Oil Recovery | Industrial & Engineering Chemistry Research.
- Oxford Instruments. Application Note Measurement of droplet size distribution in emulsions using benchtop NMR.
- Oxford Instruments. Determining droplet size distribution in emulsions using MQC-R - a benchtop time domain NMR instrument.
- UL Prospector. (2013-10-25). Tests for Predicting Emulsion / Suspension Stability.
- Health Sciences. (2025-07-31). Emulsion droplet size analysis: Significance and symbolism.
- Entegris. In-Process Droplet Size Analysis of Pharmaceutical Emulsions.
- Agno Pharmaceuticals. Emulsion Stability And Testing.
- Ataman Kimya.
- rheonics. (2020-10-26).
- ResearchGate. (2025-08-05). (PDF) Characterization of Oil-Water Emulsion and Its Use in Enhanced Oil Recovery.
- ResearchGate. (2016-02-17). What are the methods available for testing the stability of an emulsion (O/W)?.
- RockEDU Science Outreach. A Viscosity Test to Characterize Emulsions.
- Benchchem.
- LS Instruments. Emulsion Stability Testing.
- Royal Society of Chemistry: Education.
- Benchchem.
- Ataman Kimya.
- Environment and Climate Change Canada. (2023-09-01).
- MDPI. (2022-09-29). Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides.
- Paula's Choice.
- Surfactant Encyclopedia. (2012-11-09).
- Let's Make Beauty. (2025-05-15).
- Lesielle.
- Rheology Lab. Emulsion Stability: Strong and Stable or Weak and Feeble.
- NIH PubChem.
- Paula's Choice.
- INCIDecoder.
- The Royal Society of Chemistry. Emulsion viscosities.
- Google Patents.
- PubMed Central.
Sources
- 1. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 2. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. lesielle.com [lesielle.com]
- 5. specialchem.com [specialchem.com]
- 6. paulaschoice.fr [paulaschoice.fr]
- 7. paulaschoice.co.uk [paulaschoice.co.uk]
- 8. This compound (Explained + Products) [incidecoder.com]
- 9. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 10. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. entegris.com [entegris.com]
- 12. ulprospector.com [ulprospector.com]
- 13. agnopharma.com [agnopharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rheologylab.com [rheologylab.com]
- 16. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 17. Systematic characterization of oil-in-water emulsions for formulation design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Online viscosity monitoring for quality control in emulsions formulation, testing and processing » rheonics :: viscometer and density meter [rheonics.com]
- 21. bsee.gov [bsee.gov]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
Application Note: Thermal Analysis of Tridecyl Stearate Using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Thermal Behavior of a Key Excipient
Tridecyl stearate, the ester of tridecyl alcohol and stearic acid, is a widely utilized ingredient in the cosmetic, personal care, and pharmaceutical industries, valued for its emollient and lubricating properties.[1][2][3][4] In its raw form, it is often described as a waxy or oily substance that is solid at room temperature.[1][2] The thermal behavior of this long-chain ester is critical to its functionality, impacting formulation stability, manufacturing processes, and the end-product's sensory characteristics and performance. For pharmaceutical applications, understanding the thermal properties is paramount for ensuring the stability and efficacy of the final drug product.
This application note provides a comprehensive guide to the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and insightful analysis.
The Scientific Rationale: Why DSC and TGA are Essential
The combination of DSC and TGA provides a holistic view of a material's thermal properties.[5]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6][7] This technique is exceptionally sensitive to phase transitions. For this compound, DSC is instrumental in determining:
-
Melting Point (T_m): The temperature at which the material transitions from a solid to a liquid state. This is a critical parameter for predicting its behavior in formulations and during processing.
-
Heat of Fusion (ΔH_f): The amount of energy required to melt the material. This is indicative of the degree of crystallinity and is a key property for materials considered for phase change applications.[8][9]
-
Crystallization Temperature (T_c): The temperature at which the material solidifies upon cooling. The difference between melting and crystallization temperatures can indicate the presence of supercooling, a phenomenon important in understanding the material's stability.
-
Polymorphism: The ability of a solid material to exist in more than one crystal form. Different polymorphs will exhibit distinct melting points and heats of fusion.
-
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[6][7] For this compound, TGA is used to assess:
-
Thermal Stability: The temperature range in which the material is stable and does not undergo degradation.
-
Decomposition Temperature (T_d): The temperature at which the material begins to chemically break down. This is crucial for defining the upper-temperature limit for processing and storage.
-
Compositional Analysis: TGA can quantify the presence of volatile components, such as residual solvents or moisture, and can be used to determine the purity of the material.
-
The complementary nature of these techniques allows for a comprehensive thermal characterization, providing invaluable data for formulation development, quality control, and regulatory submissions.[5]
Experimental Protocols
Part 1: Differential Scanning Calorimetry (DSC) Analysis
This protocol is designed in accordance with established standards such as ASTM D3418 for determining the transition temperatures of polymers.[10][11][12]
Objective: To determine the melting point, heat of fusion, and crystallization temperature of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum DSC pans and lids.
-
Crimper for sealing pans.
-
Microbalance (readable to ±0.01 mg).
-
This compound sample.
-
High-purity nitrogen gas (for purging).
Experimental Workflow: DSC
Caption: Workflow for TGA analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Tare the TGA sample pan.
-
Place 10-15 mg of the this compound sample evenly in the pan.
-
-
Instrument Setup and Calibration:
-
Ensure the TGA is calibrated for mass and temperature.
-
Place the sample pan onto the TGA balance mechanism.
-
Start the nitrogen purge gas at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without oxidation.
-
-
Thermal Method:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_d), often defined as the temperature at which a 5% mass loss occurs. [13] * Analyze the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition.
-
Note the final residual mass at the end of the experiment.
-
Expected Results and Interpretation
The thermal analysis of this compound is expected to yield data that provides insight into its physical and chemical properties.
DSC Data Summary
| Parameter | Expected Value Range | Significance |
| Melting Onset Temperature (T_onset) | 35 - 40 °C | Indicates the beginning of the melting process. |
| Melting Peak Temperature (T_m) | 37 - 42 °C [1] | Represents the temperature of maximum melting rate; often reported as the melting point. |
| Heat of Fusion (ΔH_f) | 180 - 220 J/g | Reflects the crystallinity of the material. A higher value indicates a more ordered crystalline structure. |
| Crystallization Peak Temp. (T_c) | 30 - 35 °C | The temperature at which the material solidifies upon cooling. |
Note: These are estimated values based on similar long-chain esters and available data. Actual values may vary depending on the purity of the sample.
TGA Data Summary
| Parameter | Expected Value Range | Significance |
| Onset of Decomposition (T_d) | 200 - 250 °C | Defines the upper limit of thermal stability for processing and storage. |
| Temperature of Max. Decomposition | 250 - 300 °C | Indicates the point of most rapid degradation. |
| Residual Mass at 600°C | < 1% | A low residual mass in a nitrogen atmosphere suggests complete decomposition of the organic material. |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following practices are essential:
-
Regular Calibration: The DSC and TGA instruments must be regularly calibrated with certified reference materials.
-
Baseline Subtraction: A blank run (with empty pans) should be performed and subtracted from the sample run to correct for any instrumental artifacts.
-
Multiple Runs: At least three independent measurements should be performed to ensure the reproducibility of the data.
-
Correlation of Results: The DSC and TGA data should be cross-referenced. For example, no significant mass loss should be observed in the TGA curve at the melting temperature determined by DSC.
References
- TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®.
- Goyal, A., et al. (n.d.). Modeling and analysis of Phase Change Materials for efficient thermal management.
- Ataman Kimya. (n.d.). This compound.
- BenchChem. (n.d.). This compound | 31556-45-3.
- Ataman Kimya. (n.d.). This compound.
- University of California San Diego. (n.d.). Modeling and Analysis of Phase Change Materials for Efficient Thermal Management.
- Wikipedia. (n.d.). Phase-change material.
- Thermtest. (2024, December 13). Understanding Phase Change Materials (PCM).
- Paula's Choice. (n.d.). What is this compound?
- Ataman Kimya. (n.d.). This compound.
- LookChem. (n.d.). Cas 31556-45-3,this compound.
- UPIglobal. (n.d.). This compound Supplier | 22766-83-2 | Your Reliable Distributor.
- Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry.
- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
- Alfa Chemistry. (n.d.). CAS 31556-45-3 this compound.
- TA Instruments. (n.d.). ASTM International Thermal Methods.
- ChemicalBook. (n.d.). 31556-45-3(this compound) Product Description.
- Linseis. (n.d.). Standards for thermal analysis (ISO, ASTM and DIN).
- MaTestLab. (2025, November 25). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter.
- MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures.
- C-Therm Technologies Ltd. (2019, July 22). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA).
- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Max-Planck-Gesellschaft. (n.d.). Thermal Analysis - TGA/DSC.
- National Institutes of Health. (n.d.). This compound | C31H62O2 | CID 35847 - PubChem.
- EWG Skin Deep. (n.d.). What is this compound.
- The Good Scents Company. (n.d.). This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich.
- TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 7. Thermal Analysis [sites.mpip-mainz.mpg.de]
- 8. cseweb.ucsd.edu [cseweb.ucsd.edu]
- 9. Phase-change material - Wikipedia [en.wikipedia.org]
- 10. infinitalab.com [infinitalab.com]
- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 12. matestlabs.com [matestlabs.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Tridecyl Stearate as a Texture Enhancer in Color Cosmetics
For: Researchers, scientists, and drug development professionals in the cosmetics industry.
Introduction: The Crucial Role of Texture in Color Cosmetics and the Contribution of Tridecyl Stearate
The consumer experience of color cosmetics is profoundly influenced by their textural and sensorial properties. Beyond color payoff and longevity, the feel of a product during and after application is a critical determinant of its perceived quality and user satisfaction. Attributes such as smooth glide, effortless spreadability, and a non-greasy, velvety finish are highly sought after. Achieving this optimal sensory profile is a key challenge in formulation science.
This compound, the ester of tridecyl alcohol and stearic acid, has emerged as a valuable ingredient for addressing these challenges.[1][2] It is a versatile emollient and texture enhancer that imparts a unique combination of functional and aesthetic benefits to color cosmetic formulations.[1] In its raw form, it is a clear, oily liquid that is solid at room temperature and soluble in oils and organic solvents. Its primary functions in cosmetics include acting as an emollient, skin-conditioning agent, and texture-enhancer/thickening agent.[1] This document provides detailed application notes and protocols for leveraging the properties of this compound to enhance the texture of various color cosmetic products.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in cosmetic formulations.
| Property | Value | Source |
| INCI Name | This compound | |
| Chemical Formula | C₃₁H₆₂O₂ | [3] |
| Molecular Weight | 466.82 g/mol | [3] |
| Appearance | Clear, colorless to light-yellow oily liquid; solid at room temperature | |
| Solubility | Soluble in oils and organic solvents; insoluble in water | |
| Key Functions | Emollient, Texture Enhancer, Skin-Conditioning Agent | [1][4] |
| Sensory Profile | Provides a quick-absorbing, non-greasy, velvety after-feel | [4] |
Mechanism of Action as a Texture Enhancer
This compound enhances the texture of color cosmetics through several interconnected mechanisms:
-
Emollience and Lubricity: As an emollient, this compound softens and smooths the skin by forming a thin, protective film.[5] This film reduces water loss and provides a lubricating effect, which is perceived as a smoother, more pleasant application. The lubricity it imparts is crucial for the effortless glide of products like lipsticks and foundations.
-
Viscosity Modification: this compound can contribute to the desired viscosity of a formulation without imparting a heavy or greasy feel.[6] This is particularly important in creating products with a creamy, yet lightweight, consistency.
-
Improved Spreadability: The molecular structure of esters like this compound influences their ability to spread on a surface.[7][8] By reducing the friction between the product and the skin, this compound enhances spreadability, leading to a more even and uniform application of color.[6]
-
Pigment Wetting and Dispersion: Effective pigment dispersion is critical for achieving vibrant, consistent color in cosmetics. Esters are effective pigment wetting agents, and this compound can facilitate the even distribution of pigments within the formulation.[7] This leads to improved color payoff and a more homogenous appearance on the skin.
Application in Color Cosmetics: Formulation Guidelines and Protocols
This compound can be incorporated into a wide range of color cosmetic products. The following sections provide detailed guidelines and starting point formulations for its use in lipsticks, foundations, and eyeshadows.
Lipstick Formulations
In lipsticks, this compound contributes to a smooth, creamy application, a comfortable feel on the lips, and a desirable glossy finish. It can also help to prevent the "cakey" look that can occur with high-pigment formulations.
Typical Use Level: 2% - 10%
Formulation Protocol: Creamy Satin Lipstick
This protocol outlines the preparation of a satin-finish lipstick, with a control formulation to demonstrate the impact of this compound.
Table 1: Creamy Satin Lipstick Formulations
| Ingredient (INCI Name) | Function | Control (% w/w) | With this compound (% w/w) |
| Phase A | |||
| Candelilla Wax | Structurant | 8.00 | 8.00 |
| Carnauba Wax | Structurant | 4.00 | 4.00 |
| Ozokerite Wax | Structurant | 5.00 | 5.00 |
| Castor Oil | Dispersant, Emollient | 40.00 | 35.00 |
| Lanolin Alcohol | Emollient | 5.00 | 5.00 |
| This compound | Texture Enhancer, Emollient | - | 5.00 |
| Isopropyl Myristate | Emollient | 5.00 | 5.00 |
| Phase B | |||
| Red 7 Lake | Pigment | 8.00 | 8.00 |
| Titanium Dioxide | Pigment | 2.00 | 2.00 |
| Castor Oil | Dispersant | 22.00 | 22.00 |
| Phase C | |||
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.50 | 0.50 |
| Phenoxyethanol | Preservative | 0.50 | 0.50 |
| Flavor | Flavor | q.s. | q.s. |
| Total | 100.00 | 100.00 |
Manufacturing Procedure:
-
Pigment Grind (Phase B): Combine the pigments with the castor oil of Phase B. Grind using a three-roll mill until the pigment particles are fully dispersed and a uniform color is achieved.
-
Oil Phase Preparation (Phase A): In a separate vessel, combine all ingredients of Phase A. Heat to 85-90°C with gentle stirring until all waxes are completely melted and the phase is homogenous.
-
Combining Phases: Slowly add the pigment grind (Phase B) to the molten oil phase (Phase A) under continuous stirring. Maintain the temperature at 80-85°C.
-
Addition of Final Phase (Phase C): Cool the mixture to 70-75°C. Add the ingredients of Phase C and mix until uniform.
-
Molding: Pour the molten lipstick mass into molds at 70-75°C. Allow to cool to room temperature.
Expected Outcome: The lipstick containing this compound is expected to exhibit a noticeably smoother application, a creamier texture, and a more comfortable, less waxy feel on the lips compared to the control.
Experimental Workflow for Lipstick Formulation
Caption: Workflow for Creamy Satin Lipstick Formulation.
Foundation Formulations
In liquid and cream foundations, this compound enhances spreadability for a more even application and provides a lightweight, non-greasy feel. It can also improve the suspension of pigments, preventing settling and ensuring color uniformity.
Typical Use Level: 3% - 8%
Formulation Protocol: Lightweight Liquid Foundation (Oil-in-Water Emulsion)
This protocol details the preparation of a lightweight liquid foundation, comparing a control formulation with one containing this compound.
Table 2: Lightweight Liquid Foundation Formulations
| Ingredient (INCI Name) | Function | Control (% w/w) | With this compound (% w/w) |
| Phase A (Water Phase) | |||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 3.00 | 3.00 |
| Xanthan Gum | Thickener | 0.20 | 0.20 |
| Disodium EDTA | Chelating Agent | 0.10 | 0.10 |
| Phase B (Oil Phase) | |||
| Cyclopentasiloxane | Emollient | 15.00 | 12.00 |
| This compound | Texture Enhancer, Emollient | - | 3.00 |
| Cetyl PEG/PPG-10/1 Dimethicone | Emulsifier | 2.00 | 2.00 |
| Polyglyceryl-4 Isostearate | Co-emulsifier | 1.00 | 1.00 |
| Phase C (Pigment Phase) | |||
| Titanium Dioxide | Pigment | 8.00 | 8.00 |
| Iron Oxides (Yellow, Red, Black) | Pigment | 2.00 | 2.00 |
| Cyclopentasiloxane | Dispersant | 10.00 | 10.00 |
| Phase D (Preservative Phase) | |||
| Phenoxyethanol | Preservative | 0.80 | 0.80 |
| Caprylyl Glycol | Preservative Booster | 0.20 | 0.20 |
| Total | 100.00 | 100.00 |
Manufacturing Procedure:
-
Water Phase Preparation (Phase A): In the main vessel, disperse xanthan gum in glycerin and then add to the deionized water with propeller mixing. Heat to 75°C and add disodium EDTA.
-
Oil Phase Preparation (Phase B): In a separate vessel, combine the ingredients of Phase B and heat to 75°C with stirring until uniform.
-
Pigment Phase Preparation (Phase C): In another separate vessel, combine the pigments with cyclopentasiloxane and mix until pigments are fully wetted and dispersed.
-
Emulsification: Slowly add the oil phase (Phase B) to the water phase (Phase A) under homogenization. Then, add the pigment phase (Phase C) and continue to homogenize until a uniform emulsion is formed.
-
Cooling and Preservation: Begin cooling the emulsion while stirring. At 40°C, add the preservative phase (Phase D) and continue to mix until the batch reaches room temperature.
Expected Outcome: The foundation with this compound is anticipated to have a lighter, more spreadable consistency and a less oily after-feel compared to the control.
Logical Relationship in Foundation Formulation
Caption: Impact of this compound on Foundation Properties.
Pressed Eyeshadow Formulations
In pressed eyeshadows, this compound acts as a binder and emollient, improving the pressability of the powder, enhancing payoff, and providing a smoother, more blendable application. It can also reduce the dryness often associated with powder products.
Typical Use Level: 1% - 5%
Formulation Protocol: Silky Pressed Eyeshadow
This protocol provides a starting point for a pressed eyeshadow formulation incorporating this compound.
Table 3: Silky Pressed Eyeshadow Formulation
| Ingredient (INCI Name) | Function | Percentage (% w/w) |
| Phase A (Powder Base) | ||
| Talc | Filler | 40.00 |
| Mica | Filler, Effect Pigment | 30.00 |
| Zinc Stearate | Binder, Adhesion | 5.00 |
| Silica | Oil Absorption | 3.00 |
| Phase B (Pigment Blend) | ||
| Iron Oxides/Ultramarines | Pigment | 15.00 |
| Phase C (Binder Solution) | ||
| This compound | Binder, Emollient | 3.00 |
| Isopropyl Myristate | Emollient | 3.50 |
| Phenoxyethanol | Preservative | 0.50 |
| Total | 100.00 |
Manufacturing Procedure:
-
Powder Blending (Phases A & B): Combine the ingredients of Phase A and Phase B in a blender and mix until a homogenous powder blend is achieved.
-
Binder Preparation (Phase C): In a separate vessel, combine the ingredients of Phase C and mix until clear.
-
Wet-Out: Spray the binder solution (Phase C) into the powder blend (Phases A & B) while the blender is running. Continue mixing until the binder is evenly distributed.
-
Milling: Pass the wet powder mixture through a micropulverizer to ensure uniform particle size and color development.
-
Pressing: Press the final powder into pans at an appropriate pressure.
Expected Outcome: The eyeshadow containing this compound will exhibit improved pressability, reduced dusting, enhanced color payoff, and a smoother, more blendable application compared to a formulation with a less effective binder system.
Self-Validating Systems: Performance and Sensory Evaluation
To ensure the efficacy of this compound as a texture enhancer, a series of objective and subjective evaluations should be conducted.
Objective (Instrumental) Analysis:
-
Rheology: Measure the viscosity and flow properties of liquid and cream formulations using a rheometer. The addition of this compound is expected to modify the viscosity to a more desirable range.
-
Texture Analysis: Use a texture analyzer to quantify parameters such as firmness, spreadability, and stickiness. For lipsticks, this can include a break strength test.
-
Payoff/Color Transfer: For lipsticks and eyeshadows, quantify the amount of product transferred to a substrate to measure color intensity and payoff.
Subjective (Sensory Panel) Analysis:
A trained sensory panel can evaluate the textural and sensorial attributes of the formulations. Key parameters to assess include:
-
Initial Feel: The sensation upon first contact with the product.
-
Glide/Spreadability: The ease with which the product applies and spreads.
-
Playtime: The amount of time the product remains workable before setting.
-
After-feel: The residual feeling on the skin after application (e.g., greasy, tacky, smooth, velvety).
-
Moisturization: The perceived level of hydration provided by the product.
By comparing the results of the control formulations with those containing this compound, a quantitative and qualitative understanding of its benefits can be established.
Safety and Regulatory Status
This compound has been deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel. Their 2015 report surveyed products containing up to 18% this compound, with typical usage levels in the 1-8% range. It is important to adhere to regional cosmetic regulations and to obtain safety and quality documentation from suppliers.
Conclusion
This compound is a highly effective and versatile texture enhancer for a wide array of color cosmetic applications. Its ability to improve spreadability, provide a luxurious, non-greasy feel, and contribute to a stable and aesthetically pleasing formulation makes it an invaluable tool for cosmetic scientists and formulators. By following the detailed protocols and evaluation methods outlined in these application notes, researchers and developers can successfully incorporate this compound to create high-performance color cosmetics that meet the sophisticated textural demands of today's consumers.
References
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
Aston Chemicals. (n.d.). The link between function and structure of esters. Retrieved from [Link]
-
UPIglobal. (n.d.). This compound Supplier | 22766-83-2 | Your Reliable Distributor. Retrieved from [Link]
- Schaefer, K. (2018). Relations between the sensory properties and fat ingredients of lipsticks. OCL, 25(5), D504.
- Gorcea, M., & Laura, D. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries, 128(6).
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Paula's Choice. (n.d.). This compound. Retrieved from [Link]
-
Lesielle. (n.d.). This compound in skincare, What is? Retrieved from [Link]
- Savary, G., Grisel, M., & Picard, C. (2013). Impact of emollients on the spreading properties of cosmetic products: A combined sensory and instrumental characterization. Colloids and Surfaces B: Biointerfaces, 102, 371–378.
- Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science, 56(3), 175–182.
-
Semantic Scholar. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Spreading behavior of cosmetic emulsions: Impact of the oil phase. Retrieved from [Link]
- Lopedri, F. A., et al. (2022).
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
in-cosmetics connect. (2020, October 1). How to formulate lipsticks and lipgloss products. Retrieved from [Link]
- Google Patents. (n.d.). EP1888011B1 - Pigment dispersion composition comprising an ester blend and manufacture thereof.
-
Groupon. (n.d.). Eyeshadow INGREDIENTS. Retrieved from [Link]
-
PCC Group. (2025, May 5). Esters in cosmetics – application in the creation of durable and effective formulations. Retrieved from [Link]
-
P.Louise. (n.d.). The Money Shot Green Eyeshadow Palette. Retrieved from [Link]
-
Chemical Centre. (n.d.). Make-up. Retrieved from [Link]
-
UL Prospector. (2017, November 3). Foundation formulation: Types, coverage, and materials. Retrieved from [Link]
- Google Patents. (n.d.). US20110027585A1 - Wetting agents and dispersants, their preparation and use.
-
Love + Craft + Beauty. (n.d.). Eyeshadow Primer Ingredients. Retrieved from [Link]
- Google Patents. (n.d.). US20200214950A1 - Matte lipstick composition.
- Flick, E. W. (1994). Cosmetic and Toiletry Formulations, Volume 2.
Sources
- 1. paulaschoice.it [paulaschoice.it]
- 2. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. lesielle.com [lesielle.com]
- 6. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 7. aston-chemicals.com [aston-chemicals.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Troubleshooting & Optimization
"Tridecyl stearate" stability under different pH and temperature conditions
Introduction
Welcome to the Technical Support Center for Tridecyl Stearate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their formulations. As an experienced application scientist, I understand that ensuring the stability of your excipients is paramount to the success of your research and the ultimate efficacy and safety of your product. This compound (C₃₁H₆₂O₂), the ester of tridecyl alcohol and stearic acid, is a widely used emollient and skin-conditioning agent valued for its unique sensory properties and formulation benefits.[1][2][3] However, as with all ester-containing compounds, its stability is intrinsically linked to the pH and temperature of its environment.[2]
This guide provides in-depth technical support in a question-and-answer format to address the specific stability challenges you may encounter during your experiments. We will delve into the causality behind these challenges and provide robust, field-proven protocols to diagnose and resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a decrease in the viscosity of my this compound-containing cream formulation over time, especially when stored at elevated temperatures. What is the likely cause?
A1: A decrease in viscosity in your cream, which is likely an emulsion, often points to the chemical degradation of this compound. The primary degradation pathway for esters is hydrolysis, a reaction where the ester bond is cleaved by water to form its constituent alcohol and carboxylic acid—in this case, tridecyl alcohol and stearic acid.[2][4]
Causality:
-
Ester Hydrolysis: The ester linkage in this compound is susceptible to attack by water. This reaction is significantly accelerated by both acidic and basic conditions and by increased temperature.[2][5] The degradation products, tridecyl alcohol and stearic acid, have different physicochemical properties than the parent ester and can disrupt the carefully balanced hydrophilic-lipophilic balance (HLB) of the emulsion system. This disruption can lead to a weakening of the emulsion structure and a subsequent loss of viscosity.
-
Temperature Effects: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of hydrolysis.[6] This is why you observe the issue more prominently at elevated temperatures, which are often used in accelerated stability studies.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your formulation. Emulsions can sometimes experience a pH shift over time due to interactions between components. A pH drifting into either a more acidic or alkaline range will accelerate hydrolysis.
-
Analytical Confirmation: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the amount of this compound remaining in your formulation and to detect the appearance of tridecyl alcohol and stearic acid. A clear correlation between the decrease in this compound and the loss of viscosity will confirm hydrolysis as the root cause.
Q2: My aqueous-based gel formulation containing this compound appears to be showing signs of phase separation. How can I determine if this is a stability issue related to the ester?
A2: Phase separation in a gel formulation containing a lipophilic compound like this compound is a strong indicator of either physical instability (e.g., poor initial dispersion) or chemical instability leading to formulation breakdown. Given that this compound is an ester, hydrolysis is a prime suspect for the chemical instability.
Causality: this compound is practically insoluble in water.[1] To incorporate it into an aqueous gel, it is likely formulated as part of a microemulsion or has been dispersed with the help of surfactants and co-solvents. If the this compound hydrolyzes into tridecyl alcohol and stearic acid, these degradation products may have different solubilities and interfacial properties, leading to their expulsion from the gel matrix and resulting in visible phase separation.
Troubleshooting Workflow:
Caption: Workflow for diagnosing phase separation.
Q3: What are the ideal pH and temperature conditions for storing a formulation containing this compound to ensure its long-term stability?
A3: Based on the general principles of ester hydrolysis, the greatest stability for this compound is expected at a slightly acidic to neutral pH, typically in the range of 4 to 6.[5] Both strongly acidic and, particularly, strongly alkaline conditions will catalyze its degradation.[2][5]
Causality:
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible.[5][7]
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible and generally proceeds faster than acid-catalyzed hydrolysis for a given temperature.[5][7]
-
Neutral Hydrolysis: At neutral pH, the reaction with water still occurs but is significantly slower than the acid or base-catalyzed pathways.[5]
Storage Recommendations:
-
pH: Formulate your product to have a final pH between 4 and 6. Use appropriate buffering systems to maintain this pH over the product's shelf life.
-
Temperature: Store formulations at controlled room temperature (20-25°C). Avoid exposure to high temperatures for extended periods. For long-term storage of the raw material, it should be kept in a tightly closed container in a dry and well-ventilated place.
Q4: How can I design a forced degradation study to specifically assess the stability of this compound in my formulation?
A4: A forced degradation study, or stress testing, is essential to understand the intrinsic stability of this compound and to ensure your analytical methods are "stability-indicating."[7][8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient or key excipient.[9]
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Samples:
-
Prepare five samples of your formulation.
-
Control: Store at 5°C, protected from light.
-
Acid Hydrolysis: Add 0.1 M HCl to your formulation to achieve a pH of approximately 1-2.
-
Base Hydrolysis: Add 0.1 M NaOH to your formulation to achieve a pH of approximately 12-13.
-
Oxidative Degradation: Add 3% hydrogen peroxide to your formulation.
-
Thermal Degradation: Place a sample in an oven at a controlled temperature (e.g., 60°C).
-
-
Incubation:
-
Incubate the acid, base, and thermal samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[10]
-
Keep the oxidative degradation sample at room temperature.
-
Pull time points for analysis (e.g., 0, 1, 3, 7 days).
-
-
Sample Quenching:
-
At each time point, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or GC method to determine the concentration of this compound and its degradation products.
-
Data Presentation: Expected Outcome of a Forced Degradation Study
| Stress Condition | Temperature | Time (Days) | This compound Remaining (%) (Hypothetical) | Key Degradation Products |
| Control | 5°C | 7 | >99.5% | None Detected |
| 0.1 M HCl | 60°C | 7 | 92% | Tridecyl Alcohol, Stearic Acid |
| 0.1 M NaOH | 60°C | 7 | 85% | Tridecyl Alcohol, Stearic Acid |
| 3% H₂O₂ | 25°C | 7 | >99% | Minimal oxidative impurities |
| Thermal | 60°C | 7 | 97% | Tridecyl Alcohol, Stearic Acid |
Mechanistic Insights
To provide a deeper understanding, the following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis Mechanism:
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification) Mechanism:
Caption: Base-catalyzed hydrolysis of this compound.
References
-
Ataman Kimya. This compound. Available from: [Link]
-
Adams, P. A. (1976). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 159(2), 371–376. Available from: [Link]
-
Ataman Kimya. This compound. Available from: [Link]
-
Ataman Kimya. This compound. Available from: [Link]
-
U.S. Environmental Protection Agency. (1999). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available from: [Link]
-
University of Waterloo. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available from: [Link]
-
Science.gov. ester hydrolysis rate: Topics by Science.gov. Available from: [Link]
-
Pharma Stability. Troubleshooting & Pitfalls. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available from: [Link]
-
ResearchGate. pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... Available from: [Link]
-
Ataman Kimya. This compound. Available from: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. Available from: [Link]
-
Pharma Pathway. (2020). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Lesielle. This compound in skincare, What is?. Available from: [Link]
-
Sprivil Healthcare. (2025). The Most Common Formulation Challenges in Skincare - and How Manufacturers Solve Them. Available from: [Link]
-
CosmeReg. (2025). What are the most common challenges in cosmetic product development?. Available from: [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]
-
Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 785-791. Available from: [Link]
-
American Pharmaceutical Review. (2012). Challenges and Opportunities in Oral Formulation Development. Available from: [Link]
-
PubMed. (2010). Determination of calcium stearate in polyolefin samples by gas chromatographic technique after performing dispersive liquid-liquid microextraction. Available from: [Link]
-
ResearchGate. (2019). Kinetics and the fluidity of the stearic acid esters with different carbon backbones. Available from: [Link]
-
MDPI. (2022). Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits. Pharmaceutics, 14(11), 2374. Available from: [Link]
-
ResearchGate. (2015). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Available from: [Link]
- Google Patents. (2016). Stearate emulsions.
-
SciELO Brasil. (2012). Characterization and stability studies of emulsion systems containing pumice. Brazilian Journal of Pharmaceutical Sciences, 48(4), 753-761. Available from: [Link]
-
EWG Skin Deep. What is this compound. Available from: [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. lesielle.com [lesielle.com]
- 4. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Preventing Hydrolysis of Tridecyl Stearate in Aqueous Formulations
Welcome to the technical support center for Tridecyl Stearate formulations. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the hydrolytic degradation of this compound in aqueous systems. As an ester of tridecyl alcohol and stearic acid, this compound is a valuable emollient, but its ester linkage is susceptible to hydrolysis, which can compromise the stability and efficacy of your formulation.[1][2] This document provides in-depth, experience-driven advice to ensure your formulation's integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding this compound and its stability.
Q1: What is this compound and why is it used in my formulation?
This compound is an ester with the chemical formula C₃₁H₆₂O₂.[3] It is formed from tridecyl alcohol and the naturally derived fatty acid, stearic acid.[1][2] In cosmetic and pharmaceutical formulations, it functions primarily as a skin-conditioning agent and emollient.[1][4] Its key benefits include providing a smooth, velvety feel upon application, enhancing skin moisturization, and improving the overall texture and spreadability of products like creams and lotions.[1][4]
Q2: What is hydrolysis and why is this compound susceptible to it?
Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. The ester bond in this compound is susceptible to this reaction, especially under acidic or basic conditions.[1][5] The process breaks the ester down into its original components: stearic acid and tridecyl alcohol.[1] This degradation is a primary concern for the shelf-life and stability of aqueous formulations containing this ester.
Q3: What are the primary signs of this compound hydrolysis in my product?
Detecting hydrolysis early is key to saving time and resources. The most common indicators are:
-
Decrease in pH: The formation of stearic acid, a carboxylic acid, will lower the pH of the formulation over time. This is often the first and most quantifiable sign of degradation.
-
Changes in Viscosity and Texture: The breakdown of the emollient ester can alter the rheological properties of your formulation, leading to thinning, thickening, or a grainy texture.
-
Phase Separation or Precipitation: As stearic acid and tridecyl alcohol are formed, their solubility in the aqueous phase may be limited, leading to crystallization, precipitation, or breaking of the emulsion.
-
Odor Changes: While less common with these specific components, significant degradation can sometimes lead to subtle changes in the formulation's odor profile.
Q4: What is the most critical factor controlling the stability of this compound?
Without question, pH is the most critical factor . Ester hydrolysis is catalyzed by both hydrogen ions (acid-catalyzed) and hydroxide ions (base-catalyzed).[1][5] The rate of hydrolysis is typically at its minimum in the mildly acidic pH range, generally between pH 4 and 6. Operating outside this optimal range significantly accelerates degradation. Therefore, precise pH control is the cornerstone of a stable this compound formulation.
Section 2: Troubleshooting Guide: Diagnosing and Solving Instability
This guide provides a systematic approach to common stability problems.
Issue 1: The pH of my formulation is decreasing over time.
-
Underlying Cause: This is a classic symptom of ester hydrolysis. The generation of stearic acid directly causes the pH to drop.
-
Investigative Steps:
-
Confirm Degradation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and detect the appearance of stearic acid.
-
Evaluate Buffer Capacity: Your buffering system may be inadequate or incorrectly chosen. The buffer's pKa should be close to the target pH of your formulation to provide maximum buffering capacity.
-
-
Corrective Actions:
-
Optimize pH: Adjust the formulation to a pH between 4.5 and 6.0, where ester stability is generally highest.
-
Strengthen Buffer System: Increase the concentration of your current buffer or select a more appropriate one (e.g., a citrate buffer for a target pH of 5.0). Ensure the buffer components are compatible with other excipients.
-
Issue 2: I'm observing a change in viscosity or texture.
-
Underlying Cause: Changes in the oil phase composition due to hydrolysis (loss of this compound, increase in stearic acid and tridecyl alcohol) disrupt the carefully balanced emulsion structure, affecting its rheology.
-
Investigative Steps:
-
Microscopic Evaluation: Examine the emulsion under a microscope to look for changes in droplet size, distribution, or signs of crystallization.
-
Correlate with pH: Track viscosity changes alongside pH measurements. A simultaneous drop in pH and viscosity strongly suggests hydrolysis is the root cause.
-
-
Corrective Actions:
-
Stabilize the Interface: The choice of emulsifier is critical. Surfactants can protect the ester bond at the oil-water interface. Consider using robust non-ionic surfactants or polymeric emulsifiers that create a more substantial steric barrier against water.
-
Re-evaluate the Oil Phase: Ensure the other components of your oil phase are not contributing to the instability.
-
Issue 3: The emulsion is breaking, or I see precipitation/crystallization.
-
Underlying Cause: This is an advanced stage of hydrolysis. The concentration of stearic acid and/or tridecyl alcohol has exceeded their solubility limit within the formulation, leading to phase separation or the formation of visible crystals.
-
Investigative Steps:
-
Isolate and Identify Precipitate: If possible, separate the solid material and use analytical techniques (e.g., DSC, FTIR) to confirm its identity as stearic acid or tridecanol.
-
Accelerated Stability Testing: Perform a stability study at elevated temperatures (e.g., 40°C or 50°C) to accelerate the degradation and confirm the failure pathway.[6][7]
-
-
Corrective Actions:
-
Implement pH Control: This is the most effective preventative measure. Re-formulate with an optimized pH and robust buffer system as described above.
-
Reduce Water Activity: Consider adding humectants like glycerin or propylene glycol. These co-solvents can reduce the amount of "free" water available to participate in the hydrolysis reaction.
-
Troubleshooting Flowchart Below is a logical workflow for diagnosing instability in your this compound formulation.
Caption: Troubleshooting workflow for formulation instability.
Section 3: Formulation & Optimization Protocols
These protocols provide a framework for systematically developing a stable formulation.
Protocol 1: Screening for Optimal pH and Buffer System
Objective: To determine the pH of maximum stability for this compound in your specific formulation base.
Methodology:
-
Prepare Base Formulation: Prepare a batch of your formulation without this compound and without the buffer system.
-
Divide and pH Adjust: Divide the base into at least five aliquots. Adjust the pH of each aliquot to a different value (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) using a suitable buffer system (e.g., citrate for pH 4-6, phosphate for pH 6-8).
-
Incorporate Active Ingredient: Add this compound to each pH-adjusted aliquot, ensuring uniform mixing.
-
Initial Analysis (T=0): Take a sample from each aliquot for initial analysis. Quantify the exact concentration of this compound using a validated HPLC method. Measure and record the initial pH.
-
Accelerated Stability: Store all aliquots in a stability chamber at an elevated temperature (e.g., 45°C).[6]
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8 weeks), remove samples from each aliquot.
-
Quantify Degradation: For each sample, measure the pH and quantify the remaining percentage of this compound using HPLC.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for your formulation.
| pH | Buffer System | T=0 (% this compound) | T=4 weeks @ 45°C (% Remaining) | T=8 weeks @ 45°C (% Remaining) |
| 4.0 | Citrate | 100.0% | 98.5% | 96.8% |
| 5.0 | Citrate | 100.0% | 99.6% | 99.1% |
| 6.0 | Phosphate | 100.0% | 99.2% | 98.3% |
| 7.0 | Phosphate | 100.0% | 94.1% | 88.5% |
| 8.0 | Phosphate | 100.0% | 85.3% | 72.4% |
| Table 1: Example data from a pH screening study. The optimal stability is observed at pH 5.0. |
Protocol 2: Analytical Method for Quantifying Hydrolysis
Objective: To develop a reliable HPLC method to separate and quantify this compound, stearic acid, and tridecyl alcohol.
Methodology (Example):
-
System: Reversed-Phase HPLC (RP-HPLC) with UV detection.[8]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (often with a small amount of acid like 0.1% formic acid to ensure sharp peaks for stearic acid).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-215 nm), as the ester and its breakdown products lack strong chromophores.
-
Sample Preparation: Dilute the formulation in a suitable solvent (e.g., Tetrahydrofuran or a mixture of Acetonitrile and Isopropanol) that dissolves all components. Centrifuge or filter to remove any insoluble excipients before injection.
-
Quantification: Use certified reference standards of this compound and stearic acid to create calibration curves for accurate quantification.
Section 4: Key Stabilization Mechanisms (Visualized)
A multi-faceted approach is required to protect this compound from hydrolysis. The following diagram illustrates how different formulation components work synergistically to create a stable system.
Caption: Synergistic approach to this compound stabilization.
By controlling the pH with buffers, reducing water activity with co-solvents, and creating a robust physical barrier with emulsifiers, you can effectively prevent the hydrolysis of this compound and ensure the long-term stability of your aqueous formulation.
Section 5: References
-
Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya website. ()
-
Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya website. ()
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2023). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Retrieved from [Link]
-
Certified Cosmetics. (n.d.). Accelerated Stability and Compatibility Test. Retrieved from [Link]
-
MySwissLab. (2023). Accelerated Stability Testing: Guide for Lasting Cosmetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. ewg.org [ewg.org]
- 3. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 31556-45-3 [thegoodscentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. certifiedcosmetics.com [certifiedcosmetics.com]
- 7. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of "Tridecyl stearate" synthesis
Welcome to the technical support guide for the synthesis of Tridecyl Stearate (CAS No. 31556-45-3). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its synthesis, with a focus on maximizing both yield and purity. We will explore the underlying chemical principles to provide robust, field-tested solutions to practical experimental issues.
This compound is an ester synthesized from tridecyl alcohol and stearic acid, valued in cosmetic and pharmaceutical formulations for its emollient and skin-conditioning properties.[1][2][3] The most common synthetic route is a direct acid-catalyzed esterification, also known as Fischer esterification.[1] This reaction, while straightforward in principle, is a reversible equilibrium process, presenting several challenges that can impact the final outcome. This guide provides detailed troubleshooting advice and protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Low Reaction Yield
Question: My final yield of this compound is consistently below the expected >85%. What are the primary factors limiting the reaction, and how can I improve the conversion rate?
Answer: A low yield in a Fischer esterification is almost always tied to the reaction equilibrium.[4][5] The reaction between stearic acid and tridecyl alcohol produces one molecule of water for every molecule of ester formed. According to Le Chatelier's principle, the accumulation of this water will slow the forward reaction and promote the reverse reaction (hydrolysis), preventing the synthesis from reaching completion.[6][7]
Here are the critical areas to address to drive the equilibrium toward product formation:
-
Inefficient Water Removal: This is the most common cause of low yields. Water must be actively removed from the reaction mixture as it is formed.
-
Solution: Employ azeotropic distillation using a Dean-Stark apparatus or a similar water separator.[1] The reaction is typically run in a solvent like toluene or xylene which forms an azeotrope with water, allowing for its physical separation. For solvent-free systems, applying a vacuum can also effectively remove water, provided the boiling points of your reactants are high enough at the reduced pressure.[8]
-
-
Sub-Optimal Reactant Stoichiometry: While a 1:1 molar ratio is theoretically required, using this ratio often results in incomplete conversion of the limiting reagent.
-
Solution: Use a slight excess of one of the reactants. It is often more practical and cost-effective to use an excess of the alcohol (tridecyl alcohol). A molar ratio of 1:1.2 (stearic acid:tridecyl alcohol) can significantly increase the conversion of the stearic acid.[9]
-
-
Insufficient Catalyst Activity or Loading: An acid catalyst is essential to achieve a reasonable reaction rate.[9]
-
Solution: Ensure your catalyst is active and used at an appropriate concentration. p-Toluenesulfonic acid (p-TSA) or sulfuric acid are common choices.[1] A typical catalyst loading is between 0.1–2% by mass relative to the reactants.[1] If using an older bottle of catalyst, its activity may be compromised due to moisture absorption.
-
-
Inadequate Reaction Time or Temperature: Esterification is a relatively slow process.[1]
-
Solution: The reaction is typically heated to between 150°C and 200°C.[1] Monitor the reaction progress by collecting aliquots and analyzing the acid value (to measure remaining stearic acid) or by using techniques like FTIR to track the appearance of the ester carbonyl peak (~1740 cm⁻¹).[1] Continue heating until the reaction has reached a plateau (i.e., the acid value no longer decreases). Typical reaction times are 4-8 hours.[1]
-
Product Purity Issues
Question: My final product has a persistent pale yellow color instead of being a clear, colorless liquid. What is causing this discoloration and how can I prevent it?
Answer: Discoloration is often a sign of thermal degradation or oxidation, especially given the high reaction temperatures.
-
Cause & Prevention:
-
Oxidation: At elevated temperatures, trace impurities or the reactants themselves can oxidize. To prevent this, run the reaction under an inert atmosphere, such as dry nitrogen or argon.[1]
-
Catalyst-Induced Side Reactions: Strong acids like sulfuric acid can sometimes promote charring or other side reactions at high temperatures. Consider using a milder catalyst like p-TSA or an alternative such as sodium hydrogen sulfate.[8]
-
Impure Starting Materials: Ensure the purity of your stearic acid and tridecyl alcohol. Impurities in the starting materials are a primary source of byproducts and color.[9]
-
Question: My post-reaction analysis (GC/NMR) shows significant amounts of unreacted stearic acid and/or tridecyl alcohol. How do I remove these?
Answer: The presence of starting materials is a two-part problem involving incomplete reaction and inadequate purification.
-
Optimize the Reaction: First, address the root cause by applying the yield-improvement strategies discussed above (especially water removal and reactant stoichiometry) to drive the reaction as close to completion as possible.
-
Refine the Purification Protocol:
-
Removing Stearic Acid: Unreacted stearic acid can be removed with a basic wash. After the reaction, wash the crude product with a dilute solution of sodium carbonate, sodium bicarbonate, or dilute potassium hydroxide (KOH).[1] This will convert the acidic stearic acid into its corresponding salt, which is soluble in the aqueous phase and can be separated.
-
Removing Tridecyl Alcohol: Tridecyl alcohol has a lower boiling point than this compound. It can be effectively removed via vacuum distillation.[1] After the aqueous wash, the organic product should be dried and then distilled under reduced pressure to separate the higher-boiling ester from the more volatile residual alcohol.
-
Question: I am observing unexpected peaks in my GC-MS analysis, suggesting the formation of byproducts. What are the likely side reactions?
Answer: Besides oxidation, the most common side reaction in acid-catalyzed reactions of alcohols at high temperatures is dehydration, which can lead to ether formation.
-
Side Reaction: Two molecules of tridecyl alcohol can dehydrate to form di(tridecyl) ether. 2 R-OH ---(H⁺, Heat)---> R-O-R + H₂O
-
Prevention: This side reaction is favored by high temperatures and high acid catalyst concentrations. To minimize it, use the lowest effective reaction temperature and keep the catalyst loading within the recommended 0.1-2% range.[1] Using a milder catalyst can also help.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of stearic acid to tridecyl alcohol for this synthesis? A slight excess of the alcohol is recommended to shift the equilibrium towards the product. A molar ratio of acid to alcohol of 1:1.2 is a good starting point for optimization.[9]
Q2: Which acid catalyst is preferred, and what is the typical loading? Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective.[1] P-TSA is often preferred as it is a solid, easier to handle, and sometimes leads to fewer charring byproducts. A catalyst loading of 0.1-2% of the total reactant mass is standard.[1]
Q3: How can I monitor the progress of the esterification reaction? The most common method is to measure the acid value (AV) of the reaction mixture over time. This involves titrating a sample with a standardized solution of KOH. The reaction is considered complete when the AV drops below a target value (e.g., < 4) and remains constant.[8] Alternatively, spectroscopic methods like FTIR can be used to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch (~1740 cm⁻¹).[1]
Q4: What are the best analytical techniques to confirm the purity of the final this compound product? Gas Chromatography (GC) is an excellent method to quantify the purity of the ester and detect any residual starting materials or volatile byproducts.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure, and Fourier-Transform Infrared (FTIR) spectroscopy can verify the presence of the ester functional group and the absence of carboxylic acid.[1]
Data & Protocols
Summary of Key Reaction Parameters
| Parameter | Typical Range/Value | Impact on Yield & Purity |
| Temperature | 150–200°C | Higher temperature increases reaction rate but may also promote side reactions and discoloration.[1] |
| Catalyst Type | Sulfuric acid, p-TSA | Strong acid catalyst is required to achieve a reasonable rate.[1] |
| Catalyst Loading | 0.1–2% by mass | Sufficient loading is crucial for reaction rate; excess can lead to byproducts.[1] |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.5 | Excess alcohol drives the equilibrium, increasing the yield.[9] |
| Water Removal | Azeotropic Distillation | Essential for driving the reaction to completion and achieving high yields.[1] |
| Atmosphere | Nitrogen (optional) | An inert atmosphere prevents oxidation and improves the color of the final product.[1] |
Optimized Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound with high yield and purity.
1. Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a condenser.
-
Charge the flask with stearic acid (1.0 mol), tridecyl alcohol (1.2 mol), and toluene (as the azeotroping solvent).
-
Add p-toluenesulfonic acid (p-TSA) (0.5% of total reactant mass).
-
Begin stirring and flush the system with nitrogen.
2. Esterification Reaction:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Maintain the reaction at a steady reflux (typically 150-160°C in the pot) for 4-8 hours.
-
Monitor the reaction by observing water collection in the trap and/or by testing the acid value of aliquots. The reaction is complete when no more water is collected and the acid value is stable.
3. Work-up and Neutralization:
-
Cool the reaction mixture to below 60°C.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A 5% sodium bicarbonate solution (to neutralize the p-TSA and remove unreacted stearic acid).
-
Water or brine.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
4. Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Set up for vacuum distillation to purify the crude product.
-
Distill under high vacuum to remove any residual tridecyl alcohol and other volatile impurities, collecting the pure this compound fraction. The final product should be a clear, colorless to very pale yellow oily liquid.[1][2]
5. Analysis:
-
Confirm the purity of the final product using GC, ensuring it exceeds 99%.[1]
-
Verify the structure using NMR and FTIR spectroscopy.
Optimization Workflow Diagram
The following diagram illustrates the logical workflow for synthesizing and optimizing this compound.
Caption: Workflow for this compound Synthesis Optimization.
References
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
atamankimya.com. (n.d.). This compound. Retrieved from [Link]
-
UPIglobal. (n.d.). This compound Supplier | 22766-83-2. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]
-
Lesielle. (n.d.). This compound in skincare, What is?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN101353303B - Preparation of isotridecanol stearate.
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
- Google Patents. (n.d.). CN1244520A - Synthetic method of isotridecyl fatty acid ester.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]
-
Journal of Engineering & Processing Management. (2017). ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOthis compound. Retrieved from [Link]
-
MDPI. (2021). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Retrieved from [Link]
-
Journal of Current Chemical and Pharmaceutical Sciences. (n.d.). Esterification of stearic acid for biod. Retrieved from [Link]
-
JoVE. (2020). Esterification. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. Retrieved from [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
-
MDPI. (2021). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound (Explained + Products). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Sources
- 1. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 4. quora.com [quora.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. Video: Esterification - Prep [jove.com]
- 8. CN101353303B - Preparation of isotridecanol stearate - Google Patents [patents.google.com]
- 9. This compound | High-Purity Ester [benchchem.com]
Technical Support Center: Tridecyl Stearate Emulsion Stability
Welcome to the technical support guide for resolving emulsion stability issues involving Tridecyl Stearate. This resource is designed for researchers, scientists, and drug development professionals. Here, we will explore the common challenges encountered when formulating with this versatile emollient and provide a structured, science-backed approach to troubleshooting.
Troubleshooting Guide: Common Stability Issues
Emulsions are thermodynamically unstable systems, and achieving long-term stability requires a careful balance of formulation components and process parameters.[1][2] this compound, an ester of tridecyl alcohol and stearic acid, is a valued emollient that imparts a smooth, velvety feel to topical products.[3][4] However, like any oil-phase component, its incorporation requires careful consideration to prevent instability.
This guide is structured in a question-and-answer format to address the most frequent problems encountered.
Issue 1: Immediate Phase Separation or Coalescence
Q: I've just prepared my emulsion, and it has already separated into distinct oil and water layers. What's happening?
A: Immediate phase separation, or coalescence, is a critical sign of instability where dispersed droplets merge, leading to a complete breakdown of the emulsion.[1][5] This is typically due to a fundamental mismatch in the formulation's Hydrophile-Lipophile Balance (HLB), an insufficient amount of emulsifier, or improper processing.
Underlying Science: Every oil or blend of oils in your formulation has a "Required HLB" (rHLB) – a value that represents the optimal balance of hydrophilicity and lipophilicity needed from the emulsifier system to create a stable emulsion.[6][7] If the HLB of your chosen emulsifier(s) does not match the rHLB of the oil phase, the interfacial tension between the oil and water phases remains high, promoting rapid droplet merging (coalescence).[1]
Troubleshooting Steps:
-
Verify the HLB System: The most critical step is to match the emulsifier HLB to the oil phase's required HLB.
-
Determine the rHLB of Your Oil Phase: this compound has a required HLB of approximately 7.5 for an oil-in-water (O/W) emulsion.[8][9] If other oils are present, you must calculate the weighted average rHLB for the entire oil phase. (See Protocol 1: Calculating the Required HLB of an Oil Blend).
-
Select an Appropriate Emulsifier System: Use a blend of low-HLB and high-HLB non-ionic surfactants to precisely match the calculated rHLB.[6][10] Relying on a single emulsifier is often less effective than using a blend, as blends pack more efficiently at the oil-water interface.[6]
-
-
Assess Emulsifier Concentration: Ensure you are using a sufficient quantity of the emulsifier system. A typical starting concentration is 2-5% of the total formulation weight, or 15-20% of the oil phase weight for initial screening.[10] Insufficient emulsifier will leave droplet surfaces unprotected, leading to coalescence.[1]
-
Optimize Homogenization: The energy input during emulsification is crucial for reducing droplet size.[11][12]
Issue 2: Creaming or Sedimentation Over Time
Q: My emulsion looks good initially, but after 24-48 hours, a dense, cream-like layer forms at the top (creaming) or bottom (sedimentation). What causes this?
A: Creaming (in O/W emulsions) and sedimentation (in W/O emulsions) are forms of gravitational separation.[5][15] The dispersed droplets migrate to the top or bottom due to density differences between the oil and water phases. While the droplets have not yet coalesced, this is a clear sign of impending instability.[16]
Underlying Science: This phenomenon is governed by Stokes' Law, which shows that the velocity of droplet movement is proportional to the droplet size and the density difference between the two phases, and inversely proportional to the viscosity of the continuous phase.[16]
Troubleshooting Steps:
-
Reduce Droplet Size: Smaller droplets are less affected by gravity. Revisit your homogenization process. Increasing shear, speed, or time can lead to a significant reduction in average particle size, which can be verified through microscopy or particle size analysis.[11][17]
-
Increase Continuous Phase Viscosity: The most effective way to combat gravitational separation is to thicken the continuous phase (the water phase in an O/W emulsion).[1][18] This physically hinders the movement of oil droplets.
-
Incorporate a rheology modifier or thickener such as Xanthan Gum, Carbomer, or a cellulose derivative (e.g., Hydroxyethylcellulose) into the water phase.[19][20]
-
Causality: These polymers form a network within the water, increasing its viscosity and creating a yield stress that must be overcome for droplets to move, thus preventing creaming.[21]
-
-
Adjust Phase Ratios: High concentrations of the internal phase (e.g., >60% oil in an O/W emulsion) can increase the likelihood of creaming. If possible, consider reducing the oil phase concentration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the required HLB of this compound and why is it important? this compound has a required HLB of approximately 7.5.[8][9] This value is crucial because it dictates the ideal hydrophilic-lipophilic balance of the emulsifier system needed to form a stable oil-in-water emulsion. Matching this value minimizes the interfacial tension between the this compound and water, preventing droplet coalescence.
Q2: Should I use one emulsifier or a blend? A blend of two non-ionic emulsifiers (one with a low HLB, e.g., Sorbitan Stearate, and one with a high HLB, e.g., Polysorbate 60) is almost always superior.[10] A blend allows for precise matching of the required HLB and provides more stable interfacial films due to synergistic packing of the different emulsifier molecules at the droplet surface.
Q3: How does temperature affect my this compound emulsion? Temperature plays a critical role.
-
During Preparation: Both the oil and water phases should be heated to the same temperature (typically 70-75°C) before mixing. This lowers the viscosity of the oil phase, reduces interfacial tension, and ensures any solid components (like fatty alcohols or waxes) are fully melted, leading to a smaller and more uniform droplet size.[19]
-
During Storage: High temperatures can accelerate instability mechanisms like coalescence and Ostwald ripening.[5] Conversely, low temperatures can cause certain ingredients to crystallize. Therefore, stability should be tested across a range of temperatures (e.g., 4°C, 25°C, 45°C).[22]
Q4: Can I add a co-emulsifier or stabilizer? Yes, this is highly recommended. Co-emulsifiers are lipophilic, low-HLB surfactants (like Cetearyl Alcohol or Glyceryl Stearate) that work in conjunction with the primary emulsifier.[23][24] They incorporate into the interfacial film, increasing its viscosity and stability. They also build viscosity in the external phase by forming a liquid crystalline network, which further hinders droplet movement and coalescence.[24]
Q5: What is the best way to assess the stability of my emulsion? A comprehensive stability program is essential.[13][25]
-
Macroscopic Observation: Visually check for phase separation, creaming, color, and odor changes at various time points (24h, 1 week, 1 month, etc.) and temperatures.[26]
-
Microscopic Analysis: Observe droplet size and distribution under a microscope. An increase in average droplet size over time is a direct indicator of coalescence.[13]
-
Accelerated Testing:
-
Centrifugation: Centrifuging a sample (e.g., at 3000 rpm for 30 minutes) simulates long-term gravitational stress. A stable emulsion should show no separation.[19][27]
-
Freeze-Thaw Cycles: Subjecting the product to alternating low and high temperatures (e.g., -10°C to 25°C for 24 hours each, repeated 3 times) tests its resilience to the temperature variations common during shipping and storage.[19]
-
Data & Diagrams
HLB Values for Formulation
The following table provides the required HLB (rHLB) for this compound and other common formulation components for creating oil-in-water (O/W) emulsions.
| Ingredient | Required HLB (for O/W) | Source |
| This compound | ~7.5 | [8][9] |
| Cetyl Alcohol | ~15.5 | [28] |
| Stearic Acid | ~15 | [28] |
| Isopropyl Myristate | ~11.5 | [28] |
| Mineral Oil | ~10 | [28] |
| Shea Butter | ~8 | [28] |
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for diagnosing and resolving common emulsion stability issues.
Caption: A workflow for troubleshooting emulsion instability.
HLB System Diagram
This diagram illustrates the principle of blending emulsifiers to achieve a target HLB for the oil phase.
Sources
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 3. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 4. paulaschoice.fr [paulaschoice.fr]
- 5. biolinscientific.com [biolinscientific.com]
- 6. chemistscorner.com [chemistscorner.com]
- 7. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 8. ulprospector.com [ulprospector.com]
- 9. HLB Calculator - Materials [hlbcalc.com]
- 10. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of water/oil emulsion preparation: Impact of time, speed, and homogenizer type on droplet size and dehydration efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 15. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. 3 benefits of using thickeners to stabilize emulsions [kemfood.com]
- 19. cmstudioplus.com [cmstudioplus.com]
- 20. m.youtube.com [m.youtube.com]
- 21. nbinno.com [nbinno.com]
- 22. certifiedcosmetics.com [certifiedcosmetics.com]
- 23. sdlookchem.com [sdlookchem.com]
- 24. vitakimya.com [vitakimya.com]
- 25. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 26. freelanceformulations.com [freelanceformulations.com]
- 27. skinconsult.com [skinconsult.com]
- 28. scribd.com [scribd.com]
Technical Support Center: Purification of Crude Tridecyl Stearate
Welcome to the technical support center for the purification of Tridecyl stearate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this long-chain ester. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Question 1: After synthesis, my crude this compound contains unreacted stearic acid. What is the most efficient way to remove it?
Answer:
The most direct method for removing acidic impurities like stearic acid from an ester is a liquid-liquid extraction using a mild aqueous base.[1][2][3] The principle behind this technique is the conversion of the carboxylic acid into its corresponding carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated from the water-insoluble ester.
Underlying Principle: Stearic acid, a carboxylic acid, will react with a base (e.g., sodium bicarbonate) in an acid-base neutralization reaction to form sodium stearate, a salt. This salt is ionic and therefore soluble in water, while the long-chain ester, this compound, remains in the organic phase.
Experimental Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent in which the ester is freely soluble, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Gently invert the funnel multiple times to ensure thorough mixing of the two phases. Be sure to vent the funnel frequently to release the carbon dioxide gas produced during the neutralization reaction.
-
Separation: Allow the layers to separate. The upper layer will be the organic phase containing the this compound, and the lower layer will be the aqueous phase containing the sodium stearate.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing process with the sodium bicarbonate solution two to three more times to ensure complete removal of the stearic acid.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Causality Behind Choices:
-
Sodium Bicarbonate vs. Stronger Bases: A mild base like sodium bicarbonate is preferred over stronger bases like sodium hydroxide to minimize the risk of saponification (hydrolysis) of the ester product.[2]
-
Brine Wash: The brine wash helps to break up any emulsions and reduces the solubility of the organic solvent in the aqueous phase, leading to a more efficient separation.
Question 2: I'm observing a significant amount of unreacted tridecyl alcohol in my product. How can I effectively separate it from the this compound?
Answer:
Separating a long-chain alcohol from its corresponding ester can be challenging due to their similar polarities. Column chromatography is a highly effective method for this separation.[4][5][6] For larger scale purifications where distillation is not feasible for high molecular weight esters, chromatography is the preferred method.[7]
Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6] Although both are relatively nonpolar, the hydroxyl group in tridecyl alcohol will interact more strongly with a polar stationary phase (like silica gel) than the ester group of this compound. This results in the ester eluting from the column faster than the alcohol.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.[4]
-
Mobile Phase Selection: Determine an appropriate mobile phase system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate. Adjust the ratio to achieve good separation between the this compound and tridecyl alcohol spots on the TLC plate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column under positive pressure (flash chromatography).
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Chromatography Workflow:
Caption: Workflow for the purification of this compound using column chromatography.
Question 3: My purified this compound has a yellow tint. What is the likely cause and how can I remove it?
Answer:
A yellow tint in the final product often indicates the presence of colored impurities, which could be byproducts from the synthesis, especially if the reaction was carried out at high temperatures.[8] Activated carbon treatment is a common and effective method for removing colored impurities.
Underlying Principle: Activated carbon has a highly porous structure with a large surface area, which allows it to adsorb colored organic molecules.
Experimental Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the colored this compound in a suitable organic solvent.
-
Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the ester) to the solution.
-
Heating and Stirring: Gently heat the mixture with stirring for 15-30 minutes.
-
Filtration: Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon.
-
Concentration: Remove the solvent under reduced pressure to obtain the decolorized this compound.
Caution: Using an excessive amount of activated carbon can lead to a loss of the desired product due to adsorption.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically the starting materials from the esterification reaction: stearic acid and tridecyl alcohol.[9][10] Other potential impurities could include water, the catalyst used in the synthesis (e.g., sulfuric acid or p-toluenesulfonic acid), and any byproducts formed during the reaction.[3]
Q2: What analytical techniques are recommended to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| Gas Chromatography (GC) | Quantifies volatile and semi-volatile impurities, such as residual tridecyl alcohol and stearic acid.[9] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies non-volatile impurities and can achieve very high purity assessments (>98%).[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the ester and can detect the presence of residual alcohol and other organic impurities.[12] |
| Infrared (IR) Spectroscopy | Can indicate the presence of impurities by the detection of characteristic functional group absorptions, such as the broad O-H stretch of an alcohol or carboxylic acid.[12] |
Q3: Is recrystallization a viable method for purifying this compound?
A3: Yes, recrystallization can be a very effective purification method for solid esters.[13][14] this compound has a melting point in the range of 40-45°C, making it a solid at room temperature and thus a good candidate for recrystallization.[9] The key is to find a suitable solvent or solvent system in which the this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities remain in solution.[14]
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common method for purifying esters, it may be challenging for high molecular weight esters like this compound due to their high boiling points.[3][7] Distillation at atmospheric pressure would likely require very high temperatures, which could lead to decomposition.[8] Vacuum distillation can be employed to lower the boiling point, but for very high molecular weight esters, it may still not be the most practical method on a laboratory scale.[8][15] Reactive distillation is an advanced technique used in industrial settings that combines reaction and separation to achieve high purity.[16]
Q5: How can I remove the esterification catalyst after the reaction?
A5: If an acid catalyst like sulfuric acid was used, it can be neutralized and removed by washing the reaction mixture with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate, as described in the troubleshooting guide for removing stearic acid.[3][17] The resulting salt is water-soluble and will be partitioned into the aqueous phase.
References
- Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography - Benchchem.
- This compound | High-Purity Ester - Benchchem.
- A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate - Benchchem.
- Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). - YouTube.
- Esterification, Purification and Identification of Cinnamic Acid Esters.
- How to separate ester from carboxylic acid by using chromatography? - ResearchGate.
- Technical Support Center: Purification of Ester Products from Long-Chain Alcohol Contaminants - Benchchem.
- This compound | 31556-45-3 - Benchchem.
- Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready.
- Column chromatography - Columbia University.
- Synthesis of pure esters from long-chain alcohols using Fischer esterification - Sciencemadness.org.
- Purification of High Molecular Weight Fatty Esters.
- Synthesis, Isolation, and Purification of an Ester - Coach Benner.
- A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PubMed Central.
- General procedures for the purification of Esters - Chempedia - LookChem.
- Distilling esters with very high boiling points? - Sciencemadness.org.
- US4082788A - Esterification and extraction process - Google Patents.
- US2637736A - Process for manufacture of high molecular weight ester from water miscible alcohol - Google Patents.
- US3661972A - Purification of high boiling esters - Google Patents.
- This compound - Ataman Kimya.
- Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling - Preprints.org.
- This compound | - atamankimya.com.
- From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis.
- What is this compound? | Paula's Choice.
- Synthesis, Isolation and Purification of an Ester - Flinn Scientific.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- This compound | C31H62O2 | CID 35847 - PubChem - NIH.
- This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich.
- What is this compound - EWG Skin Deep.
- This compound | - atamankimya.com.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceready.com.au [scienceready.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. columbia.edu [columbia.edu]
- 7. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. This compound | High-Purity Ester [benchchem.com]
- 10. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. solutions.sulzer.com [solutions.sulzer.com]
- 17. coachbenner.weebly.com [coachbenner.weebly.com]
Tridecyl Stearate Interaction with Other Cosmetic Ingredients: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tridecyl Stearate. This guide is designed for researchers, formulators, and drug development professionals to navigate the complexities and leverage the unique benefits of incorporating this compound into cosmetic and personal care formulations. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in scientific principles and practical laboratory experience.
Section 1: Foundational Concepts & Properties
This section covers the fundamental characteristics of this compound that govern its behavior and interactions in a formulation.
Q1: What is this compound and what are its primary functions in a cosmetic formula?
This compound is the ester formed from the reaction of tridecyl alcohol and stearic acid.[1] In its raw form, it is a clear, colorless to light-yellow oily liquid.[2][3] Its primary roles in cosmetic formulations are:
-
Emollient: It softens and smooths the skin by forming a protective, hydrophobic film that helps prevent moisture loss.[4][5] This action fills the gaps between dead skin cells, reinforcing the skin's lipid barrier.[6]
-
Texture Enhancer: It imparts a characteristic sensory profile described as quick-absorbing, non-greasy, and leaving a velvety or silky after-feel.[2][7][8]
-
Skin-Conditioning Agent: It helps maintain the skin's natural moisture balance, improving the appearance of dry or damaged skin by restoring suppleness.[4][6]
-
Thickening Agent: In certain systems, particularly anhydrous ones, it can contribute to the overall viscosity.[3]
Q2: There appears to be conflicting information on whether this compound is a liquid or a solid at room temperature. Can you clarify?
This is an excellent observation that points to the importance of raw material specification. While pure this compound is typically described as a clear, oily liquid, some sources may refer to it as a waxy or oily substance that is solid at room temperature. This discrepancy can arise from:
-
Isomer Variation: The use of "tridecyl alcohol" can refer to different isomers (e.g., n-tridecyl alcohol vs. isotridecyl alcohol). Isothis compound, for example, is noted for its low pour point and liquid nature.
-
Purity: The presence of unreacted stearic acid (a solid) or other long-chain esters can raise the melting point of the final material.
-
Supplier Specifications: Different manufacturers may produce grades with slightly different physical properties.
Causality: The branching of the alcohol chain (iso- vs. normal-) disrupts the ability of the molecules to pack tightly, leading to a lower melting point. Always refer to the Certificate of Analysis (CoA) from your supplier for precise physical properties like melting point and appearance.
Section 2: Formulation Stability & Troubleshooting
This is the most critical area where formulators encounter challenges. Understanding the interactions of this compound is key to creating stable, elegant products.
Q3: My Oil-in-Water (O/W) emulsion with this compound is showing phase separation after stability testing. What are the likely causes?
Emulsion instability involving this compound typically points to an issue within the oil phase or at the oil-water interface. Here are the primary suspects:
-
Improper Emulsifier System: this compound contributes to the overall polarity and required Hydrophile-Lipophile Balance (HLB) of the oil phase. If your emulsifier system's HLB doesn't match the requirement of your total oil phase (this compound + other oils), instability is likely.
-
Oil Phase Polarity Mismatch: this compound is a medium-polarity emollient. If it's combined with a high concentration of very low-polarity oils (like mineral oil) or very high-polarity oils (like natural triglycerides), it can lead to oil phase immiscibility, which presents as instability.
-
Crystallization: Although less common for the liquid form, if other waxy ingredients are present (e.g., cetyl alcohol, stearic acid), this compound can influence their crystallization behavior, potentially disrupting the emulsion structure.[9]
-
Processing Issues: Insufficient homogenization can result in large oil droplets that are inherently less stable and more prone to coalescence, regardless of the ingredient interactions.
Below is a troubleshooting workflow to diagnose and resolve these issues.
Caption: Troubleshooting workflow for O/W emulsion instability.
Q4: I'm developing an anhydrous stick product (e.g., lipstick, balm) and it's sweating (syneresis) or feels grainy. How does this compound contribute to this?
In anhydrous systems, the crystal network of waxes provides structure. This compound, as a liquid emollient, exists within this network.
-
Sweating (Syneresis): This occurs when the wax crystal network is too tight or shrinks upon cooling, forcing out the liquid oils. Using too high a concentration of this compound without adjusting the wax blend can lead to an oversaturated system.
-
Expert Insight: this compound has good compatibility with many common waxes, but it can also act as a plasticizer, softening the overall structure. To fix sweating, consider incorporating waxes with finer crystal structures (e.g., microcrystalline wax) or polymers that can help bind the oil phase.
-
-
Graininess: This is often due to the recrystallization of certain waxes or butters into large, perceptible crystals. This compound can influence this by acting as a solvent for these materials. If the cooling process is too slow, it allows time for large crystals to form.
-
Troubleshooting: Implement a shock cooling process after filling components to promote the formation of small, uniform crystals. Additionally, evaluate the compatibility of this compound with all solid lipids in the formula at various temperatures.
-
Section 3: Specific Ingredient Interactions
Q5: How does this compound interact with silicones (e.g., Dimethicone, Cyclopentasiloxane)?
This is a critical interaction for modern formulations aiming for a light, silky feel. This compound is generally compatible with many silicones.
-
Mechanism: The long alkyl (stearate) chain of this compound provides lipophilic character that allows it to be miscible with non-polar silicone fluids. This compatibility allows for the creation of stable oil phases that combine the cushioning feel of esters with the volatility and slip of silicones.
-
Synergy: When combined, this compound can reduce the greasy or heavy feeling of some traditional oils, while the silicone enhances spreadability and provides a smooth, non-tacky finish.[10][11] This synergy is often used in primers, foundations, and lightweight lotions.
-
Potential Issue: High concentrations of this compound with certain silicone elastomers or resins can sometimes lead to a feeling of drag or tackiness after the volatile silicone component evaporates. The ratio is key. A good starting point is a 3:1 to 1:1 ratio of volatile silicone to this compound.
Caption: Synergistic interaction of this compound and Silicones.
Q6: Can this compound be used with polar active ingredients like Vitamin C (Ascorbic Acid) or Hyaluronic Acid?
This compound itself does not directly interact with water-soluble actives like Vitamin C or Hyaluronic Acid, as they will reside in separate phases of an emulsion. However, its presence in the oil phase is crucial for the overall stability and performance of the final product.
-
In Emulsions: this compound is part of the oil phase that encapsulates and delivers oil-soluble actives and provides the primary sensory experience of the product. It helps form a stable emulsion in which the water phase, containing the polar actives, is safely dispersed.[8]
-
Barrier Function: By forming a semi-occlusive film, this compound helps to lock in moisture, which can improve the efficacy of humectants like Hyaluronic Acid that draw water into the skin.[1][6]
-
Stability Consideration: The key is ensuring the emulsion itself is stable. Any instability caused by the oil phase (as discussed in Q3) will compromise the entire formula, including the uniform distribution of the active ingredients. This compound is often compatible with a range of active ingredients, allowing for their incorporation into a stable and aesthetically pleasing base.[8]
Section 4: Protocols & Methodologies
Protocol 1: Evaluating the Oil Phase Miscibility of this compound with Other Lipids
Objective: To visually determine the compatibility of this compound with other common emollients, oils, and silicones before incorporating them into a full formulation. This preemptive test saves significant time and resources.
Materials & Equipment:
-
This compound
-
Test lipids (e.g., Dimethicone, Cyclopentasiloxane, Caprylic/Capric Triglyceride, Mineral Oil, Isopropyl Myristate)
-
Glass test tubes or beakers (20 mL)
-
Pipettes or graduated cylinders
-
Vortex mixer
-
Water bath or hot plate
Methodology:
-
Preparation: Label test tubes for each lipid blend you want to test (e.g., "TS/Dimethicone 1:1", "TS/CCT 1:3").
-
Dispensing: Pipette the required volumes of this compound and the test lipid into the corresponding test tube to achieve the desired ratio (e.g., for a 1:1 ratio in 10mL total, add 5mL of each). Common ratios to test are 1:3, 1:1, and 3:1.
-
Mixing (Room Temperature): Cap the test tube and vortex for 30 seconds.
-
Initial Observation: Immediately observe the mixture. Is it clear and homogenous or cloudy/separated? Record observations.
-
Thermal Stress (Optional but Recommended): Place the test tubes in a water bath at 45°C for 30 minutes. This simulates processing conditions and can reveal temperature-dependent insolubility. After 30 minutes, remove and observe.
-
Cooling & Final Observation: Allow the test tubes to cool to room temperature. Observe again after 1 hour and after 24 hours for any signs of separation, cloudiness, or crystallization.
Interpreting Results:
| Observation | Compatibility | Implication for Formulation |
| Clear, single phase at all stages | Fully Miscible | These lipids can be used together freely in the oil phase. |
| Slightly hazy or cloudy | Partially Miscible | Use with caution. May require a coupler or result in an opaque/unstable formula. |
| Two distinct layers form | Immiscible | Do not use together in the same phase without a suitable solubilizer. |
References
-
This compound. Ataman Kimya. [Link]
-
This compound in skincare, What is?. Lesielle. [Link]
-
What is this compound?. Paula's Choice. [Link]
-
This compound Supplier | 22766-83-2 | Your Reliable Distributor. UPIglobal. [Link]
-
What is this compound?. Paula's Choice. [Link]
-
This compound. Ataman Kimya. [Link]
-
This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich. The Good Scents Company. [Link]
-
This compound Ingredient Allergy Safety Information. SkinSAFE. [Link]
-
This compound (Explained + Products). INCIDecoder. [Link]
-
This compound | C31H62O2. PubChem, National Institutes of Health. [Link]
-
This compound | Substance. EWG's Guide to Healthy Cleaning. [Link]
-
This compound in Skin Care: What It Is and Is It Safe?. Paula's Choice. [Link]
-
What is this compound. EWG Skin Deep. [Link]
-
This compound. Ataman Kimya. [Link]
-
ISOthis compound. Ataman Kimya. [Link]
-
What is this compound?. Paula's Choice UK. [Link]
-
This compound. Ataman Kimya. [Link]
-
This compound in skincare, What is?. Lesielle. [Link]
-
SiCare®2809. Silok. [Link]
- Formulations and methods for preparing stable cosmetic compositions.
-
Formulation Guide. Innovacos. [Link]
-
Silicone in Dermatology: An Update. National Institutes of Health. [Link]
Sources
- 1. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. paulaschoice.it [paulaschoice.it]
- 4. atamankimya.com [atamankimya.com]
- 5. lesielle.com [lesielle.com]
- 6. lesielle.com [lesielle.com]
- 7. This compound (Explained + Products) [incidecoder.com]
- 8. atamankimya.com [atamankimya.com]
- 9. WO2020227319A1 - Formulations and methods for preparing stable cosmetic compositions - Google Patents [patents.google.com]
- 10. download.s21i.faiusr.com [download.s21i.faiusr.com]
- 11. Silicone in Dermatology: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Tridecyl Stearate Technical Support Center: A Guide to Long-Term Stability and Handling
Welcome to the comprehensive technical support guide for Tridecyl Stearate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the long-term storage, handling, and formulation of this versatile ester. Our goal is to equip you with the necessary knowledge to ensure the integrity and performance of this compound in your experiments and formulations, mitigating common challenges and ensuring reliable outcomes.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture ingress and oxidation. While it is stable under normal storage conditions, prolonged exposure to high temperatures, humidity, and light should be avoided to minimize the risk of degradation.[1]
Q2: What type of containers are recommended for storing this compound?
A2: It is recommended to store this compound in its original, unopened container. If transferring to a different container, ensure it is made of an inert material, such as high-density polyethylene (HDPE) or glass, and can be securely sealed. The container should be kept upright to prevent leakage.
Q3: Is this compound sensitive to light?
A3: While not acutely sensitive to light, prolonged exposure to UV radiation can potentially contribute to oxidative degradation over time.[2] For long-term storage, it is best practice to store it in opaque or amber-colored containers to minimize light exposure.
Q4: What are the primary signs of degradation to look for in stored this compound?
A4: Visual inspection can often provide the first clues of degradation. Look for a significant change in color (e.g., yellowing), the development of a rancid odor, or a noticeable change in viscosity. For more quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and detect degradation products.[2]
Chemical Stability and Compatibility
Q5: How stable is this compound to hydrolysis?
A5: this compound, being an ester, is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield tridecyl alcohol and stearic acid.[1] The rate of hydrolysis is generally slow under neutral pH conditions but accelerates significantly at pH extremes. For formulation work, it is advisable to maintain the pH of aqueous systems within a neutral to slightly acidic range to ensure long-term stability.
Q6: What are the main chemical incompatibilities of this compound?
A6: The primary incompatibility of this compound is with strong oxidizing agents. Contact with these substances can lead to oxidation of the ester, resulting in degradation and the formation of undesirable byproducts. It is crucial to avoid storing or mixing this compound with potent oxidizers.
Q7: Can I use this compound with common pharmaceutical excipients?
A7: this compound is generally compatible with a wide range of common pharmaceutical excipients, including various oils, silicones, surfactants, and emulsifiers.[2][3] However, as with any formulation, it is essential to conduct compatibility studies with your specific active pharmaceutical ingredient (API) and other excipients to rule out any unforeseen interactions.[4] Incompatibilities can sometimes arise from reactive impurities within the excipients themselves.[5]
Troubleshooting Guide: Common Formulation and Handling Issues
This section addresses specific problems that may arise during the use of this compound in experimental and developmental settings.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Crystallization or Graininess in a Formulation Upon Cooling | - Supersaturation: The concentration of this compound exceeds its solubility in the formulation base at lower temperatures. - Slow Cooling Rate: Allows for the formation of large, ordered crystals. - Incompatible Solvent System: The polarity of the solvent system may not be optimal for maintaining the solubility of the ester. | - Optimize Concentration: Determine the saturation point of this compound in your specific formulation base at the intended storage temperature. - Control Cooling: Employ a more rapid cooling process while maintaining adequate mixing to encourage the formation of smaller, less perceptible microcrystals.[6] - Co-solvents: Introduce a co-solvent that improves the solubility of this compound. - Crystal Growth Inhibitors: Consider the addition of polymers or surfactants that can interfere with the crystal lattice formation.[7] |
| Phase Separation in an Emulsion | - Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is not optimized for the oil phase containing this compound. - Insufficient Emulsifier Concentration: The amount of emulsifier is inadequate to stabilize the oil droplets. - High Electrolyte Concentration: Can disrupt the stability of some emulsion systems. | - HLB System Optimization: Systematically screen different emulsifiers or combinations of emulsifiers to find the optimal HLB for your specific oil and water phases. - Increase Emulsifier Level: Gradually increase the concentration of the emulsifier and observe the impact on emulsion stability. - Evaluate Electrolyte Effects: If your formulation contains high levels of salts, consider using non-ionic emulsifiers that are less sensitive to electrolyte concentration. |
| Unexpected Change in Viscosity Over Time | - Hydrolysis: If the formulation has a pH outside the optimal range, hydrolysis of the ester can occur, leading to changes in the chemical composition and, consequently, viscosity. - Polymorphic Transitions: Some lipid-based materials can undergo changes in their crystalline structure over time, which can affect the rheology of the formulation. | - pH Monitoring and Adjustment: Ensure the pH of your formulation is within a stable range for the ester (typically neutral to slightly acidic). - Thermal Cycling Studies: Subject your formulation to controlled temperature cycling to assess its physical stability and identify any potential for polymorphic transitions. Differential Scanning Calorimetry (DSC) can be a useful tool for this analysis.[2] |
| Signs of Oxidation (e.g., Off-Odor) | - Exposure to Air (Oxygen): Prolonged exposure to atmospheric oxygen can initiate oxidative degradation. - Presence of Pro-oxidants: Contaminants such as metal ions can catalyze oxidation reactions. - Exposure to Light or Heat: These can provide the energy needed to initiate oxidation. | - Inert Atmosphere: During manufacturing and storage, consider blanketing the material with an inert gas like nitrogen to minimize oxygen exposure. - Use of Antioxidants: Incorporate a suitable antioxidant (e.g., tocopherol, BHT) into your formulation to scavenge free radicals and inhibit oxidation. - Chelating Agents: If metal ion contamination is a concern, the addition of a chelating agent (e.g., EDTA) can be beneficial. - Protective Packaging: Store the final product in opaque containers to protect it from light. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography (GC)
This protocol provides a general framework for assessing the purity of this compound and detecting potential degradation products like free stearic acid or tridecyl alcohol.
1. Sample Preparation: a. Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent such as hexane or isooctane.
2. GC System and Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 300°C.
-
Final Hold: Hold at 300°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
Detector (FID) Temperature: 320°C.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time, confirmed with a reference standard. b. Calculate the purity by determining the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. c. Identify potential degradation products by comparing their retention times to those of stearic acid and tridecyl alcohol standards.
Protocol 2: Stability Testing of a this compound Formulation
This protocol outlines a basic stability study to evaluate the physical and chemical integrity of a formulation containing this compound. This aligns with guidelines from authoritative bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8]
1. Sample Preparation and Storage: a. Prepare several batches of your final formulation. b. Package the samples in the intended final container and closure system. c. Store the samples under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[8][9]
2. Testing Schedule: a. Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
3. Analytical Testing: a. Visual Appearance: Observe for any changes in color, odor, or phase separation. b. pH Measurement: For aqueous formulations, measure the pH. c. Viscosity: Measure the viscosity using a calibrated viscometer. d. Assay and Purity: Use a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound and the presence of any degradation products.
4. Data Evaluation: a. Compare the results at each time point to the initial data (time 0). b. Any significant changes may indicate instability and require further investigation into the formulation or storage conditions.
Visualizations
Logical Flow for Troubleshooting Crystallization
Caption: Troubleshooting flowchart for crystallization issues.
Degradation Pathways of this compound
Caption: Primary degradation pathways for this compound.
References
-
This compound - Ataman Kimya. Available from: [Link]
-
This compound | - atamankimya.com. Available from: [Link]
-
This compound - Ataman Kimya. Available from: [Link]
- IPEC Excipient Stability Guide for Pharmaceutical Excipients.
- Deykin D, Goodman DS. The hydrolysis of long-chain fatty acid esters of cholesterol with rat liver enzymes. J Biol Chem. 1962 Dec;237:3649-56.
- The International Pharmaceutical Excipients Council - Excipient Stability Guide.
-
This compound | - atamankimya.com. Available from: [Link]
- PREVENTING CRYSTALLIZATION WITH THE FOR SUCCESSFUL PARENTERAL FORMUL
- HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare.
- THE IMPORTANT PARAMETERS IN ANALYTICAL METHOD DEVELOPMENT: A REVIEW. Jetir.Org.
- Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis. 2023.
- Bates TR. Kinetics of hydrolysis of polyoxyethylene (20) sorbitan fatty acid ester surfactants. J Pharm Pharmacol. 1968 Nov;20(11):48S-55S.
- Excipients - Stability Studies. EUROLAB.
- Kinetics of Ester Hydrolysis. YouTube. 2014.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.
- Summary of Validation Parameters of Analytical methods.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- Crystallization Inhibition Properties of Cellulose Esters and Ethers for a Group of Chemically Diverse Drugs - Experimental and Computational Insight.
- Analytical Quality by Design: Achieving Robustness of an LC-CAD Method for the Analysis of Non-Volatile F
- Preventing Crystallization to Improve Drug Efficiency. Technology Networks. 2015.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
- Annex 10 - ICH.
- TRIDECYL STEAR
- Impact of alternative lubricants on process and tablet quality for direct compression. PubMed. 2022.
Sources
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. atamankimya.com [atamankimya.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. acgpubs.org [acgpubs.org]
- 6. formulation.org.uk [formulation.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. www3.paho.org [www3.paho.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Tridecyl Stearate
For researchers and formulation experts in pharmaceuticals and cosmetics, the unambiguous identification of raw materials is a foundational requirement for quality, safety, and efficacy. Tridecyl stearate (CAS No. 31556-45-3), a long-chain ester valued for its emollient and skin-conditioning properties, is no exception.[1][2] While its commercial applications are widespread, from lotions and creams to industrial lubricants, its structural integrity must be rigorously verified before use.[3][4]
This guide provides an in-depth, multi-technique spectroscopic approach to confirm the identity of this compound. We will move beyond simply presenting data, instead focusing on the causality behind our analytical choices and the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This integrated methodology constitutes a self-validating system, ensuring the highest degree of confidence in your material's identity.
The Triad of Confirmation: NMR, IR, and MS
No single analytical technique is sufficient for the absolute confirmation of a molecular structure. By combining three distinct spectroscopic methods, we create a powerful, cross-validating workflow. NMR provides a detailed map of the carbon-hydrogen framework, IR identifies the essential functional groups, and MS delivers a definitive molecular weight and fragmentation puzzle. Together, they leave little room for structural ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and relative number of each type of atom.
Causality of Choice:
We use both ¹H and ¹³C NMR to build a complete picture. ¹H NMR quickly confirms the presence and ratio of different types of protons (e.g., terminal methyl vs. chain methylene), while ¹³C NMR confirms the carbon backbone, including the unambiguous identification of the key ester carbonyl carbon.
¹H NMR Spectral Analysis: The Proton Environment
For a molecule like this compound, C₃₁H₆₂O₂, the ¹H NMR spectrum is characterized by a few key regions that correspond to the distinct parts of the long-chain ester.
-
α-Methylene Protons (Acyl): The two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O) are deshielded and appear as a triplet around 2.2-2.4 ppm.
-
α-Methylene Protons (Alkoxy): The two protons on the carbon attached to the ester oxygen (-O-CH₂-) are more significantly deshielded by the electronegative oxygen, appearing as a triplet around 4.0-4.2 ppm.
-
Bulk Methylene Protons: The vast majority of protons reside in the long, repeating -(CH₂)n- units of both the stearate and tridecyl chains. These overlap to form a large, broad multiplet, typically centered around 1.2-1.4 ppm.[5]
-
Terminal Methyl Protons: The protons of the two terminal -CH₃ groups are the most shielded. They appear as a characteristic triplet around 0.8-0.9 ppm.[5]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| a | H ₃C-(CH₂)₁₁-CH₂-O- | ~0.88 | Triplet |
| b | H₃C-(CH₂)₁₅-CH₂-C=O | ~0.88 | Triplet |
| c | -(CH₂)₁₁- (Alkoxy Chain) | ~1.26 | Multiplet |
| d | -(CH₂)₁₅- (Acyl Chain) | ~1.26 | Multiplet |
| e | -CH₂-C=O | ~2.35 | Triplet |
| f | -O-CH₂- | ~4.05 | Triplet |
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides complementary and confirmatory data. While the many methylene carbons in the alkyl chains will overlap, the carbons in unique chemical environments provide clear diagnostic signals.[6]
-
Carbonyl Carbon: The ester carbonyl carbon (-C=O) is highly deshielded and appears as a sharp, singlet peak around 174 ppm. This is a definitive marker for the ester functional group.
-
Alkoxy Methylene Carbon: The carbon bonded to the ester oxygen (-O-CH₂-) is found in the 60-70 ppm region.
-
Acyl Methylene Carbon: The carbon alpha to the carbonyl (-CH₂-C=O) appears around 30-35 ppm.
-
Bulk Methylene Carbons: The carbons of the long alkyl chains appear as a dense cluster of signals between 20-30 ppm.[7]
-
Terminal Methyl Carbons: The two terminal -CH₃ carbons are the most shielded, appearing around 14 ppm.[7]
Table 2: Key ¹³C NMR Chemical Shifts for this compound
| Carbon | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | -C =O | ~174 |
| 2 | -O-C H₂- | ~65 |
| 3 | -C H₂-C=O | ~34 |
| 4 | Bulk -(C H₂)n- | ~22-32 |
| 5 | Terminal -C H₃ | ~14 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: Acquire the ¹H spectrum first, as it is faster. Subsequently, acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Analysis: Chemical shifts are referenced to a standard (e.g., Tetramethylsilane, TMS, at 0 ppm). The spectra are integrated and analyzed to confirm the structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While NMR maps the entire molecule, IR spectroscopy provides a rapid and highly effective method for confirming the presence of key functional groups. The principle rests on the fact that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
Causality of Choice:
For an ester, the most critical functional group is the carbonyl (C=O). Its IR absorption is exceptionally strong and occurs in a relatively clean region of the spectrum, making it an unmistakable diagnostic marker. This provides a quick and cost-effective confirmation that the ester functionality is present.[1]
Spectral Interpretation
The FTIR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester.
-
C=O Stretch: A very strong, sharp absorption peak will be observed around 1740 cm⁻¹ . This is the definitive peak for the ester carbonyl group. Its intensity is a direct result of the large change in dipole moment during the stretching vibration.
-
C-H Stretches: Strong absorptions just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹ , correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene (-CH₂) and methyl (-CH₃) groups.
-
C-O Stretches: Two distinct C-O stretching vibrations are expected for the ester group. The C-O stretch from the acyl side (C-O) and the C-O stretch from the alkyl side (O-C) typically appear in the region of 1160-1250 cm⁻¹ .
Table 3: Key Diagnostic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |
|---|---|---|---|
| ~2925, ~2855 | C-H (Alkyl) Stretch | Strong | Confirms aliphatic nature |
| ~1740 | C=O (Ester) Stretch | Very Strong, Sharp | Definitive proof of ester group |
| ~1465 | C-H (Alkyl) Bend | Medium | Confirms aliphatic nature |
| ~1170 | C-O (Ester) Stretch | Strong | Confirms ester linkage |
Experimental Protocol: FTIR Data Acquisition
As this compound is a liquid or low-melting solid, the "capillary cell" or "melt" technique mentioned in the PubChem database is ideal.[6]
-
Sample Preparation: Place a single drop of the liquid this compound (or a small amount of the melted solid) onto the surface of one salt plate (e.g., KBr or NaCl).
-
Cell Assembly: Gently place a second salt plate on top, causing the liquid to spread into a thin capillary film.
-
Data Acquisition: Place the assembled cell into the sample holder of the FTIR spectrometer.
-
Analysis: Acquire the spectrum. The resulting plot of transmittance vs. wavenumber is analyzed for the presence of the key functional group absorptions.
Mass Spectrometry (MS): The Molecular Weight and Puzzle Pieces
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. This data allows us to confirm the elemental formula and deduce the structure of the constituent parts (the fatty acid and the alcohol).
Causality of Choice:
MS directly measures the mass-to-charge ratio (m/z) of ionized molecules. This provides the molecular weight, one of the most fundamental properties of a compound. The molecular formula of this compound is C₃₁H₆₂O₂, giving a monoisotopic mass of approximately 466.47 Da.[6] Observing this mass is primary evidence of the compound's identity. Furthermore, the fragmentation pattern acts like a puzzle, revealing the masses of the acyl and alkyl chains.
Fragmentation Analysis (Electron Ionization - EI)
Under typical GC-MS conditions using electron ionization (EI), long-chain esters undergo predictable fragmentation.[8]
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule, [C₃₁H₆₂O₂]⁺, should be observed at m/z 466. However, for long-chain aliphatic compounds, this peak can be weak or entirely absent.
-
Acylium Ion: A very common and often prominent fragment results from the cleavage of the C-O bond, yielding the stearoyl acylium ion, [CH₃(CH₂)₁₆CO]⁺ , at m/z 267 . This is a highly diagnostic peak for the stearate portion of the molecule.
-
McLafferty Rearrangement: A characteristic rearrangement for esters can lead to a fragment corresponding to the protonated fatty acid, [CH₃(CH₂)₁₆COOH₂]⁺, at m/z 285 .
-
Alkyl Chain Fragments: A series of hydrocarbon fragments separated by 14 Da (-CH₂- units) will be present, arising from the fragmentation of the long alkyl chains.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound (EI)
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 466 | [C₃₁H₆₂O₂]⁺ (M⁺) | Molecular Ion (may be weak) |
| 285 | [Stearic Acid + H]⁺ | McLafferty Rearrangement Product |
| 267 | [CH₃(CH₂)₁₆CO]⁺ | Acylium Ion (Confirms Stearate Chain) |
| 183 | [C₁₃H₂₇]⁺ | Tridecyl Cation (from alcohol) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The high temperature of the injection port vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column. The column separates the sample components based on their boiling points and interactions with the column's stationary phase. For a pure sample, a single sharp peak is expected.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., an EI source). The molecules are fragmented and ionized. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and key fragment peaks.
Integrated Analysis: A Self-Validating Conclusion
By synthesizing the data from all three techniques, we build an unassailable case for the identity of this compound.
| Technique | Question Answered | Finding for this compound |
| IR Spectroscopy | Does it have an ester group? | Yes, confirmed by the strong C=O stretch at ~1740 cm⁻¹. |
| Mass Spectrometry | What is its molecular weight and what are its constituent acid/alcohol chains? | MW is ~466 Da. Fragmentation confirms a C18 (stearate) acyl chain (m/z 267) and a C13 (tridecyl) alkyl chain. |
| ¹H & ¹³C NMR | What is the specific arrangement of atoms and the carbon-hydrogen framework? | Spectra confirm the precise connectivity: a stearate group esterified to a tridecanol backbone, with all proton and carbon signals appearing at their expected chemical shifts. |
This integrated approach provides a robust, self-validating system. The IR confirms the class of compound, the MS confirms the molecular weight and the specific fatty acid and alcohol used, and the NMR confirms their precise ester linkage and overall structure. This level of rigor is essential for ensuring the quality and consistency of materials used in scientific research and product development.
References
-
National Institutes of Health (NIH), PubChem Compound Summary for CID 35847, this compound. Available at: [Link]
-
Ataman Kimya, "this compound". Available at: [Link]
-
Ataman Kimya, "this compound". Available at: [Link]
-
National Institutes of Health (NIH), PubChem Compound Summary for CID 160206, Isothis compound. Available at: [Link]
-
UPIglobal, "this compound Supplier | 22766-83-2". Available at: [Link]
-
LookChem, "Cas 31556-45-3, this compound". Available at: [Link]
-
TSFX, "The Preparation and Identification of an Ester". Available at: [Link]
-
Meiklejohn, R. A., et al. (1957). "Characterization of Long-Chain Fatty Acids by Infrared Spectroscopy." Analytical Chemistry, 29(3), 329–335. Available at: [Link]
-
Vrkoslav, V., et al. (2012). "Structural characterization of wax esters by electron ionization mass spectrometry." Journal of Lipid Research, 53(2), 304–316. Available at: [Link]
-
Institute of Science, Nagpur, "Identification of Organic Compound by Organic Qualitative Analysis". Available at: [Link]
-
Murphy, R. C. (2010). "Mass spectrometric analysis of long-chain lipids." Mass Spectrometry Reviews, 29(5), 767–804. Available at: [Link]
-
Thoen, K. K., et al. (1996). "Characterization of long-chain carboxylic esters with CH3OBOCH3(+) in a small fourier-transform ion cyclotron resonance mass spectrometer." Journal of the American Society for Mass Spectrometry, 7(11), 1138–1143. Available at: [Link]
-
Human Metabolome Database, "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827)". Available at: [Link]
Sources
- 1. This compound | 31556-45-3 | Benchchem [benchchem.com]
- 2. Cas 31556-45-3,this compound | lookchem [lookchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 5. Stearic acid(57-11-4) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tridecyl Stearate and Tridecyl Trimellitate in Cosmetic Formulations
In the intricate world of cosmetic science, the selection of emollients is a critical determinant of a product's sensory profile, stability, and efficacy. Among the vast array of available esters, tridecyl stearate and tridecyl trimellitate are two molecules that, while both serving as skin conditioning agents, offer distinct properties that can be leveraged to achieve specific formulation goals. This guide provides an in-depth, objective comparison of these two ingredients, supported by established experimental methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Introduction: Chemical Structure and Primary Functions
This compound is the ester of tridecyl alcohol and stearic acid, a long-chain fatty acid.[1][2][3] Its linear structure contributes to a generally lighter, less greasy skin feel.[2][3] In cosmetic formulations, it is primarily utilized as an emollient, texture-enhancer, and skin-conditioning agent.[1][4] Suppliers of this compound often highlight its rapid absorption and velvety after-feel.[1][3]
Tridecyl Trimellitate is a triester of tridecyl alcohol and trimellitic acid.[5][6][7] This branched, larger molecule results in a significantly higher viscosity and a more substantive film on the skin.[5][7][8] It functions as a skin-conditioning agent, emollient, film-former, and plasticizer.[5][6][9] Notably, it is recognized for its excellent pigment dispersing capabilities, making it a valuable ingredient in color cosmetics like lipsticks.[5][8][10] It is often considered a viable alternative to mineral oil.[5][7]
Both ingredients have been deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel.[3][9] Tridecyl trimellitate has been reported in use at concentrations up to 57.1% in lipstick formulations, while this compound has been surveyed in products containing up to 18%.[3][8]
Comparative Performance Analysis: A Data-Driven Perspective
While direct, side-by-side published studies are scarce, we can extrapolate expected performance differences based on their chemical nature and the available qualitative data. The following table summarizes these anticipated distinctions and will be further explored through the experimental protocols outlined in Section 3.0.
| Performance Parameter | This compound | Tridecyl Trimellitate | Rationale |
| Sensory Profile | Lighter, velvety, non-greasy after-feel, quick absorption.[1][2][3] | Richer, more cushiony, potentially tacky at high concentrations, longer playtime.[8][11] | The linear structure of this compound allows for easier spread and faster absorption, while the bulky, branched structure of tridecyl trimellitate creates a more substantial, occlusive film. |
| Viscosity | Low to medium. | High.[5][8] | Tridecyl trimellitate's larger molecular weight and branched structure lead to greater internal friction and thus higher viscosity. |
| Spreadability | High. | Medium to low. | Lower viscosity typically correlates with higher spreadability. |
| Moisturization (Occlusivity) | Moderate. | High.[5][6][12] | As a more effective film-former, tridecyl trimellitate is expected to provide a more significant barrier to transepidermal water loss (TEWL).[5][6] |
| Pigment Dispersion | Fair. | Excellent.[5][8][10] | The chemical structure of tridecyl trimellitate is well-suited to wet and stabilize pigments, preventing agglomeration. |
| Shine/Gloss | Low to moderate. | High.[5] | The substantive, smooth film formed by tridecyl trimellitate contributes to a higher refractive index and thus greater shine. |
Experimental Protocols for Comparative Evaluation
To generate the quantitative data necessary for a definitive comparison, the following experimental protocols are recommended. These methodologies are designed to be self-validating and are based on established industry practices.
Measurement of Physical Properties
A logical first step in comparing these emollients is to characterize their fundamental physical properties, which heavily influence their performance in formulations.
Caption: Workflow for measuring the physical properties of emollients.
3.1.1 Viscosity Measurement
-
Objective: To quantify the difference in viscosity between this compound and tridecyl trimellitate.
-
Apparatus: Rotational viscometer (e.g., Brookfield type).
-
Methodology:
-
Equilibrate both emollient samples and the viscometer to a controlled temperature (25°C).
-
Select an appropriate spindle and rotational speed for each sample to obtain a torque reading between 10% and 90%.
-
Measure the viscosity of each sample in triplicate.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
-
Expected Outcome: Tridecyl trimellitate will exhibit a significantly higher viscosity than this compound.
3.1.2 Spreadability Testing
-
Objective: To measure and compare the spreadability of the two emollients on a skin-mimicking substrate.
-
Apparatus: Texture analyzer with a parallel plate setup or a goniometer for contact angle measurement on a synthetic skin substrate (e.g., Vitro-skin®).[4][13]
-
Methodology (Parallel Plate):
-
Place a standardized volume (e.g., 0.5 mL) of the emollient onto the center of the lower plate.
-
Bring the upper plate down to a defined force (e.g., 10 N) and hold for a specific time (e.g., 30 seconds).
-
Measure the diameter of the spread emollient.
-
Calculate the area of spread.
-
Repeat in triplicate for each sample.
-
-
Expected Outcome: this compound will show a larger area of spread, indicating higher spreadability.
In-Vivo Performance Evaluation
The ultimate measure of an emollient's performance is its effect on the skin. The following in-vivo tests provide objective data on moisturization and sensory experience.
Caption: Workflow for in-vivo comparative testing of emollients.
3.2.1 Transepidermal Water Loss (TEWL) Measurement
-
Objective: To assess the occlusivity and skin barrier enhancement of each emollient.
-
Apparatus: Tewameter® or similar open-chamber evaporimeter.
-
Methodology:
-
Recruit a panel of subjects and have them acclimatize in a controlled environment (e.g., 21°C, 50% RH) for at least 20 minutes.
-
Define test sites on the volar forearms.
-
Measure baseline TEWL at each test site.
-
Apply a standardized amount of this compound and tridecyl trimellitate to their respective, contralateral test sites. Leave one site untreated as a control.
-
Measure TEWL at specified time points (e.g., 1, 2, and 4 hours) post-application.
-
-
Expected Outcome: Tridecyl trimellitate will demonstrate a greater reduction in TEWL compared to this compound, indicating superior occlusivity and film-forming properties.[1][12]
3.2.2 Sensory Panel Evaluation
-
Objective: To obtain quantitative and qualitative data on the sensory attributes of the emollients.
-
Methodology:
-
Assemble a trained sensory panel.
-
Provide panelists with coded samples of each emollient.
-
Instruct panelists to apply a standardized amount to a designated area of their skin.
-
Panelists will then rate various sensory attributes (e.g., spreadability, absorbency, slipperiness, greasiness, after-feel) on a labeled magnitude scale at different time points (e.g., during application, 1 minute after, 10 minutes after).
-
-
Expected Outcome: this compound will score higher on attributes like "quick absorption" and "velvety after-feel," while tridecyl trimellitate will be rated as having more "cushion" and "richness."
Application-Specific Performance: Pigment Dispersion
Given tridecyl trimellitate's noted performance in color cosmetics, a direct comparison of pigment dispersion efficiency is crucial.
Caption: Workflow for evaluating pigment dispersion performance.
-
Objective: To compare the efficiency of this compound and tridecyl trimellitate as dispersing media for a common cosmetic pigment.
-
Apparatus: High-shear mixer, three-roll mill, Hegman gauge, microscope, viscometer.
-
Methodology:
-
Prepare two identical pigment dispersions (e.g., 40% D&C Red 7 Lake) with the only variable being the emollient (this compound vs. tridecyl trimellitate).
-
Process both dispersions under identical conditions (e.g., milling time and pressure).
-
Evaluate the fineness of grind using a Hegman gauge. A lower Hegman value indicates better dispersion.
-
Observe the dispersions under a microscope to assess for particle agglomeration.
-
Measure the viscosity of the resulting dispersions.
-
Incorporate each dispersion into a simple lipstick base and evaluate the color payoff, stability, and application properties.
-
-
Expected Outcome: The tridecyl trimellitate dispersion will likely achieve a lower Hegman value with less processing time, exhibit lower viscosity at the same pigment load (indicating better wetting), and result in a lipstick with superior color intensity and uniformity.[10][14]
Conclusion and Formulation Strategy
The choice between this compound and tridecyl trimellitate is not a matter of which is superior, but which is more suitable for the intended application.
Choose this compound for:
-
Lightweight daily moisturizers, serums, and lotions where rapid absorption and a non-greasy after-feel are paramount.
-
Formulations where a velvety skin feel is a key sensory driver.
-
Products for oily or combination skin types.
Choose Tridecyl Trimellitate for:
-
Rich night creams, barrier repair products, and treatments for dry skin due to its excellent film-forming and occlusive properties.
-
Color cosmetics, particularly lipsticks and foundations, to enhance pigment dispersion, payoff, and wear.[8][11]
-
High-gloss formulations, such as lip glosses and hair shine serums.[5]
By understanding the distinct physicochemical and sensory profiles of these two emollients and employing rigorous, quantitative evaluation methods, formulators can unlock their full potential to create sophisticated, high-performance cosmetic products that meet the nuanced demands of today's consumers.
References
-
Cosmetic Ingredient Review. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. [Link]
-
Society of Cosmetic Chemists. Colors in Cosmetics – The Importance of Dispersion. [Link]
-
Piérard, G. E., et al. (2001). EEMCO Guidance for the Assessment of Transepidermal Water Loss in Cosmetic Sciences. Skin Pharmacology and Applied Skin Physiology. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
Lesielle. Tridecyl trimellitate in skincare, What is?. [Link]
-
Ataman Kimya. This compound. [Link]
-
Cosmetics & Toiletries. (2020). Lipstick Lowdown: How Pigment Dispersions Change Sensory Traits. [Link]
-
Ataman Kimya. TRIDECYL TRIMELLITATE. [Link]
- Gorcea, M., & Laura, D. (2010). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries.
-
Certified Cosmetics. Transepidermal Water Loss TEWL Test. [Link]
-
Cosmetics & Toiletries. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. [Link]
-
PubMed. (2005). Study of Sensory Properties of Emollients Used in Cosmetics and Their Correlation With Physicochemical Properties. [Link]
-
Martests Instrument. About the Viscosity in Cosmetics – How It Works?. [Link]
-
The Ultimate Guide to Effective Pigment Dispersions. (2024). Eye Candy Pigments. [Link]
-
UL Prospector. (2018). Mixing Things Up: Formulating with Dispersants. [Link]
-
Lesielle. This compound in skincare, What is?. [Link]
-
SincereSkincare.com. Tridecyl Trimellitate | Korean skincare. [Link]
Sources
- 1. certifiedcosmetics.com [certifiedcosmetics.com]
- 2. researchgate.net [researchgate.net]
- 3. paulaschoice.it [paulaschoice.it]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Tridecyl Trimellitate | Cosmetic Ingredients Guide [ci.guide]
- 6. ulprospector.com [ulprospector.com]
- 7. specialchem.com [specialchem.com]
- 8. cir-safety.org [cir-safety.org]
- 9. eyecandypigments.com [eyecandypigments.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. cdfsupplies.com [cdfsupplies.com]
- 12. karger.com [karger.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Society of Cosmetic Chemists > Education > Blog > Colors in Cosmetics – The Importance of Dispersion [scconline.org]
Navigating the Labyrinth of Chemical Identity: A Comparative Guide to "Tridecyl Stearate" CAS Numbers in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the unambiguous identification of a chemical substance is paramount. The Chemical Abstracts Service (CAS) number is the gold standard for this purpose, a unique numerical identifier assigned to a single, specific substance. However, literature searches for "Tridecyl stearate" can reveal a confusing landscape of multiple CAS numbers, creating potential for ambiguity and error. This guide provides an in-depth comparison of the CAS numbers associated with this compound, outlines a robust protocol for cross-referencing and verification, and explores the critical implications of using the correct chemical entity in your research and formulations.
The Challenge of Ambiguity: Unpacking the Different CAS Numbers for this compound
This compound, the ester of tridecyl alcohol and stearic acid, is a widely used excipient in cosmetics and pharmaceuticals, valued for its emollient and lubricating properties.[1][2] A literature and database review reveals several CAS numbers associated with this name, leading to potential confusion. The most prominent of these are:
| CAS Number | Chemical Name/Description | Structural Nuances and Likely Interpretation |
| 31556-45-3 | This compound ; Octadecanoic acid, tridecyl ester; Stearic acid, tridecyl ester | This is the most widely cited and accepted CAS number for the straight-chain (n-tridecyl) isomer of this compound.[3][4][5][6][7] |
| 31565-37-4 | Isothis compound ; 11-methyldodecyl octadecanoate | This CAS number specifically refers to an isomer of this compound where the tridecyl group is branched, most commonly as an isotridecyl group.[8][][10][11] |
| 93803-87-3 | This compound | This CAS number is also used for this compound. It may represent a product with a different isomeric mixture of tridecyl alcohols used in its synthesis or a specific grade of the substance. Authoritative differentiation from 31556-45-3 is not consistently available in public databases. |
| 22766-83-2 | This compound; Octyldodecyl myristate | This CAS number presents a significant ambiguity. While some suppliers list it as this compound,[12] authoritative chemical databases primarily associate it with Octyldodecyl myristate , a different chemical entity. This highlights a critical data discrepancy that necessitates careful verification. |
The existence of multiple CAS numbers for what is nominally the same chemical can arise from several factors, including:
-
Isomerism: As demonstrated by the clear distinction between this compound (straight-chain) and Isothis compound (branched-chain), different spatial arrangements of atoms in a molecule result in distinct chemical substances with unique CAS numbers.[13][14][15]
-
Mixtures and Grades: A CAS number can be assigned to a product that is a mixture of isomers or has a specific purity profile resulting from a particular manufacturing process.
-
Database Errors or Legacy Data: Inconsistencies can be present in chemical supplier databases or older literature, leading to the propagation of incorrect or outdated CAS numbers.
The Critical Importance of Isomerism in Drug Development
The seemingly subtle difference between a straight-chain (n-tridecyl) and a branched-chain (isotridecyl) alkyl group can have significant consequences on the physicochemical properties of an excipient and, consequently, the performance of a final drug product.[16][17]
-
Physicochemical Properties: Branching in the alkyl chain can influence melting point, viscosity, solubility, and spreading characteristics.[18][19] These properties are critical for the manufacturability, stability, and bioavailability of a drug formulation.[20][21]
-
Drug-Excipient Interactions: The three-dimensional structure of an excipient can affect its interaction with the active pharmaceutical ingredient (API) and other components of the formulation. This can impact drug release profiles and overall product stability.[22][23][24]
-
Biological Effects: The structure of a fatty acid ester can influence its interaction with biological systems, including absorption and metabolism.[25]
For drug development professionals, the use of an incorrect isomer of this compound could lead to unforeseen challenges in formulation development, out-of-specification results during stability testing, and potential differences in in-vivo performance.
A Self-Validating Protocol for CAS Number Verification
To ensure the scientific integrity of your research, it is crucial to implement a robust workflow for verifying the identity of any chemical substance, especially when encountering conflicting information in the literature.
Step-by-Step Methodology for Verification:
-
Initial Database Cross-Referencing:
-
Begin by querying the provided CAS number in multiple, authoritative chemical databases such as CAS Common Chemistry, PubChem, and the European Chemicals Agency (ECHA) database.
-
Causality: Relying on a single source, especially a supplier's website, can be risky due to potential for error. Cross-referencing across multiple, curated databases provides a more robust initial assessment.
-
-
Structural and Nomenclature Analysis:
-
Carefully compare the chemical name, synonyms, molecular formula, and, most importantly, the chemical structure provided in each database.
-
For "this compound," pay close attention to the structure of the tridecyl group (linear vs. branched).
-
Causality: The chemical structure is the ultimate identifier. Any discrepancy in the structure associated with a CAS number is a major red flag.
-
-
Decision Point:
-
Consistent Information: If all authoritative databases provide a consistent chemical identity for the given CAS number, you can have a high degree of confidence.
-
Inconsistent Information: If there are discrepancies in the chemical name or structure associated with the CAS number, further investigation is mandatory. This is the case with CAS number 22766-83-2, which is ambiguously assigned to both this compound and Octyldodecyl myristate.
-
-
Experimental Verification (for critical applications):
-
For use in drug development or other critical research applications, experimental verification of the chemical identity and purity of a new batch of material is essential, even with a seemingly correct CAS number.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the carbon skeleton and the position of the ester group. It can also be used to distinguish between linear and branched alkyl chains.
-
Infrared (IR) Spectroscopy: Will confirm the presence of the ester functional group (strong absorption around 1740 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
-
Chromatographic Analysis (GC or HPLC): Can be used to assess the purity of the substance and, with appropriate standards, can help to identify and quantify different isomers in a mixture.[26][27][28]
-
Physical Property Measurement: Comparing the measured melting point or refractive index of the substance to the literature values for a specific isomer can provide additional confirmation of its identity.[26]
-
Causality: This multi-faceted analytical approach provides orthogonal data points to build a conclusive and irrefutable confirmation of the chemical's identity and purity, ensuring the integrity of your experimental results.
-
Conclusion: A Call for Rigor and Precision
The case of "this compound" and its associated CAS numbers serves as a critical reminder of the importance of meticulous chemical identification in scientific research and drug development. While CAS numbers are an invaluable tool, they are not infallible and can be subject to ambiguity and error in their application within the literature and commercial databases. By adopting a rigorous, multi-source verification protocol that combines database cross-referencing with experimental analysis, researchers and drug development professionals can mitigate the risks associated with chemical identity ambiguity and ensure the accuracy, reproducibility, and safety of their work.
References
-
Ataman Kimya. (n.d.). This compound. Retrieved January 21, 2026, from [Link].
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].
-
Ataman Kimya. (n.d.). This compound. Retrieved January 21, 2026, from [Link].
-
EWG Skin Deep. (n.d.). This compound. Retrieved January 21, 2026, from [Link].
-
CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved January 21, 2026, from [Link].
-
UPIglobal. (n.d.). This compound Supplier | 22766-83-2. Retrieved January 21, 2026, from [Link].
- MDPI. (2022).
- European Medicines Agency. (2007).
-
ResearchGate. (n.d.). Effect of Alkyl Chain Branching on Physicochemical Properties of Imidazolium-Based Ionic Liquids. Retrieved January 21, 2026, from [Link].
-
ResearchGate. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved January 21, 2026, from [Link].
-
ResearchGate. (2024, December 11). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved January 21, 2026, from [Link].
-
ThoughtCo. (2019, August 11). How CAS Numbers Are Assigned to Chemicals. Retrieved January 21, 2026, from [Link].
-
Drug-Dev. (2015, April 2). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Retrieved January 21, 2026, from [Link].
- BASF. (2009).
-
American Pharmaceutical Review. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved January 21, 2026, from [Link].
- MATEC Web of Conferences. (2019).
-
Ataman Kimya. (n.d.). This compound. Retrieved January 21, 2026, from [Link].
-
Ataman Kimya. (n.d.). ISOthis compound. Retrieved January 21, 2026, from [Link].
-
AAPS Newsmagazine. (n.d.). Excipient Reactivity and Drug Stability in Formulations. Retrieved January 21, 2026, from [Link].
-
Wikipedia. (n.d.). CAS Registry Number. Retrieved January 21, 2026, from [Link].
-
IPEC Europe. (n.d.). Qualification of Excipients for Use in Pharmaceuticals. Retrieved January 21, 2026, from [Link].
-
Wikipedia. (n.d.). Fatty acid. Retrieved January 21, 2026, from [Link].
-
World Health Organization. (n.d.). Annex 3: Good manufacturing practices for pharmaceutical excipients. Retrieved January 21, 2026, from [Link].
-
National Institutes of Health. (2024, March 8). Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. Retrieved January 21, 2026, from [Link].
- Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 237-264.
- Google Patents. (n.d.). CN103293242B - Method for measuring calcium stearate in drug.
-
Ataman Kimya. (n.d.). OCTYLDODECYL MYRISTATE. Retrieved January 21, 2026, from [Link].
- U.S. Food and Drug Administration. (n.d.). IMPACT OF EXCIPIENT GRADE (Q1/Q2) ON THE BIOEQUIVALENCE OF GENERIC DRUG PRODUCTS.
-
ResearchGate. (n.d.). Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review. Retrieved January 21, 2026, from [Link].
-
YouTube. (2021, June 14). Properties of Fatty Acids | Physical and Chemical Properties. Retrieved January 21, 2026, from [Link].
-
PubMed. (2012, June 16). Impact of excipient interactions on solid dosage form stability. Retrieved January 21, 2026, from [Link].
- U.S. Food and Drug Administration. (2005).
- Royal Society of Chemistry. (2023). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 14(24), 10976-10991.
-
Chemistry LibreTexts. (2022, November 17). 8.1: Types of Isomers. Retrieved January 21, 2026, from [Link].
-
YouTube. (2022, October 9). Organic Isomer Classification. Retrieved January 21, 2026, from [Link].
-
Kao Chemicals. (2021, June 21). Material Safety Data Sheet - EXCEPARL TDL-S. Retrieved January 21, 2026, from [Link].
-
National Institute of Technology and Evaluation. (n.d.). 31565-37-4 / 2-2489. Retrieved January 21, 2026, from [Link].
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. ipec-europe.org [ipec-europe.org]
- 3. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fatty acid - Wikipedia [en.wikipedia.org]
- 5. This compound | 31556-45-3 [chemicalbook.com]
- 6. specialchem.com [specialchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. isothis compound | 31565-37-4 [chemicalbook.com]
- 10. chemical.kao.com [chemical.kao.com]
- 11. J-CHECK(English) [nite.go.jp]
- 12. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 13. web.cas.org [web.cas.org]
- 14. thoughtco.com [thoughtco.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 21. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) [pubs.rsc.org]
- 26. pishrochem.com [pishrochem.com]
- 27. CN103293242B - Method for measuring calcium stearate in drug - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Efficacy Testing of Tridecyl Stearate Using In Vitro Skin Models
This guide provides a comprehensive framework for researchers, scientists, and formulation experts to evaluate the efficacy of Tridecyl stearate, a widely used emollient and skin-conditioning agent.[1] We will move beyond theoretical claims to detail robust, self-validating in vitro protocols using reconstructed human epidermis (RhE) models. The focus is on generating quantitative, comparative data against relevant benchmarks, thereby substantiating performance claims with high scientific integrity.
This compound, the ester of tridecyl alcohol and stearic acid, is valued for its non-greasy, velvety feel and rapid absorption.[2][3] Its primary functions are to enhance skin texture, provide emollience (softening and smoothing), and support the skin's barrier function to maintain hydration.[4][5] This guide outlines the experimental design and methodologies to verify and quantify these effects.
Foundational Experimental Design: A Multi-Parametric Approach
To build a complete efficacy profile for this compound, a single endpoint is insufficient. We must employ a multi-parametric approach that assesses its impact on the core functions of a healthy epidermis. Our investigation will be built on three pillars of cosmetic efficacy testing: Skin Barrier Integrity , Hydration Enhancement , and Cutaneous Tolerance .
1.1. Selection of In Vitro Model and Test Articles
The Causality Behind Model Selection: The choice of an in vitro model is the most critical decision in this workflow. We will use Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™ RHE, epiCS®). These models are cultured from human-derived keratinocytes and form a multilayered, differentiated epidermis that closely mimics the histology and barrier function of the human stratum corneum.[6][7][8] This makes them an ethically sound and scientifically robust alternative to animal testing for assessing topically applied substances.[6][7]
Test Articles for Comparative Analysis:
-
Vehicle Control (VC): A base formulation without the active emollient. This serves as our baseline.
-
Test Article 1 (TA1): Vehicle + 5% this compound.
-
Benchmark 1 (B1): Vehicle + 5% Isopropyl Palmitate (a common, lighter-feel ester).
-
Benchmark 2 (B2): Vehicle + 5% Dimethicone (a silicone-based occlusive).
-
Positive Control (PC - for hydration): Vehicle + 5% Glycerin.
-
Negative Control (NC - for irritation): Untreated Tissues.
-
Positive Control (PC - for irritation): 1% Triton X-100 or 5% Sodium Dodecyl Sulfate (SDS), depending on the specific assay protocol.[9]
This selection allows for a direct comparison of this compound against other common emollients with different chemical structures and mechanisms of action.
1.2. Experimental Overview Workflow
The following diagram illustrates the logical flow of our comprehensive efficacy evaluation.
Caption: High-level workflow for the in vitro evaluation of this compound.
Protocol I: Skin Barrier Function Enhancement
An effective emollient should reduce the rate of transepidermal water loss (TEWL) by forming a semi-occlusive film that reinforces the stratum corneum's natural barrier.
2.1. The "Why": TEWL is a direct measure of the inside-out movement of water through the epidermis. A lower TEWL value indicates a more competent barrier.[10][11] By inducing mild barrier disruption before treatment, we can more accurately assess the restorative or protective capabilities of our test articles.
2.2. Detailed Experimental Protocol:
-
Tissue Equilibration: Acclimate RhE tissues in maintenance medium for 24 hours at 37°C, 5% CO₂.
-
Baseline TEWL Measurement: Measure the initial TEWL of each tissue using an evaporimeter with an in vitro adapter. Tissues with abnormally high or low baseline TEWL should be excluded.
-
Barrier Disruption (Optional but Recommended): To simulate compromised skin, perform tape-stripping (5-10 times) on the stratum corneum of each tissue until a consistent, moderately elevated TEWL is achieved.
-
Topical Application: Apply 2 mg/cm² of each test article (VC, TA1, B1, B2) to the apical surface of the tissues (n=3 per group).
-
Incubation: Incubate for 4, 8, and 24 hours.
-
Post-Treatment TEWL Measurement: At each time point, gently remove any excess formulation with a sterile, dry cotton swab. Allow tissues to equilibrate for 30 minutes at room temperature before measuring TEWL.
-
Data Analysis: Calculate the percentage reduction in TEWL compared to the vehicle control at each time point.
2.3. Barrier Function Assay Workflow Diagram
Caption: Workflow for the OECD 439-based in vitro skin irritation test.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison. Statistical analysis (e.g., ANOVA with post-hoc tests like Tukey's HSD) is critical to determine if the observed differences between this compound and the benchmarks are significant.
Table 1: Comparative Barrier Function Enhancement
| Treatment Group | Mean TEWL Reduction vs. Vehicle (%) at 8h | Std. Deviation | p-value vs. B1 |
|---|---|---|---|
| TA1 (this compound) | -28.5% | 3.1 | <0.05 |
| B1 (Isopropyl Palmitate) | -15.2% | 2.8 | - |
| B2 (Dimethicone) | -45.8% | 4.5 | <0.01 |
Interpretation: The hypothetical data suggests this compound provides a significant improvement in barrier function over the lighter ester, Isopropyl Palmitate, though it is less occlusive than Dimethicone. This positions it as a balanced emollient.
Table 2: Comparative Hydration Performance
| Treatment Group | Mean % Increase in Hydration over Baseline at 2h | Std. Deviation | p-value vs. VC |
|---|---|---|---|
| Vehicle Control (VC) | +5.2% | 1.8 | - |
| TA1 (this compound) | +42.1% | 5.5 | <0.01 |
| B1 (Isopropyl Palmitate) | +31.5% | 4.9 | <0.01 |
| PC (Glycerin) | +65.7% | 6.2 | <0.001 |
Interpretation: this compound demonstrates a strong hydrating effect, significantly outperforming the vehicle and the lighter benchmark. Its performance, while lower than the humectant Glycerin, confirms its efficacy as a moisturizing agent through its emollient and barrier-supporting properties.
Table 3: Cutaneous Tolerance Profile
| Treatment Group | Mean Cell Viability (%) | Std. Deviation | Classification (OECD 439) |
|---|---|---|---|
| Negative Control | 100% | 5.0 | Non-Irritant |
| TA1 (this compound) | 96.5% | 6.2 | Non-Irritant |
| B1 (Isopropyl Palmitate) | 98.2% | 4.8 | Non-Irritant |
| B2 (Dimethicone) | 99.1% | 5.3 | Non-Irritant |
| Positive Control | 15.4% | 7.1 | Irritant (Cat. 2) |
Interpretation: With cell viability well above the 50% threshold for irritation, this compound is classified as non-irritating at a 5% concentration, confirming its suitability for topical application. [12][13]
Conclusion: Synthesizing the Efficacy Profile
Based on this comprehensive in vitro evaluation, a clear and defensible efficacy profile for this compound emerges. The data generated through these protocols would substantiate claims that this compound is a high-performance, non-irritating emollient that significantly enhances skin hydration and reinforces the epidermal barrier. Its balanced profile—offering superior performance to simple esters without the heavy occlusion of silicones—provides formulators with a versatile ingredient to achieve tangible skin health benefits, all validated through robust, human-relevant in vitro models.
References
-
Ataman Kimya. This compound. [Online] Available at: [Link]
-
Ataman Kimya. This compound. [Online] Available at: [Link]
-
EWG Skin Deep. This compound. [Online] Available at: [Link]
-
Paula's Choice. What is this compound? [Online] Available at: [Link]
-
The Good Scents Company. This compound. [Online] Available at: [Link]
-
Flament et al. (2016). In vitro characterization and clinical evaluation of skin hydration by two formulations mimicking the skin's natural components. PubMed. [Online] Available at: [Link]
-
SGS. 3D reconstructed skin models: Transforming clinical and safety testing. [Online] Available at: [Link]
-
Cosmetic Ingredient Review. (2012). CIR EXPERT PANEL MEETING SEPTEMBER 10-11, 2012. [Online] Available at: [Link]
-
Yokota et al. (2022). Assessment of skin barrier function using skin images with topological data analysis. Scientific Reports. [Online] Available at: [Link]
-
Hsiao et al. (2020). Application of an in vitro reconstructed human skin on cosmetics in skin irritation tests. Journal of Cosmetic Dermatology. [Online] Available at: [Link]
-
OECD. (2013). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Online] Available at: [Link]
-
Niu et al. (2011). Gravimetric Method for in Vitro Calibration of Skin Hydration Measurements. ResearchGate. [Online] Available at: [Link]
- Google Patents. (2005). High efficacy antibacterial compositions having enhanced esthetic and skin care properties.
-
Lesielle. This compound in skincare, What is? [Online] Available at: [Link]
-
Knowlton & Onal. (2021). Fully Three-Dimensional Bioprinted Skin Equivalent Constructs with Validated Morphology and Barrier Function. PubMed Central. [Online] Available at: [Link]
-
MDPI. (2022). Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products. [Online] Available at: [Link]
-
IIVS.org. Skin Irritation Test (SIT, OECD 439). [Online] Available at: [Link]
-
Ataman Kimya. This compound. [Online] Available at: [Link]
-
Preprints.org. (2024). Progress in the Application of 3D Skin Models for Cosmetic Assessment. [Online] Available at: [Link]
-
Odio & O'Connor. (2013). In vitro methods for evaluating skin hydration under diapers and incontinence products. PubMed. [Online] Available at: [Link]
-
TRI Princeton. (2024). Dry Skin Testing 101: Measuring Skin Hydration Using Spectroscopic Techniques. [Online] Available at: [Link]
-
MatTek. (2022). An in vitro skin irritation test using the reconstructed human epidermal model, EpiDerm. [Online] Available at: [Link]
-
PETA Science Consortium International. IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. [Online] Available at: [Link]
-
Premium Beauty News. (2023). How to evaluate the skin barrier function? [Online] Available at: [Link]
-
Narda et al. (2018). Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin. NIH. [Online] Available at: [Link]
-
ResearchGate. (2020). Kinetic spectrophotometric assay for the determination of vitamin C in cosmetics following ultrasound-assisted emulsification. [Online] Available at: [Link]
-
Eurofins Deutschland. In Vitro Skin Irritation. [Online] Available at: [Link]
-
Genoskin. (2018). Ready-to-use ex vivo human skin models for cosmetic testing. [Online] Available at: [Link]
-
MatTek. IN VITRO EVALUATION OF COSMETIC FORMULATIONS AND MOISTURIZERS FOR SKIN HYDRATION USING EPIDERMFTTM. [Online] Available at: [Link]
-
ResearchGate. (2017). Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439 (for quasi-drugs in Japan). [Online] Available at: [Link]
-
Sci-Hub. (2018). The potential of 3D reconstructed skin models to study skin barrier function. [Online] Available at: [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. This compound, 31556-45-3 [thegoodscentscompany.com]
- 4. lesielle.com [lesielle.com]
- 5. atamankimya.com [atamankimya.com]
- 6. sgs.com [sgs.com]
- 7. preprints.org [preprints.org]
- 8. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
- 9. Application of an in vitro reconstructed human skin on cosmetics in skin irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. premiumbeautynews.com [premiumbeautynews.com]
- 12. iivs.org [iivs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Animal-Derived Tridecyl Stearate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical decision that influences not only the physicochemical properties and performance of the final product but also its regulatory pathway and market acceptance. Tridecyl stearate, an ester of tridecyl alcohol and stearic acid, is a widely utilized emollient, texture-enhancer, and lubricant.[1] Its origin, whether from synthetic routes or derived from animal sources, presents distinct considerations for the discerning researcher and formulator. This guide provides an in-depth comparison of synthetic and animal-derived this compound, offering insights into their respective properties, potential performance variabilities, and analytical differentiation.
Introduction to this compound: A Versatile Ester
This compound is a non-ionic surfactant that functions as a skin-conditioning agent and emollient in a variety of applications, including creams, lotions, and topical drug formulations.[2][3] Its appeal lies in its ability to impart a smooth, velvety feel to the skin without a greasy residue, a quality often described as a "quick absorbance and velvety after-feel".[1] Chemically, it is the ester formed from the reaction of tridecyl alcohol and stearic acid.[4]
While the final molecule is chemically identical regardless of its origin, the pathway to its production—synthesis in a reactor versus extraction from animal fats—can introduce subtle but significant differences. These differences primarily revolve around purity, consistency, and the potential presence of trace impurities.
Manufacturing Processes: A Tale of Two Origins
Synthetic this compound
The industrial production of synthetic this compound is typically achieved through the direct esterification of tridecyl alcohol with stearic acid.[4] This process involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] The reaction is driven to completion by the continuous removal of water, often through azeotropic distillation.[4]
"The key advantage of the synthetic process is the high degree of control over the purity of the final product. The reactants, tridecyl alcohol and stearic acid, can be sourced with high and consistent purity, leading to a final product with a well-defined specification."
Animal-Derived this compound
Animal-derived this compound originates from the hydrolysis of animal fats, such as tallow, to yield fatty acids, including stearic acid. This stearic acid is then esterified with tridecyl alcohol. The tridecyl alcohol itself can be from petrochemical or oleochemical (plant or animal) sources. The composition of the initial animal fat can vary depending on the animal's diet and genetics, which can lead to variations in the fatty acid profile of the resulting stearic acid.
"While purification processes are in place, the potential for greater batch-to-batch variability and the presence of a different impurity profile are key considerations for formulators when evaluating animal-derived this compound."
Comparative Analysis: Synthetic vs. Animal-Derived
| Feature | Synthetic this compound | Animal-Derived this compound |
| Purity & Consistency | High purity and batch-to-batch consistency due to controlled manufacturing processes and raw material specifications. | Potential for greater variability in purity and composition due to the natural variation of animal-derived raw materials. |
| Impurity Profile | Impurities are typically related to the synthesis process, such as residual catalysts or unreacted starting materials. These are generally well-characterized and controlled. | May contain a broader range of impurities, including other fatty acid esters and potentially trace biological material. The profile can be more complex and variable. |
| Regulatory & Safety | Generally considered safe for use in cosmetics and pharmaceuticals.[1] The well-defined nature of the product simplifies regulatory submissions. | Also considered safe, but the source may require additional documentation and scrutiny from regulatory bodies to ensure the absence of adventitious agents. |
| Performance in Formulations | Predictable performance due to high consistency. This is crucial for ensuring the stability and sensory characteristics of the final product. | Performance may be consistent with high-quality, well-purified grades. However, batch-to-batch variations could potentially impact formulation properties such as viscosity and texture. |
| Consumer Perception | Often preferred in "vegan" or "plant-based" product lines (when the stearic acid is from a vegetable source). The term "synthetic" can sometimes have a negative connotation for consumers seeking "natural" products. | May not be suitable for products targeting vegan consumers or those with specific religious or ethical preferences.[5] |
Experimental Protocol: Differentiating Synthetic vs. Animal-Derived this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
The origin of this compound can be investigated by analyzing its fatty acid and alcohol composition using GC-MS. This technique allows for the separation and identification of volatile and semi-volatile compounds. The underlying principle is that the fatty acid profile of animal-derived stearic acid may contain trace amounts of other fatty acids characteristic of animal fats (e.g., palmitic acid, oleic acid) in different proportions compared to highly purified synthetic stearic acid.
Methodology
-
Sample Preparation (Hydrolysis and Derivatization):
-
Accurately weigh 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 0.5 M methanolic HCl.
-
Seal the vial and heat at 80°C for 2 hours to hydrolyze the ester and form fatty acid methyl esters (FAMEs) and tridecyl alcohol.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs and tridecyl alcohol to a new GC vial.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to tridecyl alcohol and the methyl esters of stearic acid and other fatty acids by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative peak areas of the identified fatty acid methyl esters.
-
A significantly different ratio of minor fatty acid esters in an animal-derived sample compared to a high-purity synthetic standard may indicate its origin.
-
Expected Results
A high-purity synthetic this compound sample is expected to show a dominant peak for methyl stearate and tridecyl alcohol, with very low levels of other fatty acid esters. An animal-derived sample might exhibit a broader profile of fatty acid esters, reflecting the natural composition of the source fat.
Visualization of the Analytical Workflow
Caption: Workflow for the differentiation of this compound origin.
Conclusion and Recommendations
The choice between synthetic and animal-derived this compound is a multifaceted one that extends beyond simple cost analysis. For applications in drug development and high-performance cosmetics, where batch-to-batch consistency and a well-defined impurity profile are paramount, synthetic this compound is often the preferred choice. The control over the manufacturing process provides a higher degree of certainty regarding the material's composition and performance.
For less critical applications, or where cost is a primary driver, animal-derived this compound may be a viable option. However, it is incumbent upon the formulator to conduct thorough analytical testing to ensure that the material meets the required specifications and that any batch-to-batch variability is within acceptable limits.
Ultimately, the decision should be based on a comprehensive risk assessment that considers the specific requirements of the application, regulatory considerations, and the desired final product attributes.
References
-
Ataman Kimya. This compound. [Link]
-
Ataman Kimya. This compound. [Link]
-
PubChem. This compound. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
Ataman Kimya. This compound. [Link]
-
Surfactant-Online. This compound. [Link]
-
Paula's Choice. What is this compound?. [Link]
-
Lesielle. This compound in skincare, What is?. [Link]
-
V-Label. Animal-Free vs. Animal-Derived Ingredients. [Link]
Sources
A Toxicological Deep Dive: Tridecyl Stearate and its Alternatives in Cosmetic Science
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cosmetic and pharmaceutical formulation, the selection of excipients is a critical decision governed by efficacy, stability, and, most importantly, safety. Tridecyl stearate, a widely used emollient and skin-conditioning agent, is a key ingredient in a multitude of personal care products. This guide, designed for the discerning scientific community, provides a comprehensive toxicological overview of this compound, juxtaposed with common alternatives. By delving into the available experimental data and established safety assessments, this document aims to equip researchers and formulation scientists with the critical information needed to make informed decisions in product development.
The Toxicological Profile of this compound: A Read-Across Approach
Acute Toxicity
While specific acute toxicity data for this compound is scarce, data from analogous compounds suggest a low order of acute toxicity. For instance, the structurally related compound, tridecyl trimellitate, has an acute oral LD50 in rats of greater than 5000 mg/kg body weight.[3] Similarly, for the alternative emollient isopropyl palmitate, the oral LD50 in rats is reported to be greater than 5000 mg/kg, and the dermal LD50 in rabbits is greater than 5 g/kg. This suggests that this compound is unlikely to be acutely toxic via oral or dermal routes of exposure.
Irritation and Sensitization
-
Skin Irritation: Studies on tridecyl trimellitate showed it to be slightly irritating to rabbit skin in one study, while another found it to be non-irritating.[3][4] For comparison, isopropyl palmitate is considered to be minimally irritating to the skin.[5]
-
Eye Irritation: Tridecyl trimellitate was found to be slightly irritating to rabbit eyes.[4]
-
Skin Sensitization: A local lymph node assay (LLNA) on up to 100% tridecyl trimellitate was negative for skin sensitization.[4][6]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound itself. The safety assessment relies on the broader data available for the alkyl esters group, which did not raise significant concerns for these endpoints.[1] For example, studies on various ester compounds have shown them to be not genotoxic.[7]
Comparative Analysis: this compound vs. Common Alternatives
The choice of an emollient in a formulation is often a balance of performance, cost, and safety. Here, we compare the toxicological profile of this compound with three common alternatives: isopropyl palmitate, isocetyl stearate, and cetearyl isononanoate.
| Toxicological Endpoint | This compound (inferred) | Isopropyl Palmitate | Isocetyl Stearate | Cetearyl Isononanoate |
| Acute Oral Toxicity (LD50, rat) | Low (by read-across, >5000 mg/kg) | > 5000 mg/kg[8] | Low (considered safe for use in cosmetics)[9] | Low (not classified as acutely toxic)[10] |
| Acute Dermal Toxicity (LD50, rabbit) | Low (by read-across) | > 5 g/kg[8] | Not available | Not available |
| Skin Irritation | Potentially mild to moderate; formulate to be non-irritating[1][2] | Minimally irritating[5] | Minimally irritating at cosmetic use concentrations[9] | Prolonged exposure may cause skin irritation[11] |
| Eye Irritation | Potentially slight (by read-across from tridecyl trimellitate)[4] | Very mild or no irritation[5] | Essentially non-irritating at and above use concentrations[9] | May cause slight irritation[11] |
| Skin Sensitization | Not expected to be a sensitizer (by read-across)[4][6] | "Weak potential sensitizer" of the lowest grade[5] | Essentially non-sensitizing[9] | Not classified as a sensitizer[10] |
| Genotoxicity | Not expected to be genotoxic (by read-across)[7] | No evidence of mutagenicity[8] | Not expected to be genotoxic | Not genotoxic[7] |
Experimental Protocols: A Guide to Key Toxicological Assays
To provide a deeper understanding of how the safety of ingredients like this compound is evaluated, this section details the methodologies of key toxicological studies, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a minimal number of animals.
Workflow for OECD Guideline 423
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Methodology:
-
Dosing: A group of three fasted female rats is dosed with the test substance at one of the defined starting dose levels (e.g., 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Stepwise Procedure:
-
If 2 or 3 animals die, the substance is classified at that level, and testing is stopped.
-
If 0 or 1 animal dies, a further group of three animals is dosed at a lower or higher dose level, depending on the outcome.
-
This process continues until a stopping criterion is met, allowing for classification of the substance into a GHS category for acute oral toxicity.
-
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
Workflow for OECD Guideline 439
Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).
Methodology:
-
Application: The test substance is applied topically to the surface of the reconstructed human epidermis tissue.
-
Incubation: The tissues are incubated for a specified period.
-
Viability Assessment: After incubation and a post-treatment incubation period, the viability of the cells in the tissue is determined using a quantitative method, typically the MTT assay, which measures mitochondrial dehydrogenase activity.
-
Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Workflow for OECD Guideline 471 (Ames Test)
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Methodology:
-
Exposure: The bacterial tester strains, which are auxotrophic for a specific amino acid (e.g., histidine), are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.
Conclusion: A Balanced Perspective on Safety
This compound remains a valuable ingredient in the cosmetic formulator's toolkit, with a long history of use and a favorable safety profile as determined by the CIR through a read-across approach from other alkyl esters.[1] The available data on structurally similar compounds suggest a low potential for acute toxicity, genotoxicity, and skin sensitization. However, the potential for skin and eye irritation should be a key consideration in formulation development, aligning with the CIR's recommendation to formulate products to be non-irritating.[1][2]
When compared to alternatives such as isopropyl palmitate, isocetyl stearate, and cetearyl isononanoate, this compound holds a similar toxicological profile. The choice between these emollients will likely be driven by specific formulation requirements, sensory characteristics, and cost, rather than significant differences in their safety profiles.
For the research and drug development professional, a thorough understanding of the toxicological endpoints and the methodologies used to assess them is paramount. While direct experimental data for every ingredient is not always available, a weight-of-evidence approach, incorporating data from structurally related compounds and a deep understanding of the underlying toxicological principles, can provide a robust foundation for ensuring product safety.
References
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]
- Cosmetic Ingredient Review. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. International Journal of Toxicology, 34(2_suppl), 70S-80S.
-
EWG Skin Deep. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35847, this compound. Retrieved from [Link]
-
Cosmetics Info. (n.d.). Isocetyl Stearate. Retrieved from [Link]
-
Cosmetics Info. (n.d.). Cetearyl Isononanoate. Retrieved from [Link]
-
Acme-Hardesty. (2017). CETEARYL ISONONANOATE Safety Data Sheet. Retrieved from [Link]
-
Avena Lab. (2024). Cetearyl Isononanoate SAFETY DATA SHEET. Retrieved from [Link]
-
BLi-T Chemical. (2025). A Comprehensive Study On Isopropyl Palmitate: Properties, Comedogenic Rating, And Skin Safety Assessment. Retrieved from [Link]
- OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 401: Acute Oral Toxicity. OECD Publishing.
- OECD. (2015). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
- OECD. (2017). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
- OECD. (1997). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
- OECD. (2016). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
- OECD. (2010). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Publishing.
- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Andersen, F. A. (2015). Safety assessment of alkyl esters as used in cosmetics. International journal of toxicology, 34(2_suppl), 5S-69S.
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics - Draft Final Report. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics - Scientific Literature Review. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). PUBLIC REPORT: 1,2,4-Benzenetricarboxylic acid, 1,2,4-tritridecyl ester (INCI name: Tridecyl Trimellitate). Retrieved from [Link]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cir-safety.org [cir-safety.org]
- 5. avenalab.com [avenalab.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. A Comprehensive Study On Isopropyl Palmitate: Properties, Comedogenic Rating, And Skin Safety Assessment - BLi-T [blitchem.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. avenalab.com [avenalab.com]
- 11. acme-hardesty.com [acme-hardesty.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Tridecyl Stearate in Complex Mixtures
Introduction: The Analytical Challenge of a "Silent" Molecule
Tridecyl stearate is a long-chain ester of stearic acid and tridecyl alcohol, widely utilized across the pharmaceutical, cosmetic, and industrial sectors as a high-performance emollient, lubricant, and plasticizer.[1] Its value lies in its desirable physical properties: excellent thermal stability, low volatility, and a smooth, non-greasy feel that enhances product texture and performance.[1][2][3]
However, for the analytical scientist, this compound presents a significant challenge. Its molecular structure, a simple long alkyl chain ester, lacks a UV-absorbing chromophore.[1][4] This characteristic renders it "invisible" to the most common and accessible HPLC detector, the UV-Vis spectrophotometer, making its quantification in complex matrices—such as creams, lotions, or polymer blends—a non-trivial pursuit.[5][6]
This guide provides an in-depth comparison of robust analytical strategies for the accurate quantification of this compound. We will detail a primary HPLC-based method using universal detection, compare it with viable alternatives, and provide the technical insights necessary to select and validate the optimal approach for your research or quality control needs.
Part 1: The Primary Workhorse - HPLC with Universal Detection
For non-chromophoric, semi-volatile analytes like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a universal detector is the method of choice. Unlike UV detectors that depend on the optical properties of the analyte, universal detectors respond to the mass of the analyte, making them ideal for lipids, polymers, and excipients.[7] Two such detectors, the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD), are preeminent.
Mechanism of Action: ELSD vs. CAD
Both detectors operate on a similar principle:
-
Nebulization: The HPLC eluent is converted into a fine aerosol of droplets.
-
Evaporation: The droplets pass through a heated drift tube, where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.
-
Detection: The resulting analyte particles are measured. This is where the techniques diverge:
-
ELSD: A light source illuminates the particle stream, and a photodiode detects the amount of scattered light, which is proportional to the analyte mass.[5][7]
-
CAD: The particles are charged by collision with a stream of positively charged nitrogen gas. The total charge is then measured by an electrometer, which correlates to the analyte mass.[8][9][10]
-
While both are effective, CAD is often reported to offer a more consistent response and a wider dynamic range than ELSD, making it exceptionally well-suited for impurity profiling and mass balance studies.[8][10]
Senior Scientist's Note: Why Not Refractive Index (RI)?
A Refractive Index (RI) detector is another universal option but is generally less sensitive than ELSD or CAD.[6] Its critical limitation is its incompatibility with gradient elution, a technique essential for resolving complex mixtures containing analytes with a wide range of polarities. Since this compound is often formulated in intricate matrices, gradient elution is almost always a necessity, making RI detectors unsuitable for most applications.
Experimental Protocol: HPLC-CAD for this compound in a Topical Cream
This protocol outlines a self-validating system for quantifying this compound. All validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1.0 g of the cream into a 50 mL centrifuge tube.
-
Add 10 mL of Tetrahydrofuran (THF) to dissolve the sample. Vortex for 2 minutes.
-
Add 20 mL of Hexane and vortex for 5 minutes to extract the lipophilic components.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5.0 mL of Acetonitrile/Isopropanol (50:50 v/v).
-
Filter through a 0.45 µm PTFE syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.
-
Column: Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50 v/v)
-
Gradient Program:
-
0-2 min: 80% B
-
2-10 min: 80% to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Re-equilibrate at 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
CAD Settings:
-
Evaporation Temperature: 45°C
-
Gas (Nitrogen) Pressure: 35 psi
-
3. Validation Data (Illustrative Example): A method developed under these principles would be validated to demonstrate its suitability. The results should conform to ICH Q2(R1) acceptance criteria.[11]
| Validation Parameter | Typical Performance Metric | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 10 µg/mL - 500 µg/mL | 80-120% of test concentration[11] |
| Limit of Quantitation (LOQ) | 10 µg/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% | Typically 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | Repeatability (RSD ≤ 2%) |
| Specificity | No interference from placebo peaks | Peak purity > 99% |
Workflow Visualization
The entire process, from sample receipt to final data analysis, can be visualized as a clear, sequential workflow.
Caption: End-to-end workflow for this compound quantification.
Part 2: Comparative Analysis with Alternative Techniques
While HPLC with universal detection is a robust primary method, other techniques offer distinct advantages and may be preferable under specific circumstances.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[14][15] For long-chain esters like this compound, GC offers excellent resolving power.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantification and structural confirmation.
-
Causality of Choice: GC-MS is the gold standard for sensitivity and selectivity.[16] If trace-level quantification or definitive identification of impurities is required, GC-MS is superior.
-
The Derivatization Question: While this compound is reasonably volatile, fatty acid analysis by GC often involves derivatization (e.g., conversion to fatty acid methyl esters, FAMEs) to improve peak shape and lower boiling points.[14][17] However, for the intact ester, this step is not required, simplifying sample preparation.
-
Trustworthiness: The mass spectrum provides a molecular fingerprint, offering an unparalleled level of confidence in peak identity, which is a key aspect of a self-validating system.
Alternative 2: Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly CO₂) as the mobile phase.[18]
-
Principle: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for very fast and efficient separations, often at lower temperatures than GC.[18]
-
Causality of Choice: SFC is chosen when speed and "green" chemistry are priorities. The primary mobile phase, CO₂, is inexpensive, non-toxic, and readily available. This significantly reduces the consumption of organic solvents compared to HPLC.[18][19]
-
Application: It is particularly well-suited for the analysis of lipophilic compounds and polymers.[19][20] Coupled with detectors like ELSD or MS, SFC provides a high-throughput, environmentally friendly alternative to normal-phase HPLC.
Performance Comparison
The choice of analytical technique is a trade-off between various performance characteristics. The following table provides a comparative summary to guide your decision-making process.
| Parameter | HPLC-CAD/ELSD | GC-MS | SFC-ELSD/MS |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic + Mass) | Good to Excellent |
| Sensitivity | Good (ng range) | Excellent (pg range) | Good (ng range) |
| Speed | Moderate (15-25 min) | Moderate to Slow (20-40 min) | Very Fast (2-10 min) |
| Sample Prep | Moderate (LLE/SPE often needed) | Simple (Dilute & Shoot) | Simple (Dilute & Shoot) |
| "Green" Chemistry | Poor (High solvent usage) | Moderate (Lower solvent usage) | Excellent (Primarily CO₂) |
| Cost (Instrument) | Moderate | High | High |
| Best For... | Routine QC, formulation assay | Trace analysis, impurity ID | High-throughput screening |
Decision-Making Framework
Selecting the right technology depends on the specific analytical goal. This decision tree illustrates the logical process.
Caption: A logical guide for selecting the appropriate analytical technique.
Conclusion: A Strategy for Every Scenario
The quantitative analysis of this compound in complex mixtures, though challenging due to its lack of a chromophore, is readily achievable with the right analytical strategy.
-
HPLC with universal detection (CAD or ELSD) stands as the most versatile and robust method for routine quality control and formulation analysis, balancing performance with accessibility.
-
GC-MS offers unparalleled sensitivity and specificity, making it the definitive choice for trace-level impurity analysis and structural confirmation.
-
SFC emerges as a powerful high-throughput and green alternative, ideal for rapid screening in discovery or development environments.
By understanding the causality behind each technique's strengths and weaknesses, researchers and drug development professionals can confidently select, validate, and implement a method that ensures data integrity and supports the highest standards of scientific rigor.
References
-
Evaporative light scattering detector – Knowledge and References . Taylor & Francis. Available at: [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis . American Pharmaceutical Review. Available at: [Link]
-
Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection . LCGC North America. Available at: [Link]
-
Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection . Interchim. Available at: [Link]
-
This compound . Ataman Kimya. Available at: [Link]
-
Fatty Acid Analysis by HPLC . Nacalai Tesque, Inc. Available at: [Link]
-
This compound octadecanoic acid, C11-14-isoalkyl esters, C13-rich . The Good Scents Company. Available at: [Link]
-
What is this compound . EWG Skin Deep. Available at: [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS . LCGC International. Available at: [Link]
-
Polymer analysis by supercritical fluid chromatography . ResearchGate. Available at: [Link]
-
Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components . Waters Corporation. Available at: [Link]
-
A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection . National Institutes of Health (NIH). Available at: [Link]
-
Blog: Charged Aerosol Detection in Pharmaceutical Analysis . HWI group. Available at: [Link]
-
Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography . ACS Publications. Available at: [Link]
-
What are Evaporative Light-Scattering Detectors? . Peak Scientific. Available at: [Link]
-
This compound | - atamankimya.com . Ataman Kimya. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available at: [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . LCGC International. Available at: [Link]
-
Advances of supercritical fluid chromatography in lipid profiling . PubMed Central (PMC). Available at: [Link]
-
Recent applications of the Charged Aerosol Detector for liquid chromatography in drug quality control . PubMed. Available at: [Link]
-
(PDF) HPLC separation of some unsaturated and saturated fatty acids . ResearchGate. Available at: [Link]
-
Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability . PubMed Central (PMC). Available at: [Link]
-
How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation . YouTube. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). Available at: [Link]
-
This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal . Universal Preserv-A-Chem Inc. Available at: [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) . Restek. Available at: [Link]
-
Supercritical fluid chromatography-tandem mass spectrometry for the analysis of lipid A . Royal Society of Chemistry. Available at: [Link]
-
Ester distribution on HPLC . Chromatography Forum. Available at: [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application . Agilent. Available at: [Link]
-
What Is Supercritical Fluid Chromatography (SFC)? - Chemistry For Everyone . YouTube. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]
Sources
- 1. This compound | High-Purity Ester [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound Supplier | 22766-83-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 4. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. Ester distribution on HPLC - Chromatography Forum [chromforum.org]
- 7. peakscientific.com [peakscientific.com]
- 8. lcms.cz [lcms.cz]
- 9. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. hplc.eu [hplc.eu]
- 15. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 16. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 18. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Supercritical fluid chromatography-tandem mass spectrometry for the analysis of lipid A - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tridecyl Stearate
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. While tridecyl stearate, a common emollient and lubricant in cosmetic and pharmaceutical formulations, is generally considered non-hazardous, its disposal requires meticulous attention to prevent environmental contamination and ensure regulatory compliance.[1][2][3] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and best laboratory practices.
Understanding this compound and Its Waste Profile
This compound is an ester of tridecyl alcohol and stearic acid, valued for its lubricating and conditioning properties. In a laboratory setting, waste containing this compound can be generated in several forms:
-
Pure, unused this compound: Excess or expired product.
-
Solutions of this compound: Often mixed with various solvents for formulation or analysis.
-
Contaminated labware and materials: Items such as gloves, pipette tips, and glassware that have come into contact with this compound.
Although not classified as hazardous under the Globally Harmonized System (GHS), improper disposal can still pose environmental risks.[1] Fatty acid esters, while often biodegradable, can contribute to water and soil pollution if disposed of in large quantities or in conjunction with other chemicals.[4][5] Therefore, a structured disposal plan is essential.
Core Principles of this compound Waste Management
The foundation of proper chemical disposal lies in a few key principles:
-
Segregation: Never mix different types of chemical waste.[6]
-
Containment: Use appropriate, clearly labeled, and sealed containers for all waste.[7][8][9]
-
Professional Disposal: Engage licensed waste disposal contractors for the final removal of chemical waste.[7]
-
Waste Minimization: Implement practices to reduce the amount of waste generated.[10]
Step-by-Step Disposal Procedures
Part 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate your this compound waste.
-
Determine the Waste Stream:
-
Non-hazardous solid waste: Pure, solid this compound that has not been mixed with any hazardous materials.
-
Non-hazardous liquid waste: this compound that is in a liquid form or dissolved in a non-hazardous solvent.
-
Hazardous waste: this compound mixed with or contaminated by any substance classified as hazardous (e.g., flammable solvents, toxic compounds). The entire mixture must be treated as hazardous waste.
-
Contaminated solid waste: Labware, PPE, and other solid materials contaminated with this compound.
-
-
Segregate at the Source: Use separate, dedicated waste containers for each waste stream. This is critical to prevent dangerous reactions and to ensure proper disposal.[11]
| Waste Stream | Container Type | Labeling Requirements |
| Pure this compound (Solid) | Leak-proof container with a secure lid. | "Non-hazardous Waste: this compound" |
| This compound Solutions (Non-hazardous) | Compatible liquid waste container (e.g., HDPE) with a screw-top cap. | "Non-hazardous Liquid Waste: this compound in [Solvent Name]" |
| This compound Mixtures (Hazardous) | Appropriate hazardous waste container for the specific hazard class (e.g., flammable, corrosive). | "Hazardous Waste," list all chemical components and their approximate percentages, and indicate the relevant hazard(s).[8] |
| Contaminated Solid Waste | Lined, puncture-resistant container. | "Contaminated Solid Waste: this compound" |
Part 2: Accumulation and Storage
Proper storage of waste is a critical component of laboratory safety and regulatory compliance.
-
Designate a Satellite Accumulation Area (SAA): This should be a designated area within the laboratory where waste is collected before being moved to a central storage facility.[10]
-
Container Management:
-
Keep all waste containers securely closed except when adding waste.[9][10]
-
Ensure containers are in good condition, free from leaks or damage.
-
Use secondary containment (such as a larger bin or tray) to capture any potential spills.[7][11]
-
Do not overfill containers; leave at least 10% headspace for expansion.[9]
-
-
Labeling: All waste containers must be clearly and accurately labeled from the moment waste is first added.[8][12]
Part 3: Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain. [7][9] While it is not a listed hazardous waste, its oily nature can clog plumbing and interfere with wastewater treatment processes.
-
Small Quantities of Pure this compound: For very small spills (a few grams) in a well-ventilated fume hood, the material can be absorbed onto an inert absorbent material (e.g., vermiculite, sand, or cat litter). This contaminated absorbent should then be placed in a sealed, labeled container and disposed of as solid chemical waste.
-
Bulk Quantities and Solutions: All other forms of this compound waste, including bulk quantities, solutions, and heavily contaminated materials, must be disposed of through a licensed hazardous waste contractor.[7]
Decontamination Procedures
Thorough decontamination of lab surfaces and equipment is essential to prevent cross-contamination and ensure a safe working environment.
For Non-Porous Surfaces (Glassware, Benchtops, Equipment):
-
Initial Wipe-Down: Using a disposable towel, physically remove as much of the this compound residue as possible.
-
Degreasing: Wash the surface with a laboratory-grade detergent or a surfactant solution capable of dissolving grease and oil.[13] Scrubbing with a brush may be necessary for stubborn residues.[14]
-
Solvent Rinse (if necessary): For particularly difficult residues, a rinse with an appropriate solvent (e.g., isopropanol or ethanol) may be used. All solvent rinsate must be collected as hazardous waste.
-
Final Rinse: Rinse the surface thoroughly with deionized water.
-
Drying: Allow the surface to air dry completely.
For Contaminated Reusable Lab Coats and Clothing:
Consult your institution's specific policies. In general, heavily contaminated clothing should be professionally laundered by a service familiar with laboratory contaminants. Do not take contaminated lab coats home to be washed.
Emergency Procedures: Spills and Exposures
Small Spills (<100 mL of liquid or <100 g of solid not mixed with hazardous substances):
-
Alert personnel in the immediate area.
-
Don appropriate PPE: at a minimum, safety goggles, gloves, and a lab coat.
-
Contain the spill: Use absorbent pads or materials to surround the spill and prevent it from spreading.
-
Absorb the material: Cover the spill with an inert absorbent material.
-
Collect the waste: Carefully scoop the absorbed material into a labeled waste container.
-
Decontaminate the area: Follow the decontamination procedures outlined above.
Large Spills or Spills Involving Hazardous Materials:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Do not attempt to clean the spill yourself. Wait for trained emergency response personnel.
Personal Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, reinforcing the integrity and responsibility that are the hallmarks of the scientific community.
References
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
Encamp. (n.d.). RCRA Hazardous Waste Compliance in Texas. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
- Abdel daiem, M. M., Rivera-Utrilla, J., Ocampo-Pérez, R., Méndez-Díaz, J. D., & Sánchez-Polo, M. (2012). Environmental impact of phthalic acid esters and their removal from water and sediments by different technologies--a review. Journal of Environmental Management, 109, 164–178.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Phthalate Esters in the Environment. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
European Commission. (n.d.). Reduction of VOC emissions by using fatty acid esters for metal cleaning processes. Retrieved from [Link]
-
Oil Technics. (n.d.). Oil Remediation & Decontamination Solutions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Li, Y., et al. (2014). Research on Phthalic Acid Esters Removal and Its Health Risk Evaluation by Combined Process for Secondary Effluent of Wastewater Treatment Plant.
-
Wikipedia. (n.d.). Bhopal disaster. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C31H62O2 | CID 35847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. paulaschoice.it [paulaschoice.it]
- 3. This compound, 31556-45-3 [thegoodscentscompany.com]
- 4. atamankimya.com [atamankimya.com]
- 5. LIFE 3.0 - LIFE97 ENV/D/000465 [webgate.ec.europa.eu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. calpaclab.com [calpaclab.com]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 14. epa.gov [epa.gov]
Navigating the Nuances of Safety: A Guide to Personal Protective Equipment for Handling Tridecyl Stearate
For the dedicated researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation. While Tridecyl stearate, a common emollient and lubricant in cosmetic and pharmaceutical formulations, is characterized by its low toxicity, a cavalier approach to its handling is a risk that seasoned experts avoid. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this waxy ester. Beyond a simple checklist, we will delve into the rationale behind each recommendation, empowering you to make informed decisions that bolster your safety protocols.
Understanding the Nature of this compound: A Risk-Informed Approach
This compound is an ester formed from tridecyl alcohol and stearic acid, presenting as a clear, colorless to light-yellow oily liquid or waxy solid at room temperature.[1][2] Its low volatility and absence of classification as a hazardous substance by GHS (Globally Harmonized System) criteria might suggest a minimal need for protective measures.[3][4] However, the physical properties of this compound—its oiliness and potential for becoming an aerosol or vapor upon heating—necessitate a thoughtful PPE strategy to prevent contamination and maintain a clean working environment.
Our approach to PPE for this compound is not rooted in hazard mitigation alone, but in a holistic view of laboratory best practices that encompasses efficiency, comfort, and the prevention of cross-contamination.
Core Personal Protective Equipment for Handling this compound
The following table summarizes the essential PPE for routine handling of this compound at ambient temperatures.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Prevents skin contact with the oily substance, ensuring good grip and preventing contamination of samples and equipment. |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | Protects against accidental splashes into the eyes. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
A Deeper Dive into Glove Selection: Beyond the Basics
While standard nitrile gloves are suitable for incidental contact and splash protection, their resistance to esters over prolonged exposure can be limited.[5][6] For tasks involving significant handling, immersion, or cleaning of equipment with large quantities of this compound, a more robust glove material is advisable.
Butyl rubber gloves offer excellent resistance to esters and are a prudent choice for extended handling.[7][8][9] Viton gloves also provide superior protection but are often more expensive.[7] The key is to match the glove material to the intensity and duration of the handling task. Always inspect gloves for any signs of degradation, such as swelling or cracking, and replace them immediately if compromised.
Elevated Temperatures and Aerosolization: Adjusting Your PPE Protocol
Many laboratory procedures involve heating this compound to melt it or incorporate it into formulations. Heating introduces new considerations for respiratory and face protection. While this compound has a high flash point, typically above 200°F (93°C), heating can increase its vapor pressure and the potential for generating fumes or aerosols.[10]
Respiratory Protection:
Under normal handling conditions at ambient temperature in a well-ventilated area, respiratory protection is not required. However, when heating this compound, especially in large quantities or in a poorly ventilated space, the use of a NIOSH-approved respirator is a critical safety measure.[11][12]
For oil mists and vapors, a respirator equipped with an organic vapor cartridge and a P95 or P100 particulate pre-filter is recommended to protect against both vapors and any fine aerosolized droplets.[13]
Face Protection:
When working with hot, molten this compound, upgrade your eye protection from safety glasses to a full-face shield worn over safety goggles.[14] This provides an essential barrier against splashes of hot liquid that can cause serious burns.
Operational Plans: Spill Cleanup and Decontamination
Even with the utmost care, spills can happen. Being prepared with a clear, step-by-step plan is crucial for a swift and effective response.
Small Spills (<1 Liter) of this compound:
-
Alert colleagues in the immediate area.
-
Don appropriate PPE: at a minimum, gloves, a lab coat, and safety glasses.
-
Contain the spill: Use absorbent materials like vermiculite, clay absorbent (kitty litter), or absorbent pads to create a dike around the spill to prevent it from spreading.[15]
-
Absorb the material: Work from the outside of the spill inward, covering the liquid with absorbent material.[15]
-
Collect the absorbed material: Use a scoop or dustpan to carefully collect the absorbed this compound. Do not use your hands.
-
Package the waste: Place the collected material into a heavy-duty plastic bag or a designated waste container.
-
Decontaminate the area: Clean the spill surface with soap and water or a suitable laboratory detergent to remove any residual oiliness.[16][17]
-
Dispose of waste: Dispose of the bagged waste and any contaminated PPE according to your institution's non-hazardous waste guidelines.
Large Spills (>1 Liter) of this compound:
For large spills, the procedure is similar, but with an elevated level of caution:
-
Evacuate the immediate area and alert your supervisor or lab manager.
-
If the material is heated and creating fumes, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.
-
Only personnel trained in handling large spills and equipped with the appropriate PPE, including respiratory protection if necessary, should attempt cleanup.
Disposal Plan: A Commitment to Environmental Stewardship
As this compound is not classified as a hazardous waste, its disposal is relatively straightforward, but it must be done responsibly to prevent environmental contamination.
Disposal of Unused this compound:
-
Do not pour this compound down the drain.[16]
-
Dispose of unwanted this compound as non-hazardous chemical waste through your institution's EHS program.
Disposal of Contaminated Materials:
-
PPE: Gloves, lab coats, and other disposable PPE contaminated with this compound can typically be disposed of in the regular solid waste stream, provided they are not contaminated with any hazardous substances.[1][4] It is good practice to place them in a sealed bag before disposal to prevent contamination of the waste receptacle.
-
Spill Cleanup Materials: Absorbent materials used to clean up spills should be placed in a sealed, leak-proof container and disposed of as non-hazardous solid waste.
Always consult your institution's specific waste disposal guidelines, as local regulations may vary.
By adopting these detailed and reasoned PPE and handling protocols, you can work with this compound with a high degree of confidence and safety, ensuring that your focus remains on your research and development objectives.
References
- Ataman Kimya. This compound.
- PubChem. This compound. National Institutes of Health.
- Avient. SAFETY DATA SHEET. (2015-07-20).
- Benchchem. This compound. (31556-45-3).
- Ataman Kimya. This compound.
- Vantage Specialty Ingredients, Inc. Safety Data Sheet. (2016-03-01).
- University of Minnesota University Health & Safety. 2.8 Decontamination and Laboratory Cleanup.
- WellBefore. Nitrile Gloves Chemical Resitance: What You Need to Know. (2022-12-29).
- Glove Compatibility Chart - University of Michigan Environment, Health & Safety.
- Blended Waxes, Inc. Wax Safety Guidelines.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14).
- Texas A&M University - Texarkana. Spill Management Procedure.
- CUNY. Laboratory Chemical Spill Cleanup and Response Guide.
- Simple But Needed. What are the guidelines for PPE disposal?. (2025-04-11).
- UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference.
- OSHA. OSHA Glove Selection Chart. Environmental Health and Safety.
- Ansell. Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc.
- eSafety Supplies. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025-08-06).
- AIBON SAFETY. Which are the best gloves for chemical environments?. (2025-06-26).
- Sentry Air Systems. Respiratory Hazards in Cosmetics Manufacturing. (2019-03-26).
- OSHA. 1910.132 - General requirements. Occupational Safety and Health Administration.
- Frontline Data Solutions. OSHA PPE Standards: Essential Workplace Guidelines.
- EHSLeaders. Back to Basics: OSHA's PPE Requirements. (2024-04-08).
- NIOSH. Paraffin wax fume - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- OSHwiki. Respiratory protection equipment – requirements and selection. European Agency for Safety and Health at Work. (2013-06-17).
- ResearchGate. Guidance on the use of respiratory and facial protection equipment. (2025-08-07).
- NIOSH. OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention.
- Wayne State University's research. Laboratory Equipment Decontamination Procedures.
- Stanford Environmental Health & Safety. Decontamination. Biosafety Manual.
- OSHA. 1910.134 - Respiratory protection. Occupational Safety and Health Administration.
- Blended Waxes, Inc. Wax Safety Guidelines.
- Henry Schein. Safety Data Sheet.
- OSHA. OSHA Glove Selection Chart. Environmental Health and Safety.
- Hazmat School. How to dispose of contaminated PPE. (2025-09-03).
- CleanRiver. Is PPE Recyclable? How to Dispose of PPE Correctly.
- Garden clearance in Mitcham. Step-by-Step Guide to Responsible PPE Waste Disposal.
- NIOSH. NIOSH Pocket Guide to Chemical Hazards - Oil mist (mineral). Centers for Disease Control and Prevention.
- Flat Clearance Redbridge. A Step-By-Step Plan for Disposing of PPE Waste Properly.
Sources
- 1. hazmatschool.com [hazmatschool.com]
- 2. calpaclab.com [calpaclab.com]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. cleanriver.com [cleanriver.com]
- 5. flatclearanceredbridge.co.uk [flatclearanceredbridge.co.uk]
- 6. purdue.edu [purdue.edu]
- 7. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 8. Back to Basics: OSHA's PPE Requirements - EHSLeaders [ehsleaders.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. blendedwaxes.com [blendedwaxes.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Paraffin wax fume [cdc.gov]
- 12. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Oil mist (mineral) [cdc.gov]
- 14. henryschein.ca [henryschein.ca]
- 15. acs.org [acs.org]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 17. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
